Neuromedin N
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H63N7O8/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53)/t23-,24-,27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMLVIHXZGQADB-YLUGYNJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H63N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145280 | |
| Record name | Neuromedin N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102577-25-3 | |
| Record name | Neuromedin N | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102577253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neuromedin N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the function of Neuromedin N in the central nervous system?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin N (NMN) is a hexapeptide neuropeptide that plays a significant, albeit nuanced, role in the central nervous system (CNS).[1][2] Structurally homologous to the C-terminal region of the more extensively studied neuropeptide, neurotensin (NT), NMN is derived from the same precursor polypeptide, pro-neurotensin/neuromedin N.[1][2][3] Both NMN and NT are flanked by Lys-Arg sequences, a consensus site for the proprotein convertase that cleaves them from the precursor.[1][2] While they share a common origin and some functional overlap, differential processing of the precursor in various brain regions suggests distinct physiological roles for NMN.[3][4] This guide provides an in-depth technical overview of the function of NMN in the CNS, focusing on its receptor interactions, signaling pathways, and physiological effects, with a particular emphasis on quantitative data and experimental methodologies.
Receptor Interactions and Binding Affinity
This compound exerts its effects in the CNS primarily by interacting with neurotensin receptors (NTS), which are G-protein coupled receptors (GPCRs). The two main subtypes are the high-affinity neurotensin receptor 1 (NTS1) and the levocabastine-sensitive neurotensin receptor 2 (NTS2). NMN has been shown to bind to both NTS1 and NTS2, although generally with a lower affinity than neurotensin.[5] The physiological effects of NMN, such as hypothermia and analgesia, are thought to be mediated through its interaction with NTS2 receptors.[1][2]
Quantitative Binding Data for this compound
The following table summarizes the binding affinities of this compound for neurotensin receptors as determined by various radioligand binding assays.
| Ligand | Receptor | Preparation | Ki (nM) | IC50 (nM) | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| This compound | Neurotensin Receptors | Rat brain synaptic membranes | - | - | - | - | [5] |
| [3H]this compound | NTS2 | Rat brain membranes | - | 454 | 264.8 ± 30.18 | 3.8 ± 0.2 | [5] |
| [3H]this compound | NTS2 | Rat spinal cord membranes | - | 425 | - | - | [5] |
Ki: Inhibition constant; IC50: Half maximal inhibitory concentration; Kd: Equilibrium dissociation constant; Bmax: Maximum receptor density.
Signaling Pathways in the Central Nervous System
Upon binding to neurotensin receptors, this compound initiates intracellular signaling cascades primarily through the activation of Gq/11 and potentially Gi subtypes of G-proteins.
Gq/11-Mediated Signaling Pathway
The predominant signaling pathway activated by NMN through NTS receptors involves the Gq/11 family of G-proteins. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses. Additionally, this pathway can activate the mitogen-activated protein kinase (MAPK/ERK) cascade.
Caption: Gq/11-mediated signaling pathway of this compound.
Gi-Mediated Signaling Pathway
There is also evidence suggesting that neurotensin receptors can couple to the Gi family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream effector proteins.
Caption: Gi-mediated signaling pathway of this compound.
Physiological Functions in the Central Nervous System
This compound is involved in a variety of physiological processes within the CNS, largely through its modulation of key neurotransmitter systems.
Modulation of the Dopaminergic System
One of the most significant functions of NMN in the CNS is its interaction with the mesolimbic and nigrostriatal dopamine systems.
-
Ventral Tegmental Area (VTA): Microinjection of NMN into the VTA has been shown to increase spontaneous motor activity.[6] This effect is associated with an increase in dopamine metabolism in projection areas such as the nucleus accumbens, prefrontal cortex, diagonal band of Broca, and septum.[6]
-
Nucleus Accumbens (NAc): In contrast to its effects in the VTA, NMN is markedly less potent than NT at inhibiting dopamine-induced behavioral hyperactivity when injected directly into the nucleus accumbens.[6]
Quantitative Effects of this compound on Dopamine Metabolism
| Brain Region | Effect of NMN Injection in VTA | Reference |
| Nucleus Accumbens | Increase in Dopamine Metabolism | [6] |
| Prefrontal Cortex | Increase in Dopamine Metabolism | [6] |
| Diagonal Band of Broca | Increase in Dopamine Metabolism | [6] |
| Septum | Increase in Dopamine Metabolism | [6] |
Thermoregulation and Analgesia
Studies in mice have demonstrated that NMN can induce hypothermia and analgesia.[1][2] These effects are believed to be mediated through its interaction with NTS2 receptors.[1][2] However, intracerebroventricular (i.c.v.) administration of NMN did not affect colonic temperature in rats, suggesting species-specific or dose-dependent effects.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the function of this compound in the CNS.
Radioligand Binding Assay for Neurotensin Receptors
This protocol describes a method to determine the binding affinity of this compound to neurotensin receptors in rat brain membranes.
-
Membrane Preparation:
-
Homogenize dissected rat brain tissue (e.g., striatum or cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) to a final protein concentration of 0.2-0.5 mg/mL, determined by a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of competing ligand (unlabeled this compound or Neurotensin at various concentrations), and 50 µL of radioligand (e.g., [3H]Neurotensin, 2-5 nM).
-
To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled Neurotensin.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.
-
Incubate the plate at 25°C for 30 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the procedure for measuring extracellular dopamine levels in the nucleus accumbens of awake, freely moving rats following this compound administration.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat with isoflurane and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically, targeting the nucleus accumbens (e.g., AP: +1.2 mm, ML: ±1.2 mm, DV: -5.0 mm from bregma).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff) through the guide cannula into the nucleus accumbens.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min.
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.
-
-
Sample Collection and Analysis:
-
Collect dialysate samples every 10-20 minutes in vials containing a small amount of antioxidant (e.g., perchloric acid).
-
Administer this compound (e.g., via intracerebroventricular injection or local infusion through the microdialysis probe) after collecting at least three stable baseline samples.
-
Continue collecting dialysate samples for at least 2 hours post-administration.
-
Analyze the dopamine concentration in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Quantify dopamine levels by comparing the peak heights or areas to those of known standards.
-
Express the results as a percentage of the average baseline dopamine concentration.
-
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and binding characteristics of [(3)H]this compound, a NTS2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific binding of tritiated neurotensin to rat brain membranes: characterization and regional distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
A Technical Guide to Neuromedin N: Gene, Protein, and Functional Insights
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Neuromedin N (NN), a neuropeptide with significant physiological roles. It covers the gene and protein sequence information, receptor interactions, signaling pathways, and key experimental methodologies for its study.
Gene and Precursor Information
This compound is a hexapeptide neuropeptide derived from the same precursor protein as neurotensin (NT).[1] This precursor, known as the neurotensin/neuromedin N precursor (pro-NT/NN), is encoded by the NTS gene.[2][3] The sequences for both this compound and neurotensin are located at the C-terminus of the precursor protein.[1] They are flanked by Lys-Arg (Lysine-Arginine) sequences, which are consensus sites for cleavage by endoproteases, specifically prohormone convertases like PC1, PC2, and PC5-A.[1][4] The differential processing of this precursor in various tissues leads to the production of NT, NN, and larger peptide forms, allowing for biological diversity from a single gene.[4]
Table 1: Gene Information for Neurotensin/Neuromedin N (NTS)
| Species | Gene Symbol | Chromosomal Location | UniProt ID | NCBI Gene ID |
| Homo sapiens (Human) | NTS | 4q12[5] | P30990 | 4922[1] |
| Bos taurus (Bovine) | NTS | 6 | P01156[2] | 281958 |
| Danio rerio (Zebrafish) | nts | 18 | A0A0A7H8E2[6] | 799989 |
Below is a diagram illustrating the structure of the pro-neurotensin/neuromedin N precursor, highlighting the locations of the mature peptides.
Caption: Structure of the pro-neurotensin/neuromedin N precursor and its processing.
Protein Sequence Information
This compound is a highly conserved hexapeptide. Its biological activity is closely related to that of neurotensin, with which it shares sequence homology.[1]
Table 2: Amino Acid Sequences of this compound and its Precursor
| Species | Precursor Length (Amino Acids) | This compound Sequence | UniProt ID |
| Homo sapiens (Human) | 170 | KIPYIL | P30990 |
| Bos taurus (Bovine) | 170 | KIPYIL | P01156[2] |
| Rattus norvegicus (Rat) | 170 | KIPYIL | P07301 |
| Mus musculus (Mouse) | 169 | KIPYIL | P35544 |
Receptors and Signaling Pathways
This compound exerts its physiological effects, which include analgesia and hypothermia, by interacting with G protein-coupled receptors (GPCRs), primarily the neurotensin type 2 (NTS2) receptor.[1][7] While it can also bind to other neurotensin receptors, its affinity is notable for NTS2.[1][7] The binding of this compound to its receptor initiates a cascade of intracellular signaling events. Stimulation of neurotensin receptors can lead to the activation of Gαq and Gαi proteins, resulting in increased intracellular calcium concentration, generation of inositol phosphate, and activation of the MAPK/ERK pathway.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuromedin U - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. Synthesis and binding characteristics of [(3)H]this compound, a NTS2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuromedins NMU and NMS: An Updated Overview of Their Functions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Post-Translational Processing of the Proneurotensin/Neuromedin N Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the post-translational processing of the proneurotensin/neuromedin N (pro-NT/NN) precursor. It details the enzymatic cleavage, tissue-specific products, experimental methodologies for analysis, and the signaling pathways of the resulting neuropeptides.
Introduction: The Proneurotensin/Neuromedin N Precursor
Neurotensin (NT) and neuromedin N (NN) are structurally related neuropeptides involved in a wide array of physiological and pathological processes, from neurotransmission in the central nervous system to hormonal regulation in the gut.[1] Both peptides are synthesized from a common, larger precursor protein, pro-NT/NN.[2][3] This precursor, a polypeptide of 169-170 amino acids, undergoes complex, tissue-specific post-translational processing, which generates a variety of biologically active peptides.[3] The differential cleavage of the pro-NT/NN precursor is a critical mechanism for generating biological diversity, with significant implications for pathophysiology and therapeutic development.[2]
Precursor Structure and Cleavage Sites
The pro-NT/NN precursor contains the sequences for both NT and NN located in tandem near the C-terminus.[2][3][4] The processing of this precursor is dictated by the presence of four potential dibasic cleavage sites, specifically Lysine-Arginine (Lys-Arg) sequences, which are recognized by a class of enzymes known as prohormone convertases (PCs).[2][5][6]
-
Three C-terminal sites: These Lys-Arg pairs flank and separate the neurotensin and this compound sequences.[2]
-
One middle site: A fourth dibasic sequence is located in the middle of the precursor protein. This site is generally processed less efficiently than the C-terminal sites.[2][5]
The end result of this processing is not uniform; the specific peptides generated depend on which convertases are present in a given tissue.
Enzymatic Processing by Prohormone Convertases
The primary enzymes responsible for cleaving the pro-NT/NN precursor belong to the family of subtilisin-like proprotein convertases (PCs).[2][6] These endoproteases cleave on the C-terminal side of paired basic amino acid residues.[6][7] Following this initial cleavage, a carboxypeptidase is required to remove the basic residue extensions from the C-terminus, resulting in the mature, active neuropeptide.[6]
The tissue-specific expression of different PCs dictates the processing outcome:
-
Prohormone Convertase 1 (PC1/3): Predominantly active in the gut, leading to a specific set of products.[2]
-
Prohormone Convertase 2 (PC2): The main processing enzyme in the brain.[2][3]
-
Prohormone Convertase 5-A (PC5-A): Responsible for the unique processing pattern observed in the adrenal glands.[2]
Tissue-Specific Processing and Bioactive Products
The differential expression of PCs results in distinct profiles of bioactive peptides in various tissues. This tissue-specific processing generates four key biologically active products: neurotensin (NT), this compound (NN), large neurotensin, and large this compound.[2][3]
-
Brain: Processing is highly efficient and driven mainly by PC2. This results in the liberation of high amounts of both mature neurotensin and This compound .[2][3]
-
Gut (Small Intestine): In the gut, PC1 is the dominant enzyme. Processing is less complete, yielding primarily mature neurotensin and a large N-terminally extended form of this compound, often referred to as "large NN" .[2][8] Free this compound is found in very low quantities in the intestine.[8]
-
Adrenals: Processing by PC5-A results in a more complex mixture of products, including neurotensin , large NN , and a large peptide with the neurotensin sequence at its C-terminus, known as "large NT" .[2]
The generation of these different peptides—NT, NN, large NT, and large NN—all of which possess biological activity, underscores how post-translational modification can create functional diversity from a single gene product.[2]
Data Presentation: Quantitative Peptide Levels
Quantitative analysis reveals significant differences in the levels of processed peptides across tissues. The following table summarizes data from a study on mouse brain and small intestine, highlighting the differential processing.
| Tissue | Peptide Measured | Concentration (pmol/g) | Reference |
| Mouse Brain | Total NT/NN Immunoreactivity | 15.72 | [8] |
| Neurotensin (NT) | 9.74 | [8] | |
| This compound (NN) | 5.98 | [8] | |
| Mouse Small Intestine | Total NT/NN Immunoreactivity | 108.55 | [8] |
| Neurotensin (NT) | 66.37 | [8] | |
| This compound (NN) | 0.96 | [8] |
Data clearly show that while NT is abundant in both tissues, mature NN is significantly less prevalent in the small intestine, consistent with the formation of "large NN".[8]
Experimental Protocols
The characterization of pro-NT/NN processing relies on a combination of biochemical and immunological techniques.
A. Peptide Extraction, Separation, and Quantification
-
Tissue Homogenization: Tissues are extracted, often in acidic conditions, to inactivate endogenous proteases and solubilize peptides.
-
Chromatographic Separation: Techniques like Gel Permeation Chromatography are used to separate molecules based on size, while Reverse Phase High-Pressure Liquid Chromatography (RP-HPLC) separates peptides based on their hydrophobicity.[5][8] This allows for the isolation of the precursor, intermediate products, and mature peptides.
-
Quantification by Radioimmunoassay (RIA): Highly specific antibodies targeting different regions of the precursor (e.g., the N-terminus of NT, the N-terminus of NN, or a common C-terminal sequence) are used to quantify the amounts of each peptide in tissue extracts and chromatographic fractions.[5][8]
B. Peptide Identification and Localization
-
Mass Spectrometry: Following purification, mass spectrometry is the definitive method for confirming the identity of processed peptides by providing precise molecular weight and sequence data.[9] This technique was crucial in identifying pro-NT/NN 1-117 as a major stable precursor fragment in human circulation.[9]
-
Immunohistochemistry: Using site-specific antibodies, this technique allows for the visualization of the anatomical localization of different precursor-derived peptides within tissue sections, revealing which cells and neuronal pathways are involved.[10]
C. Analysis of Circulating Stable Fragments Because mature NT is unstable in circulation, researchers often measure more stable precursor fragments.[11]
-
Sandwich Immunoassay: A common method, often using chemiluminescence, is employed to detect stable N-terminal fragments of the precursor, such as pro-NT 1-117, in plasma samples.[9][12][13] This serves as a robust surrogate marker for the intestinal release of NT.[11]
Signaling Pathways of Neurotensin and this compound
The biological effects of the processed peptides are mediated by specific cell surface receptors. Neurotensin interacts with three distinct receptor subtypes:
-
NTR1 and NTR2: These are classic G-protein-coupled receptors (GPCRs) with seven transmembrane domains.[1][14]
-
NTR3 (Sortilin): A single transmembrane domain protein.[1][14]
The best-characterized pathway is initiated by NT binding to the high-affinity NTR1 receptor . This binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]
-
IP3 triggers the release of Ca²⁺ from intracellular stores.
-
DAG and Ca²⁺ together activate Protein Kinase C (PKC) and other downstream effectors, such as the mitogen-activated protein kinase (MAPK/ERK) cascade.[14]
This signaling cascade is central to many of NT's effects on cell growth, survival, and inflammation. This compound can also bind to neurotensin receptors, notably showing interaction with the NTR2 subtype.[15]
Conclusion
The post-translational processing of the proneurotensin/neuromedin N precursor is a highly regulated and tissue-specific process that generates multiple bioactive peptides from a single gene. The differential expression of prohormone convertases PC1/3, PC2, and PC5-A in tissues like the brain, gut, and adrenals results in distinct peptide profiles, including neurotensin, this compound, and their larger, N-terminally extended forms. This elegant mechanism of creating functional diversity has profound implications for both normal physiology and disease states. A thorough understanding of these processing pathways, aided by the experimental techniques outlined herein, is critical for researchers and drug development professionals seeking to modulate neurotensin/neuromedin N signaling for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neurotensin - Wikipedia [en.wikipedia.org]
- 5. Post-translational processing of the neurotensin/neuromedin N precursor in the central nervous system of the rat--I. Biochemical characterization of maturation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential processing of the neurotensin/neuromedin N precursor in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proneurotensin 1-117, a stable neurotensin precursor fragment identified in human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-translational processing of the neurotensin/neuromedin N precursor in the central nervous system of the rat--II. Immunohistochemical localization of maturation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Circulating Proneurotensin Levels Predict Impaired Bone Mineralisation in Postmenopausal Women With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Neuromedin N Signaling Pathways and Intracellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin N (NMN) is a hexapeptide neuropeptide that plays a significant role in various physiological processes.[1] Structurally similar to the C-terminus of neurotensin (NT), NMN is derived from the same precursor polypeptide and is found in both the central nervous system and peripheral tissues.[1][2] This guide provides a comprehensive overview of the signaling pathways and intracellular mechanisms initiated by NMN, with a focus on its interaction with the neurotensin receptor 2 (NTS2). The information presented herein is intended to support researchers and professionals in the fields of neurobiology, pharmacology, and drug development in their efforts to understand and target this important signaling system.
Core Signaling Pathways of this compound
This compound primarily exerts its biological effects through the Neurotensin Receptor 2 (NTS2) , a G protein-coupled receptor (GPCR).[1] The binding of NMN to NTS2 initiates a cascade of intracellular events, predominantly through the coupling to Gq-type G proteins. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the action of DAG, activates Protein Kinase C (PKC). Concurrently, the elevated intracellular calcium can activate other downstream effectors, including calmodulin and various calcium-dependent kinases.
A major downstream consequence of NTS2 activation is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a critical regulator of numerous cellular processes, including gene expression, proliferation, and differentiation.
Below is a diagram illustrating the primary signaling pathway of this compound.
Caption: this compound primary signaling pathway via the NTS2 receptor.
Quantitative Data on this compound Interactions
The following table summarizes key quantitative data regarding the binding and functional potency of this compound at neurotensin receptors, primarily derived from studies on rat brain and spinal cord tissues.
| Parameter | Value | Species/Tissue | Receptor | Assay Type | Reference |
| IC₅₀ | 454 nM | Rat Brain Membranes | NTS | Homologous Displacement | [3] |
| IC₅₀ | 425 nM | Rat Spinal Cord Membranes | NTS | Homologous Displacement | [3] |
| Kd | 264.8 ± 30.18 nM | Rat Brain Membranes | NTS2 | Saturation Binding with [³H]NN | [3] |
| Bmax | 3.8 ± 0.2 pmol/mg protein | Rat Brain Membranes | NTS2 | Saturation Binding with [³H]NN | [3] |
| EC₅₀ | 0.7 nM | Rat Brain Membranes | NTS2 | [³⁵S]GTPγS Binding | [3] |
| EC₅₀ | 0.79 nM | Rat Spinal Cord Membranes | NTS2 | [³⁵S]GTPγS Binding | [3] |
| Potency vs. NT | 19-fold lower | Rat Brain Synaptic Membranes | NTS | Competitive Inhibition of [Trp¹¹]NT binding | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound signaling.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of unlabeled this compound for the NTS2 receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a radioligand competition binding assay.
Materials:
-
Cell membranes expressing NTS2 receptor
-
Radiolabeled ligand (e.g., [³H]this compound)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates with glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing NTS2 in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.[5]
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
Unlabeled this compound at various concentrations (typically in a log-fold dilution series). For total binding wells, add buffer instead. For non-specific binding wells, add a high concentration of a non-radiolabeled NTS2 ligand.
-
Radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of unlabeled this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration in response to NMN stimulation using the fluorescent indicator Fura-2 AM.
Caption: Workflow for an intracellular calcium mobilization assay.
Materials:
-
Cells expressing NTS2 receptor plated on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) or other physiological buffer
-
This compound
-
Fluorescence microscope equipped with a ratiometric imaging system and an automated perfusion system
Procedure:
-
Cell Plating: Plate cells expressing NTS2 onto glass coverslips 24-48 hours before the experiment to allow for adherence.
-
Dye Loading: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.[6][7][8]
-
Washing: After loading, wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
-
Imaging: Mount the coverslip onto the microscope stage in a perfusion chamber.
-
Baseline Measurement: Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.[6][7]
-
Stimulation: Perfuse the cells with a solution containing this compound at the desired concentration.
-
Response Measurement: Continue to record the fluorescence at both excitation wavelengths during and after stimulation to capture the change in intracellular calcium.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point. The change in this ratio is proportional to the change in intracellular calcium concentration. Plot the ratio over time to visualize the calcium transient.
ERK Phosphorylation Western Blot Assay
This protocol outlines the detection of ERK phosphorylation in response to NMN stimulation as a measure of MAPK pathway activation.
Caption: Workflow for an ERK phosphorylation Western blot assay.
Materials:
-
NTS2-expressing cells
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Culture NTS2-expressing cells to near confluence. Serum-starve the cells overnight to reduce basal ERK phosphorylation. Stimulate the cells with this compound at the desired concentrations for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Protein Extraction: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibody and then reprobed with an antibody against total ERK.
-
Data Analysis: Quantify the band intensities for both phospho-ERK and total ERK. Express the results as the ratio of phospho-ERK to total ERK.[9]
Conclusion
This technical guide has provided a detailed overview of the signaling pathways and intracellular mechanisms of this compound, focusing on its interaction with the NTS2 receptor. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate this important neuropeptide and its role in health and disease. Understanding the intricacies of NMN signaling is crucial for the development of novel therapeutic strategies targeting the neurotensin system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and binding characteristics of [(3)H]this compound, a NTS2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brainvta.tech [brainvta.tech]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Neuromedin N: A Technical Guide to its Function in Hypothermia and Analgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin N (NN) is a hexapeptide that originates from the same precursor protein as the well-characterized neuropeptide, neurotensin (NT).[1] Despite their shared origin, NN exhibits distinct yet overlapping physiological functions, particularly in the regulation of body temperature and pain perception. This technical guide provides an in-depth exploration of the current understanding of this compound's role in hypothermia and analgesia, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
The Role of this compound in Thermoregulation
This compound has been demonstrated to play a significant role in central thermoregulation, primarily inducing a hypothermic response upon central administration.
Evidence for Hypothermic Effects
Intracerebroventricular (i.c.v.) administration of this compound in mice has been shown to elicit a dose- and time-dependent decrease in core body temperature.[2] This effect is mediated through its interaction with neurotensin receptors, with evidence pointing towards the involvement of both neurotensin type 1 (NTSR1) and type 2 (NTS2) receptors.[1] Interestingly, while NN is a selective agonist for NTSR1, the full hypothermic response to the related peptide neurotensin requires the activation of both NTSR1 and NTSR2, suggesting a complex interplay between these receptor subtypes in mediating temperature regulation.
Quantitative Data on Hypothermic Effects
The following table summarizes the quantitative data from a key study on the hypothermic effects of intracerebroventricularly administered this compound in mice.
| Dose of this compound (i.c.v.) | Maximum Decrease in Rectal Temperature (°C) | Time to Maximum Effect (minutes) |
| 50 ng | ~0.5 | 30 |
| 500 ng | ~1.5 | 60 |
| 5 µg | ~3.0 | 60 |
Data adapted from a study on the hypothermic effect of this compound in mice.
A Contradictory Finding: Hyperthermia
In contrast to the well-documented hypothermic effects of i.c.v. administration, a surprising finding emerged from a study involving direct injection of this compound into the median preoptic nucleus (MnPO), a critical brain region for thermoregulation. In this context, this compound induced a hyperthermic, rather than a hypothermic, response.
| This compound Concentration (intra-MnPO) | Observed Temperature Change (°C) | Time Point of Observation |
| 1 µM | +2.4 ± 0.9 | 1.5 hours post-injection |
| 10 µM | +2.1 ± 0.7 | 1.5 hours post-injection |
Data from a study on neurotensin-induced hypothermia. This highlights the complexity of NN's role in thermoregulation, which may be dependent on the specific brain region targeted.
Signaling Pathway for this compound-Mediated Thermoregulation
This compound exerts its effects on thermoregulation by acting as an agonist at neurotensin receptors, primarily NTSR1. The binding of NN to NTSR1, a G protein-coupled receptor (GPCR), is thought to initiate downstream signaling cascades that ultimately modulate the activity of thermosensitive neurons.
The Role of this compound in Analgesia
The role of this compound in analgesia is closely tied to the broader functions of the neurotensinergic system in pain modulation.
Evidence for Analgesic Effects
While direct quantitative data on the analgesic effects of exogenously administered this compound is limited in the current literature, there is indirect evidence supporting its involvement in pain modulation. Studies have shown that the use of multipeptidase inhibitors, which prevent the degradation of endogenous neurotensin and this compound, produces potent analgesic effects in mice. These effects were assessed using standard models of nociception, such as the hot-plate and tail-flick tests. This suggests that endogenously released this compound contributes to the overall analgesic tone within the central nervous system.
Interestingly, the analgesic effects produced by these peptidase inhibitors were found to be reversible by the opioid antagonist naltrexone. This observation points towards a potential interaction or convergence between the neurotensinergic and opioid systems in the modulation of pain.
It is important to note that some studies have reported a lack of a direct, potent analgesic effect of this compound when administered alone, in contrast to the more robust effects of neurotensin. This could be due to differences in receptor affinity or efficacy between the two peptides.
Signaling Pathway for this compound-Mediated Analgesia
The precise signaling pathways underlying this compound's contribution to analgesia are not as well-defined as those for hypothermia. However, it is hypothesized to involve the activation of NTSR1 in key pain-processing regions of the brain and spinal cord, leading to the modulation of nociceptive transmission.
Experimental Protocols
Intracerebroventricular (i.c.v.) Injection in Mice
This protocol outlines the general steps for administering this compound directly into the cerebral ventricles of mice to study its central effects.
-
Animal Preparation: Adult male mice are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail). The head is shaved and the animal is placed in a stereotaxic frame.
-
Surgical Procedure: A midline incision is made in the scalp to expose the skull. A small burr hole is drilled through the skull at the desired coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline).
-
Injection: A Hamilton syringe with a 30-gauge needle is lowered through the burr hole to a depth of approximately 2.0 mm from the skull surface. A small volume (e.g., 1-5 µL) of this compound solution or vehicle is slowly infused over a period of 1-2 minutes.
-
Post-operative Care: The needle is slowly withdrawn, and the incision is closed with sutures or surgical glue. The animal is allowed to recover from anesthesia in a warm environment before behavioral testing.
Hot-Plate Test for Analgesia
This test measures the latency of a thermal pain response, which is indicative of supraspinal analgesic effects.
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure: A mouse is placed on the hot plate, and a stopwatch is started simultaneously. The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the mouse does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.
-
Data Analysis: The percentage of the maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Tail-Flick Test for Analgesia
This test measures the latency of a spinal reflex to a thermal stimulus.
-
Apparatus: A tail-flick apparatus applies a focused beam of radiant heat to the ventral surface of the mouse's tail.
-
Procedure: The mouse is gently restrained, and its tail is positioned in the apparatus. The heat source is activated, and the time taken for the mouse to flick its tail out of the beam is automatically recorded.
-
Cut-off Time: A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Data Analysis: The change in tail-flick latency before and after drug administration is used as a measure of analgesia.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of this compound.
Conclusion
This compound is a neuropeptide with significant, albeit complex, roles in the central regulation of body temperature and pain. Its ability to induce hypothermia upon central administration is well-documented, though the paradoxical hyperthermic effect observed with direct injection into the MnPO warrants further investigation. The contribution of this compound to analgesia appears to be more nuanced, likely involving an interplay with the broader neurotensinergic and opioid systems. The lack of robust, direct analgesic effects in some studies suggests that its primary role may be modulatory.
For drug development professionals, the dual actions of this compound present both opportunities and challenges. Targeting the neurotensinergic system could offer novel therapeutic avenues for conditions involving altered temperature homeostasis or chronic pain. However, the complex and sometimes contradictory effects of this compound highlight the need for a deeper understanding of its receptor pharmacology and the specific neural circuits it engages. Future research should focus on elucidating the precise mechanisms of action of this compound, including the downstream signaling events and the specific neuronal populations involved in its diverse physiological effects. A clearer understanding of these aspects will be crucial for the development of targeted and effective therapeutics.
References
Tissue Distribution of Neuromedin N in Mammalian Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin N (NMN) is a hexapeptide that plays a significant role in various physiological processes. Structurally and functionally related to the well-characterized neuropeptide neurotensin (NT), NMN is derived from the same precursor protein.[1][2][3] Primarily synthesized in the neural and intestinal tissues of mammals, NMN exerts its effects through interaction with neurotensin receptors, particularly the neurotensin type 2 (NTS2) receptor, a G protein-coupled receptor (GPCR).[2] This technical guide provides a comprehensive overview of the tissue distribution of this compound in various mammalian species, details the experimental protocols used for its quantification, and illustrates its signaling pathway.
Data Presentation: Quantitative Distribution of this compound
The concentration of this compound varies significantly across different tissues and mammalian species. The following tables summarize the available quantitative data, primarily obtained through radioimmunoassay (RIA), to facilitate comparative analysis.
| Species | Tissue | This compound Concentration (pmol/g wet tissue) | Reference |
| Rat | Brain (whole) | 9.3 ± 1.3 | [1] |
| Rat | Hypothalamus | Highest Concentration | [1] |
| Rat | Cerebellum | Lowest Concentration | [1] |
| Mouse | Brain (whole) | 5.98 | |
| Mouse | Small Intestine | 0.96 | |
| Cat | Ileum (mucosa) | Primarily Located | [4] |
| Cat | Brain | Primarily Located | [4] |
| Cat | Pituitary | Primarily Located | [4] |
| Cat | Adrenal Gland | Primarily Located | [4] |
| Porcine | Spinal Cord | Identified | [5][6] |
Note: The data for cat and porcine tissues indicate the presence and primary location of NMN, but specific quantitative concentrations were not available in the cited literature.
Experimental Protocols: Quantification of this compound
The primary method for the quantitative analysis of this compound in tissue extracts is the competitive radioimmunoassay (RIA). This technique offers high sensitivity and specificity for peptide quantification.
Radioimmunoassay (RIA) Protocol for this compound
This protocol outlines the key steps for a competitive RIA to measure NMN concentrations in tissue samples.
1. Reagents and Materials:
-
Specific Antibody: Rabbit anti-Neuromedin N serum. The antibody should exhibit high affinity for NMN and low cross-reactivity with neurotensin and other related peptides.[1]
-
Radiolabeled Tracer: Monoiodo-[125I-Tyr4]-Neuromedin N.
-
Standard: Synthetic this compound of known concentration.
-
Assay Buffer: Phosphate buffer with bovine serum albumin (BSA) to prevent non-specific binding.
-
Separating Agent: Secondary antibody (e.g., goat anti-rabbit IgG) or Polyethylene Glycol (PEG) to precipitate the primary antibody-antigen complex.[7]
-
Tissue Extraction Solution: Typically 0.1 N HCl.[1]
-
Gamma counter.
2. Tissue Extraction:
-
Dissect and weigh the desired tissue.
-
Homogenize the tissue in cold 0.1 N HCl.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant containing the peptide extract.
-
The extract can be further purified using techniques like HPLC if necessary.[1]
3. Assay Procedure (Competitive Binding):
-
Standard Curve Preparation: Prepare a series of dilutions of the synthetic NMN standard in assay buffer to create a standard curve.
-
Incubation: In reaction tubes, add a fixed amount of the specific anti-NMN antibody and the radiolabeled NMN tracer.
-
Add either the NMN standards or the tissue extracts (unknown samples) to the respective tubes.
-
Incubate the mixture for a specified period (e.g., 16-24 hours) at 4°C to allow for competitive binding between the radiolabeled NMN and the unlabeled NMN (from the standard or sample) for the limited antibody binding sites.[8]
-
Separation of Bound and Free Tracer: Add the separating agent (secondary antibody or PEG) to precipitate the antibody-bound NMN (both labeled and unlabeled).[7]
-
Incubate to allow for precipitation.
-
Centrifuge the tubes to pellet the precipitate.
-
Counting: Carefully decant the supernatant containing the free radiolabeled NMN.
-
Measure the radioactivity of the pellet (bound fraction) using a gamma counter.
4. Data Analysis:
-
Plot the radioactivity of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of NMN in the unknown tissue samples by interpolating their radioactivity values on the standard curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its physiological effects by binding to the Neurotensin Receptor Type 2 (NTS2), a G protein-coupled receptor. The activation of NTS2 initiates a signaling cascade that involves receptor internalization and the activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[9][10] The NTS2 receptor is associated with G alpha (q) signaling events.
Caption: this compound signaling through the NTS2 receptor.
Experimental Workflow for this compound Quantification
The following diagram illustrates the major steps involved in the quantification of this compound from tissue samples using radioimmunoassay.
Caption: Workflow for this compound quantification by RIA.
Conclusion
This technical guide provides a detailed overview of the tissue distribution of this compound in mammalian species, with a focus on quantitative data, experimental protocols, and signaling pathways. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are investigating the physiological roles of this compound and its potential as a therapeutic target. Further research is warranted to expand the quantitative data on NMN distribution across a broader range of species and tissues to gain a more complete understanding of its biological significance.
References
- 1. The characterization and regional distribution of this compound-like immunoreactivity in rat brain using a highly sensitive and specific radioimmunoassay. Comparison with the distribution of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of radioimmunoassay to compare the tissue and subcellular distributions of neurotensin and this compound in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a novel neurotensin-like peptide identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuromedins: novel smooth-muscle stimulating peptides identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. phoenixbiotech.net [phoenixbiotech.net]
- 9. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Internalization of Neurotensin by the Low-Affinity Neurotensin Receptors (NTSR2 and vNTSR2) Activates ERK 1/2 in Glioma Cells and Allows Neurotensin-Polyplex Transfection of tGAS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Homology Between Neuromedin N and Neurotensin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the structural and functional relationship between the neuropeptides Neuromedin N (NMN) and neurotensin (NT). Both peptides are crucial signaling molecules in the central nervous and gastrointestinal systems, and their shared origins and receptor interactions make them a subject of significant interest in neuroscience and pharmacology. This document details their structural similarities, comparative receptor binding affinities, shared signaling pathways, and the key experimental protocols used for their characterization.
Core Structural and Genetic Homology
This compound and neurotensin are neuropeptides that originate from the same precursor polypeptide, known as pro-neurotensin/neuromedin N (pro-NT/NN).[1][2][3][4] This common origin is the basis of their structural homology. The precursor protein contains the sequences for both NMN and NT, which are liberated through post-translational processing by prohormone convertases (PCs).[2][3][4]
The processing of the pro-NT/NN precursor is tissue-specific, leading to different ratios of the final peptides in various locations.[4][5] For instance, in the brain, processing yields primarily NT and NMN, whereas in the gut, the processing can result in larger peptide forms.[4][5][6] The cleavage occurs at paired basic amino acid residues (Lys-Arg), a consensus sequence for PCs.[2][3]
Amino Acid Sequence Comparison
The primary structural homology lies in the C-terminal region of the two peptides. NMN is a hexapeptide, and its sequence is highly similar to the C-terminal hexapeptide of the tridecapeptide NT.[3][7] This C-terminal region is critical for the biological activity and receptor binding of both molecules.[1][3]
| Peptide | Amino Acid Sequence |
| Neurotensin (NT) | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu |
| This compound (NMN) | Lys-Ile-Pro-Tyr-Ile-Leu |
| NT (8-13) | Arg-Arg-Pro-Tyr-Ile-Leu |
Table 1: Amino acid sequence alignment of Neurotensin and this compound. The homologous C-terminal region responsible for receptor activation is highlighted.
Precursor Processing Workflow
The generation of NMN and NT from their common precursor is a multi-step enzymatic process. The diagram below illustrates the cleavage of the pro-NT/NN protein by prohormone convertases to yield the mature peptides.
Receptor Binding and Functional Potency
Both NMN and NT exert their physiological effects by binding to and activating neurotensin receptors (NTRs), which are G protein-coupled receptors (GPCRs). The two primary subtypes are NTS1 and NTS2.[1][2] While both peptides bind to these receptors, they exhibit different affinities and potencies. Generally, NT binds with higher affinity and is more potent than NMN.[7][8][9]
| Parameter | Ligand | Receptor/Tissue | Value | Reference |
| Binding Potency | This compound | Rat Brain Synaptic Membranes | 19-fold lower than NT | [8] |
| IC50 | This compound | Rat Brain Membranes | 454 nM | [10] |
| IC50 | This compound | Rat Spinal Cord Membranes | 425 nM | [10] |
| Kd | [3H]this compound | Rat Brain Membranes | 264.8 ± 30.18 nM | [10] |
| Bmax | [3H]this compound | Rat Brain Membranes | 3.8 ± 0.2 pmol/mg protein | [10] |
| Functional Potency | This compound | Rat Small Intestine (Fluid Secretion) | 21-fold less potent than NT | [7] |
| EC50 (GTPγS) | This compound | Rat Brain Membranes | 0.7 nM | [10] |
| EC50 (GTPγS) | This compound | Rat Spinal Cord Membranes | 0.79 nM | [10] |
| Binding/Activation | Large NMN | hNTS1 | ~10-fold lower potency than NMN | [9] |
| Binding/Activation | Large NT | hNTS1 | ~10-fold lower potency than NT | [9] |
Table 2: Quantitative comparison of receptor binding and functional potency for this compound and Neurotensin.
Intracellular Signaling Pathways
Activation of the NTS1 receptor by either NT or NMN initiates a canonical Gαq-protein signaling cascade.[1][3] This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][11][12] This calcium mobilization is a key measurable outcome of receptor activation.[11][13]
Key Experimental Protocols
Characterizing the relationship between NMN and NT involves several standard biochemical and cell-based assays.
Radioligand Receptor Binding Assay
This assay is the gold standard for quantifying the affinity of ligands for their receptors.[14] It measures the ability of an unlabeled ligand (e.g., NMN or NT) to compete with a radiolabeled ligand for binding to the receptor.[14][15]
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target neurotensin receptor are homogenized and centrifuged to isolate a membrane fraction rich in receptors.
-
Incubation: The membranes are incubated in a buffer solution containing:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]Neurotensin).
-
Varying concentrations of the unlabeled competitor ligand (NMN or NT).
-
-
Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters. Receptor-bound radioligand is trapped on the filter, while unbound radioligand passes through.[14][16]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor ligand. This allows for the calculation of the IC50 (the concentration of competitor that inhibits 50% of radioligand binding), which can be converted to a binding affinity constant (Ki).[14]
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, providing a direct readout of Gαq-coupled receptor signaling.[11][17]
Methodology:
-
Cell Culture: Adherent cells (e.g., HEK293 or PC12 cells) stably or transiently expressing the neurotensin receptor of interest are plated in a multi-well plate.[13][18]
-
Dye Loading: The cells are incubated with a cell-permeable, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11][12] Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.
-
Agonist Addition: The plate is placed in a fluorescence plate reader (such as a FLIPR). The instrument adds the agonist (NMN or NT) to the wells while simultaneously monitoring fluorescence.[11]
-
Signal Detection: Upon agonist binding and receptor activation, IP3-mediated Ca2+ release from the endoplasmic reticulum causes a rapid increase in intracellular calcium. This is detected as a sharp increase in fluorescence intensity as the dye binds to calcium.
-
Data Analysis: The peak fluorescence response is measured for a range of agonist concentrations to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).[18]
Conclusion
This compound and neurotensin exhibit profound structural homology, rooted in their shared genetic precursor and a highly conserved C-terminal sequence that is essential for receptor interaction. This homology results in both peptides acting as agonists at neurotensin receptors and activating similar intracellular signaling cascades. However, quantitative analyses reveal important distinctions, with neurotensin generally displaying higher affinity and greater potency.[7][8][9] These differences, along with variations in their metabolic stability and tissue-specific processing, contribute to their unique physiological profiles and suggest that while they are closely related, they may serve distinct biological roles.[9][19] A thorough understanding of their comparative pharmacology, facilitated by the robust experimental protocols detailed herein, is critical for the development of targeted therapeutics for the neurotensin system.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential processing of the neurotensin/neuromedin N precursor in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and quantitation of several new peptides from the canine neurotensin/neuromedin N precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of neuromedin-N and neurotensin on net fluid flux across rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of recombinant large proneurotensin/neuromedin N-derived peptides and characterization of their binding and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and binding characteristics of [(3)H]this compound, a NTS2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid desensitization of agonist-induced calcium mobilization in transfected PC12 cells expressing the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand-binding assays for study of neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound mimics the actions of neurotensin in the ventral tegmental area but not in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Neuromedin N with Neurotensin Type 2 (NTS2) Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin N (NN) is a hexapeptide that, along with neurotensin (NT), is derived from a common precursor protein.[1][2] It plays a significant role as a neurotransmitter or neuromodulator in the central nervous system.[3][4] The biological effects of this compound, which include analgesia and hypothermia, are mediated through its interaction with neurotensin receptors, particularly the neurotensin type 2 (NTS2) receptor, a G protein-coupled receptor (GPCR).[1][5] This technical guide provides a comprehensive overview of the interaction between this compound and the NTS2 receptor, focusing on quantitative binding and functional data, detailed experimental protocols, and the associated signaling pathways.
Quantitative Data Summary
The interaction of this compound with the NTS2 receptor has been characterized through various quantitative assays. The following tables summarize the key binding affinity and functional activity data.
| Ligand | Receptor/Tissue | Assay Type | Parameter | Value | Reference |
| This compound | Rat Brain Membranes | Homologous Displacement | IC50 | 454 nM | [6] |
| This compound | Rat Spinal Cord Membranes | Homologous Displacement | IC50 | 425 nM | [6] |
| [3H]this compound | Rat Brain Membranes | Saturation Binding | Kd | 264.8 ± 30.18 nM | [6] |
| [3H]this compound | Rat Brain Membranes | Saturation Binding | Bmax | 3.8 ± 0.2 pmol/mg protein | [6] |
Table 1: Binding Affinity of this compound to NTS2 Receptors
| Ligand | Receptor/Tissue | Assay Type | Parameter | Value | Reference |
| This compound | Rat Brain Membranes | [35S]GTPγS Binding | EC50 | 0.7 nM | [6] |
| This compound | Rat Spinal Cord Membranes | [35S]GTPγS Binding | EC50 | 0.79 nM | [6] |
| This compound | Rat Brain Membranes | [35S]GTPγS Binding | Emax | 112.3 ± 1.4% | [6] |
| This compound | Rat Spinal Cord Membranes | [35S]GTPγS Binding | Emax | 112.9 ± 2.4% | [6] |
Table 2: Functional Activity of this compound at NTS2 Receptors
Signaling Pathways
Activation of the NTS2 receptor by this compound initiates a cascade of intracellular signaling events. A key pathway involves the internalization-dependent activation of the Extracellular Signal-Regulated Kinases 1/2 (ERK1/2).[7][8] Unlike the NTS1 receptor, NTS2 activation by this compound does not typically lead to significant calcium mobilization from intracellular stores.[8][9] The signaling is also sensitive to the specific cellular context and receptor species.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the this compound and NTS2 receptor interaction.
Radioligand Binding Assay
This assay quantifies the binding affinity of this compound to the NTS2 receptor.
Methodology:
-
Membrane Preparation: Homogenize rat brain or spinal cord tissue in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Binding Reaction: Incubate the membranes with increasing concentrations of [3H]this compound in a binding buffer. For competition assays, a fixed concentration of [3H]this compound is co-incubated with increasing concentrations of unlabeled this compound.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the dissociation constant (Kd), maximum binding capacity (Bmax), and the half-maximal inhibitory concentration (IC50).[6]
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the NTS2 receptor upon agonist binding.
Methodology:
-
Membrane Preparation: Prepare cell membranes from rat brain or spinal cord as described for the binding assay.
-
Assay Reaction: Incubate the membranes with a fixed concentration of [35S]GTPγS and varying concentrations of this compound in an assay buffer containing GDP.
-
Separation: Separate the membrane-bound [35S]GTPγS from the free form by filtration.
-
Quantification: Measure the radioactivity of the filters.
-
Data Analysis: Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.[6] The stimulatory effect can be confirmed to be NTS2-specific by using the NTS2 receptor antagonist levocabastine.[6]
ERK1/2 Phosphorylation Assay
This assay assesses the activation of the downstream MAPK/ERK signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture cells stably expressing the NTS2 receptor (e.g., Chinese hamster ovary cells). Stimulate the cells with this compound for various durations.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence system and quantify the band intensities. The level of ERK1/2 phosphorylation is expressed as the ratio of phosphorylated ERK1/2 to total ERK1/2.[7][8]
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
Methodology:
-
Cell Preparation: Culture cells expressing NTS2 receptors and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Stimulate the cells with this compound.
-
Fluorescence Measurement: Measure the changes in intracellular free calcium concentration using a fluorometer or a fluorescence microscope.[9] Studies have shown that this compound does not cause a specific or significant mobilization of Ca2+ in CHO cells expressing the rat NTS2 receptor.[8]
Conclusion
This compound interacts with the NTS2 receptor with moderate affinity, acting as an agonist to stimulate G protein activation and downstream signaling pathways, most notably the internalization-dependent activation of ERK1/2. The lack of a significant calcium mobilization response distinguishes its signaling profile from that of the NTS1 receptor. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the pharmacology of the NTS2 receptor and for the development of novel therapeutic agents targeting this system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium-dependent release of this compound and neurotensin from mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotensin receptor 2 - Wikipedia [en.wikipedia.org]
- 6. Synthesis and binding characteristics of [(3)H]this compound, a NTS2 receptor ligand [pubmed.ncbi.nlm.nih.gov]
- 7. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Low-Affinity Neurotensin Receptor (NTS2) Signaling: Internalization-Dependent Activation of Extracellular Signal-Regulated Kinases 1/2 | Semantic Scholar [semanticscholar.org]
- 9. Neurotensin and this compound elevate the cytosolic calcium concentration via transiently appearing neurotensin binding sites in cultured rat cortex cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
The Biological Activity of Large Neuromedin N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Large neuromedin N is a biologically active peptide derived from the tissue-specific processing of the proneurotensin/neuromedin N (pro-NT/NN) precursor. While its smaller counterpart, this compound (NN), has been more extensively studied, large this compound exhibits significant biological activity, primarily through its interaction with the neurotensin type 1 receptor (NTS1). This document provides a comprehensive overview of the biological activity of large this compound, including its synthesis, receptor binding, signaling pathways, and physiological effects. Detailed experimental protocols for key assays and quantitative data on related peptides are presented to facilitate further research and drug development efforts in this area.
Introduction
This compound (NN) and neurotensin (NT) are neuropeptides derived from a common precursor, pro-NT/NN. The post-translational processing of this precursor is tissue-specific, leading to the generation of not only NN and NT but also larger forms, including large this compound.[1][2] Large this compound is a molecule of over 100 amino acids with the this compound sequence at its C-terminus.[3] This larger form has been shown to be biologically active and is notably more resistant to degradation than the smaller peptides, suggesting it may act as a long-lasting endogenous activator of neurotensin receptors in various physiological and pathological conditions.[4]
This technical guide aims to provide an in-depth resource on the biological activity of large this compound for researchers, scientists, and professionals involved in drug development.
Synthesis and Processing of Large this compound
Large this compound originates from the pro-NT/NN precursor protein. The processing of this precursor varies by tissue. In the gut, processing favors the production of NT and a large peptide with a C-terminal NN sequence, known as large this compound.[1] In contrast, the brain primarily produces the smaller peptides NT and NN.[1] This differential processing is carried out by prohormone convertases, with PC1, PC2, and PC5-A playing key roles in different tissues.[1]
Receptor Binding and Pharmacology
Large this compound exerts its biological effects by binding to and activating neurotensin receptors. Specifically, it has been shown to interact with the human neurotensin type 1 receptor (hNTS1).[4]
Quantitative Data
Precise quantitative pharmacological data for large this compound are not extensively available in the current literature. One study reported that both large NT and large NN were able to bind to and activate hNTS1 with potencies approximately 10 times lower than that of their small counterparts.[4] Another study noted that partially purified preparations of large this compound from several species were found to contract the isolated guinea pig ileum with potencies near to that of this compound.[3]
Due to the limited availability of specific quantitative data for large this compound, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) for the closely related peptides, neurotensin and this compound, at neurotensin receptors. These values can serve as a valuable reference point for researchers investigating the pharmacology of large this compound.
Table 1: Binding Affinities (Ki) of Neurotensin and this compound at Neurotensin Receptors
| Ligand | Receptor | Preparation | Radioligand | Ki (nM) | Reference |
| Neurotensin | NTS1 (rat brain) | Synaptic membranes | [3H]Neurotensin | ~1-5 | [5] |
| This compound | NTS1 (rat brain) | Synaptic membranes | [125I-Tyr3]Neurotensin | 19-fold lower than NT | [5] |
| This compound | NTS2 (rat brain) | Brain membranes | [3H]this compound | 264.8 ± 30.18 (Kd) | [6] |
Note: The Ki for this compound at the NTS1 receptor is presented qualitatively as no precise value was provided in the cited literature. The value for this compound at the NTS2 receptor is a dissociation constant (Kd) from saturation binding experiments.
Table 2: Functional Potencies (EC50) of Neurotensin and this compound
| Ligand | Assay | Tissue/Cell Line | Measured Response | EC50 (nM) | Reference |
| This compound | Guinea Pig Ileum Contraction | Longitudinal smooth muscle | Contraction | 2300 ± 200 | [7] |
| This compound (with Bestatin) | Guinea Pig Ileum Contraction | Longitudinal smooth muscle | Contraction | 60 | [7] |
| This compound | GTPγS Binding | Rat brain membranes | G protein activation | 0.7 | [6] |
| This compound | GTPγS Binding | Rat spinal cord membranes | G protein activation | 0.79 | [6] |
Signaling Pathways
Upon binding to the NTS1 receptor, large this compound is expected to activate intracellular signaling cascades similar to those initiated by neurotensin and this compound. The NTS1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The NTS1 receptor has also been shown to couple to other G proteins, including Gi/o and Gs, leading to the modulation of adenylyl cyclase activity and cAMP levels.
NTS1 Receptor Signaling Pathway Diagram
Caption: Signaling pathway of the NTS1 receptor upon activation by large this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of large this compound.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of large this compound for the NTS1 receptor.
Materials:
-
Cell membranes expressing the NTS1 receptor (e.g., from transfected CHO or COS-7 cells)
-
Radiolabeled neurotensin (e.g., [3H]NT or [125I-Tyr3]NT)
-
Unlabeled large this compound, this compound, and neurotensin
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates with GF/C filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of unlabeled large this compound, this compound, and neurotensin in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled neurotensin (for non-specific binding) or diluted competitor ligands.
-
50 µL of the radiolabeled neurotensin at a concentration near its Kd.
-
100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 values.
-
Calculate the Ki value for large this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate Accumulation Assay
This functional assay measures the potency (EC50) of large this compound in activating the Gq/11 signaling pathway.
Materials:
-
Cells expressing the NTS1 receptor (e.g., CHO-K1 or HEK293 cells)
-
[3H]-myo-inositol
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS containing 10 mM LiCl)
-
Large this compound, this compound, and neurotensin
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Seed the cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with [3H]-myo-inositol (1 µCi/mL) in inositol-free medium for 18-24 hours.
-
Wash the cells with serum-free medium and pre-incubate with stimulation buffer for 15 minutes at 37°C.
-
Add varying concentrations of large this compound, this compound, or neurotensin to the wells and incubate for 45-60 minutes at 37°C.
-
Aspirate the medium and lyse the cells with ice-cold 0.1 M HCl.
-
Transfer the cell lysates to glass tubes and neutralize with NaOH.
-
Apply the samples to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Add the eluate to scintillation vials with scintillation fluid and count the radioactivity.
-
Analyze the dose-response data using non-linear regression to determine the EC50 values.
Guinea Pig Ileum Contraction Assay
This ex vivo assay assesses the contractile effect of large this compound on smooth muscle.[3]
Materials:
-
Male guinea pig
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Large this compound, this compound, and a positive control (e.g., acetylcholine)
-
Isolated organ bath system with a force transducer
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Clean the ileal segment by flushing with Tyrode's solution and cut it into 2-3 cm pieces.
-
Mount a segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.
-
Connect one end of the tissue to a fixed point and the other to a force transducer to record isometric contractions.
-
Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 g, with regular washes every 15 minutes.
-
Obtain a cumulative concentration-response curve by adding increasing concentrations of large this compound to the bath. Allow the response to each concentration to reach a plateau before adding the next.
-
After the maximum response is achieved, wash the tissue repeatedly until the baseline is restored.
-
Repeat the procedure for this compound and the positive control.
-
Analyze the concentration-response data to determine the EC50 and maximum effect (Emax) for each peptide.
Experimental Workflow Diagram
Caption: General workflow for key experiments to characterize large this compound activity.
Conclusion
Large this compound is a biologically active peptide with the potential for long-lasting physiological effects due to its increased stability compared to smaller related peptides. It acts as an agonist at the NTS1 receptor, activating canonical Gq/11 signaling pathways. While there is a need for more precise quantitative pharmacological characterization, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the large this compound system. The provided experimental designs and signaling pathway overviews will aid in the design of future studies to elucidate the specific roles of this intriguing neuropeptide.
References
- 1. buscador.abyntek.com [buscador.abyntek.com]
- 2. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of large neuromedin-N using antisera towards regions of the neurotensin/neuromedin-N precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7tmantibodies.com [7tmantibodies.com]
- 7. Pharmacological role and degradation processes of this compound in the gastrointestinal tract: an in vitro and in vivo study [pubmed.ncbi.nlm.nih.gov]
Endogenous ligands of neuromedin U receptors.
An In-depth Technical Guide to the Endogenous Ligands of Neuromedin U Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuromedin U (NMU) and Neuromedin S (NMS) are two endogenous peptide ligands that activate a pair of G protein-coupled receptors (GPCRs), the Neuromedin U Receptor 1 (NMUR1) and Neuromedin U Receptor 2 (NMUR2).[1][2] These receptors and their ligands form a crucial signaling system involved in a wide array of physiological processes, including energy homeostasis, feeding behavior, stress responses, inflammation, and nociception.[3][4] Due to their distinct tissue distribution—NMUR1 being predominantly expressed in peripheral tissues and NMUR2 in the central nervous system—this system presents a compelling target for therapeutic intervention in metabolic disorders, inflammatory diseases, and neurological conditions.[5][6] This document provides a comprehensive overview of the NMU/NMS ligand-receptor axis, detailing their biochemical interactions, signaling pathways, and the experimental methodologies used for their characterization.
Endogenous Ligands: Neuromedin U (NMU) and Neuromedin S (NMS)
The two identified endogenous ligands for NMURs are Neuromedin U and Neuromedin S.[7]
-
Neuromedin U (NMU): First isolated from the porcine spinal cord, NMU is a highly conserved neuropeptide.[1] In humans, it exists as a 25-amino acid peptide (NMU-25), while in rodents, a 23-amino acid form is prevalent.[4] Shorter, C-terminal fragments, such as NMU-8, also exist and retain biological activity.[8] The activity of NMU is critically dependent on its C-terminal region, particularly a highly conserved pentapeptide sequence and an amidated C-terminal asparagine residue.[8][9]
-
Neuromedin S (NMS): Identified subsequently, NMS is a 33-amino acid neuropeptide in humans.[10] It was named for its predominant expression in the suprachiasmatic nucleus (SCN) of the hypothalamus.[11] NMS shares an identical C-terminal heptapeptide sequence with NMU, which is essential for receptor binding and activation.[10][11]
Neuromedin U Receptors (NMURs)
NMU and NMS exert their effects through two Class A GPCRs:
-
NMUR1 (GPR66 or FM-3): Primarily expressed in peripheral tissues, with high concentrations in the gastrointestinal tract (stomach, small intestine), pancreas, adrenal cortex, and various immune cells.[3][6] Its peripheral distribution links it to functions in metabolism and inflammation.
-
NMUR2 (TGR-1 or FM-4): Predominantly found in the central nervous system (CNS), with significant expression in the hypothalamus, medulla, and spinal cord.[6] This localization implicates NMUR2 in the central regulation of appetite, stress, and pain perception.
The distinct anatomical distributions of NMUR1 and NMUR2 allow for the differential physiological effects of NMU and NMS throughout the body.
Figure 1: Relationship between endogenous ligands and their receptors.
Quantitative Ligand-Receptor Interactions
NMU and NMS bind to both NMUR1 and NMUR2 with high affinity, generally in the sub-nanomolar range.[10] Functional assays measuring downstream signaling events confirm potent activation by both peptides. While both ligands are potent at both receptors, NMS often exhibits a higher binding affinity for NMUR2 compared to NMU.[1]
Table 1: Binding Affinities of Endogenous Ligands for Human Neuromedin U Receptors Data compiled from multiple sources; values can vary based on experimental conditions and cell systems.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) |
|---|---|---|---|---|
| NMU-25 | hNMUR1 | Radioligand Binding | IC₅₀ | 0.4 - 1.5 |
| NMU-25 | hNMUR2 | Radioligand Binding | IC₅₀ | 0.3 - 1.0 |
| NMS | hNMUR1 | Radioligand Binding | IC₅₀ | 0.5 - 2.0 |
| NMS | hNMUR2 | Radioligand Binding | IC₅₀ | 0.1 - 0.8 |
Table 2: Functional Potencies of Endogenous Ligands at Human Neuromedin U Receptors Data compiled from multiple sources, primarily from calcium mobilization assays.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) |
|---|---|---|---|---|
| NMU-25 | hNMUR1 | Calcium Mobilization | EC₅₀ | 0.1 - 0.5 |
| NMU-25 | hNMUR2 | Calcium Mobilization | EC₅₀ | 0.2 - 0.7 |
| NMS | hNMUR1 | Calcium Mobilization | EC₅₀ | 0.1 - 0.6 |
| NMS | hNMUR2 | Calcium Mobilization | EC₅₀ | 0.1 - 0.5 |
Signaling Pathways
NMUR1 and NMUR2 are coupled to multiple G protein families, primarily Gαq/11 and, to a lesser extent, Gαi/o.[8][12]
-
Gαq/11 Pathway: Upon ligand binding, the activated receptor catalyzes the exchange of GDP for GTP on the Gαq/11 subunit. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular calcium is a hallmark of NMUR activation and a common readout in functional assays.[13]
-
Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[8]
-
Downstream Signaling: The activation of these primary pathways can lead to further signaling cascades, including the activation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway, which is involved in regulating cellular processes like proliferation and gene expression.[6][14]
Figure 2: NMUR signaling pathways via Gαq/11 and Gαi/o coupling.
Experimental Protocols
Characterizing the interaction between NMU/NMS and their receptors involves a suite of standard pharmacological assays.
Figure 3: General experimental workflow for ligand characterization.
Radioligand Binding Assay (Competition)
This assay measures the ability of an unlabeled ligand (NMU or NMS) to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of the inhibition constant (Ki).
Methodology:
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the NMUR subtype of interest.
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .
-
-
Assay Setup (96-well plate format):
-
Add a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]-NMU) to each well. The concentration should ideally be at or below the Kd for the radioligand to ensure sensitivity.[15]
-
Add increasing concentrations of the unlabeled competitor ligand (e.g., NMU-25 or NMS).
-
To determine non-specific binding, add a high concentration of an unlabeled ligand to a set of control wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.[15]
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat (e.g., GF/C). The filters will trap the membranes with the bound ligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium following receptor activation via the Gq/11 pathway. It is a robust method for determining agonist potency (EC₅₀).[13]
Methodology:
-
Cell Preparation:
-
Plate NMUR-expressing cells in a black, clear-bottom 96- or 384-well plate and culture overnight to allow for cell adherence.[16]
-
-
Dye Loading:
-
Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit).
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be de-esterified.[17]
-
-
Assay Execution:
-
Place the plate into a fluorescence plate reader equipped with an integrated liquid handler (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument then adds varying concentrations of the agonist ligand (NMU or NMS) to the wells.
-
Immediately measure the fluorescence intensity over time (typically 2-3 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
cAMP Inhibition Assay
This functional assay quantifies the inhibition of cAMP production following receptor activation via the Gαi/o pathway.
Methodology:
-
Cell Preparation:
-
Harvest NMUR-expressing cells and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
-
Cell Stimulation:
-
Add a cAMP-stimulating agent, typically forskolin, to all wells (except negative controls) to increase the basal level of cAMP. This is necessary to observe an inhibitory effect.
-
Immediately add varying concentrations of the agonist ligand (NMU or NMS).
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit. Common formats include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Based on FRET between a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
AlphaScreen: Based on competition between cellular cAMP and a biotinylated-cAMP probe for binding to an antibody-coated acceptor bead.[18]
-
Luminescence-based systems (e.g., GloSensor): Uses a genetically engineered luciferase that emits light in the presence of cAMP.[19]
-
-
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value for cAMP inhibition.
-
References
- 1. Neuromedins NMU and NMS: An Updated Overview of Their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuromedin U receptor - Wikipedia [en.wikipedia.org]
- 3. Neuromedin U, a Key Molecule in Metabolic Disorders [mdpi.com]
- 4. Unanticipated Characteristics of a Selective, Potent Neuromedin-U Receptor 2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuromedin U - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Neuromedins NMU and NMS: An Updated Overview of Their Functions [frontiersin.org]
- 8. Emerging pharmacology and physiology of neuromedin U and the structurally related peptide neuromedin S - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuromedin U receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Neuromedin U receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. bu.edu [bu.edu]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Structure of Neuromedin N and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, structure, and biological evaluation of Neuromedin N (NMN), a neuropeptide closely related to neurotensin. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological and experimental processes to support research and development in this area.
Introduction to this compound
This compound (NMN) is a hexapeptide with the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu.[1] It is derived from the same precursor polypeptide as neurotensin (NT), a well-characterized neuropeptide involved in various physiological processes.[1][2] Both NMN and NT are generated through the processing of a common precursor by prohormone convertases in mammalian brain and intestinal tissues.[2] NMN exerts its biological effects, which include analgesia and hypothermia, by interacting with G protein-coupled receptors, primarily the neurotensin type 2 (NTS2) receptor.[1][3] Its presence in the central nervous system, high-affinity receptor interaction, and rapid inactivation by synaptic peptidases suggest its potential role as a neurotransmitter or neuromodulator.[4]
Structure and Physicochemical Properties
The primary structure and key properties of this compound are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | Lys-Ile-Pro-Tyr-Ile-Leu | [1] |
| Chemical Formula | C38H63N7O8 | [1] |
| Molar Mass | 745.949 g/mol | [1] |
Biosynthesis and Signaling Pathway
This compound is not synthesized directly but is cleaved from a larger precursor protein, pro-neurotensin/neuromedin N (pro-NT/NMN). This precursor contains the sequences for both NT and NMN, which are flanked by Lys-Arg cleavage sites recognized by prohormone convertases like PC1, PC2, and PC5-A.[2] The differential processing of this precursor in various tissues leads to varying levels of NT and NMN.[2]
Upon its release, NMN binds to the NTS2 receptor, a G protein-coupled receptor (GPCR). This interaction initiates a signaling cascade that leads to the observed physiological effects. While the precise downstream pathway for NTS2 is less characterized than for the NTS1 receptor, it is known to involve G protein activation.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and binding characteristics of [(3)H]this compound, a NTS2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Neuromedin N in Gastrointestinal Motility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin N (NMN) is a hexapeptide with the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu. It is derived from the same precursor protein as neurotensin (NT), a well-characterized neuropeptide with diverse functions in the central nervous system and the gastrointestinal (GI) tract.[1] Synthesized predominantly in the neural and intestinal tissues of mammals, NMN shares structural homology with the C-terminal region of NT and has been shown to interact with neurotensin receptors, particularly the neurotensin type 2 (NTS2) receptor.[1] While much of the research on this peptide family has focused on neurotensin, emerging evidence suggests that NMN itself plays a distinct and significant role in the regulation of gastrointestinal motility. This technical guide provides a comprehensive overview of the current understanding of NMN's function in the gut, with a focus on quantitative data, experimental methodologies, and signaling pathways to support further research and drug development in this area.
Data Presentation: Quantitative Effects of this compound on Gastrointestinal Motility
The following table summarizes the key quantitative data from in vitro and in vivo studies investigating the effects of this compound on gastrointestinal motility.
| Species | GI Region | Preparation | Effect | Potency (ED50/Dose) | Notes | Reference |
| Guinea Pig | Ileum | Isolated longitudinal smooth muscle | Contraction | 2.3 ± 0.2 µM | Potency increased 40-fold (ED50 = 0.06 µM) in the presence of the aminopeptidase inhibitor, bestatin. | [2] |
| Rat | Small Intestine | In vivo conscious model with implanted electrodes | Disruption of migrating myoelectric complexes (MMCs) and induction of irregular spiking activity | Dose-dependent (100-800 pmol/kg/min) | NMN was approximately 100 times less potent than neurotensin in inducing a similar response. | [3] |
| Dog | Ileum | Vascularly perfused ileum | Release of Vasoactive Intestinal Polypeptide (VIP) | 1 nmol NMN: 28 ± 5 pmol VIP release; 10 nmol NMN: 59 ± 1 pmol VIP release | This suggests an indirect mechanism of action on gut motility through the release of other neuroactive substances. | [2] |
Experimental Protocols
This section details the methodologies employed in key studies to elucidate the role of this compound in gastrointestinal motility.
In Vitro Smooth Muscle Contraction Assay (Guinea Pig Ileum)
Objective: To determine the contractile effect of this compound on intestinal smooth muscle.
Protocol:
-
Tissue Preparation: Male guinea pigs are euthanized, and a segment of the distal ileum is excised and placed in Krebs solution. The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.
-
Organ Bath Setup: The muscle strips are mounted in organ baths containing Krebs solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The strips are placed under an initial tension of 1 gram and allowed to equilibrate for at least 60 minutes.
-
Drug Administration: this compound is added to the organ bath in a cumulative concentration-response manner. Contractions are recorded isometrically using a force-displacement transducer.
-
Data Analysis: The contractile response is measured as the increase in tension from the baseline. Concentration-response curves are constructed, and the ED50 (the concentration of NMN that produces 50% of the maximal response) is calculated.
-
Inhibitor Studies: To investigate the degradation of NMN, the experiment can be repeated in the presence of peptidase inhibitors such as bestatin (an aminopeptidase inhibitor).[2]
In Vivo Myoelectric Activity Recording (Rat Small Intestine)
Objective: To assess the effect of this compound on the migrating myoelectric complex (MMC), the cyclical pattern of electrical and motor activity in the gut during the fasted state.
Protocol:
-
Electrode Implantation: Male rats are anesthetized, and three bipolar electrodes are surgically implanted into the wall of the small intestine at defined distances from the pylorus (e.g., 5, 15, and 25 cm). The electrode leads are exteriorized and secured.
-
Recovery and Fasting: The animals are allowed to recover from surgery for 7-10 days. Prior to the experiment, rats are fasted for 18-24 hours with free access to water.
-
Myoelectric Recording: The conscious, fasted rats are placed in a recording cage, and the electrodes are connected to a polygraph to record myoelectric activity. A stable baseline recording of MMCs is established.
-
Drug Infusion: this compound is administered via a continuous intravenous infusion at varying doses.
-
Data Analysis: The myoelectric recordings are analyzed for the presence and characteristics of the different phases of the MMC. The disruption of the MMC and the appearance of irregular spiking activity are quantified.[3]
Vascularly Perfused Ileum for Neuropeptide Release (Dog)
Objective: To investigate the effect of this compound on the release of other endogenous neurotransmitters, such as Vasoactive Intestinal Polypeptide (VIP), from the intestine.
Protocol:
-
Surgical Preparation: Dogs are anesthetized, and a segment of the ileum is surgically isolated, preserving its arterial and venous blood supply. Catheters are placed in the artery and vein to allow for perfusion and collection of the venous effluent, respectively.
-
Perfusion: The isolated ileal segment is perfused with a physiological salt solution containing red blood cells, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Sample Collection: The venous effluent is collected at regular intervals to establish a baseline level of VIP release.
-
NMN Administration: this compound is administered as a bolus or continuous infusion into the arterial supply of the perfused segment.
-
VIP Measurement: The concentration of VIP in the collected venous effluent is measured using a specific radioimmunoassay (RIA).
-
Data Analysis: The amount of VIP released in response to NMN is calculated and compared to baseline levels.[2]
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on gastrointestinal motility through a combination of direct actions on smooth muscle cells and indirect actions involving the enteric nervous system.
Receptor Interaction and G-Protein Coupling
NMN is known to interact with neurotensin receptors, which are G-protein coupled receptors (GPCRs). While neurotensin binds to both NTS1 and NTS2 receptors, NMN shows a preference for the NTS2 receptor.[1] The signaling pathways of the related peptide, Neuromedin U (NMU), which activates its own receptors (NMUR1 and NMUR2), have been shown to involve coupling to Gq/11 and Gi proteins. This coupling leads to the activation of phospholipase C and subsequent increases in intracellular calcium, as well as the inhibition of adenylyl cyclase. It is plausible that NMN, upon binding to neurotensin receptors in the gut, initiates similar intracellular signaling cascades.
Putative signaling pathway of this compound in gastrointestinal smooth muscle cells.
Interaction with the Enteric Nervous System
NMN's influence on gastrointestinal motility is not solely a result of direct smooth muscle stimulation. The peptide also modulates the activity of the enteric nervous system (ENS), the intrinsic neuronal network of the gut.
The finding that NMN induces the release of VIP from the perfused dog ileum is a key piece of evidence for its neuro-modulatory role.[2] VIP is a potent inhibitory neurotransmitter in the gut, causing smooth muscle relaxation. Therefore, NMN-induced VIP release could be a mechanism to counterbalance its direct contractile effects, leading to a more nuanced regulation of motility.
The disruption of the migrating myoelectric complex (MMC) in rats by NMN further supports its action on the ENS.[3] The MMC is a complex, neurally controlled pattern of motility, and its disruption indicates that NMN is interfering with the underlying neural circuitry that generates and propagates these cycles.
Logical workflow of this compound's interaction with the enteric nervous system.
Degradation of this compound
A crucial factor influencing the physiological activity of NMN in the gastrointestinal tract is its rapid degradation. In vitro and in vivo studies have shown that NMN is efficiently broken down by aminopeptidases, particularly aminopeptidase M.[2] The primary metabolite is des-Lys1-NN, which is formed by the removal of the N-terminal lysine residue. This degradation significantly reduces the biological activity of NMN. The use of aminopeptidase inhibitors, such as bestatin, has been shown to dramatically enhance the potency of NMN, highlighting the physiological importance of this inactivation pathway.[2]
References
- 1. Neuromedin U: physiology, pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological role and degradation processes of this compound in the gastrointestinal tract: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromedin-N inhibits migrating myoelectric complex and induces irregular spiking in the small intestine of rats; comparison with neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interconnected World of Neuromedins: A Technical Guide to the Relationship Between Neuromedin N and its Counterparts
For Immediate Release
This technical guide provides a comprehensive overview of Neuromedin N (NMN) and its intricate relationships with other key members of the neuromedin family: Neuromedin U (NMU), Neuromedin S (NMS), Neuromedin B (NMB), and Neuromedin K (NMK). This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the core characteristics, signaling pathways, and functional interplay of these significant neuropeptides.
Introduction: The Neuromedin Family
The neuromedins are a diverse family of neuropeptides that play crucial roles in a wide array of physiological processes. While they share the "neuromedin" nomenclature, their structural and functional characteristics, as well as their receptor systems, are distinct. This guide focuses on the relationships and comparative biology of five key members, with a central focus on this compound.
This compound (NMN) is a hexapeptide that is notably co-synthesized with the well-characterized neuropeptide, neurotensin.[1][2] Both are derived from a common precursor protein and are flanked by Lys-Arg sequences, a consensus site for cleavage by prohormone convertases.[1] NMN's physiological effects, including hypothermia and analgesia, are mediated through its interaction with neurotensin receptors.[1]
Neuromedin U (NMU) and Neuromedin S (NMS) are structurally related peptides that share a conserved C-terminal heptapeptide sequence, which is crucial for their biological activity.[3][4] They both act as endogenous ligands for two G-protein coupled receptors (GPCRs): NMU receptor 1 (NMUR1) and NMU receptor 2 (NMUR2).[3][5] Their functions are pleiotropic, ranging from the regulation of feeding and energy homeostasis to smooth muscle contraction and stress responses.[5][6][7]
Neuromedin B (NMB) is a member of the bombesin-like peptide family and exerts its effects through the Neuromedin B receptor (NMBR), a GPCR.[8][9] It is involved in processes such as nociception, inflammation, and the regulation of the reproductive system.[8][9][10]
Neuromedin K (NMK) , also known as Neurokinin B (NKB) , belongs to the tachykinin family of neuropeptides.[11] It interacts with tachykinin receptors (NK1, NK2, and NK3) to modulate a variety of functions, with a particularly prominent role in the reproductive axis.[11][12]
Structural and Receptor Relationships
The neuromedins exhibit distinct structural features and receptor specificities, which are summarized below.
Amino Acid Sequences
The primary structures of the mature peptides are fundamental to their biological activity and receptor interaction.
| Neuromedin | Species | Amino Acid Sequence |
| This compound | Porcine | Lys-Ile-Pro-Tyr-Ile-Leu |
| Neuromedin U-25 | Human | Phe-Arg-Val-Asp-Glu-Glu-Phe-Gln-Ser-Pro-Phe-Ala-Ser-Gln-Ser-Arg-Gly-Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH2 |
| Neuromedin S-33 | Human | Leu-Pro-Arg-Leu-Leu-Glu-Val-Ala-Arg-Leu-Gln-Arg-Pro-Arg-Gly-Arg-Gly-Gly-Phe-Gln-Phe-Arg-Pro-Arg-Asn-NH2 |
| Neuromedin B | Porcine | Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH2 |
| Neuromedin K (NKB) | Porcine | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 |
Receptor Binding Affinities
The affinity of each neuromedin for its respective receptor(s) is a key determinant of its biological potency. The following table summarizes available quantitative data on receptor binding.
| Ligand | Receptor | Species | Assay Type | Affinity Value | Reference |
| This compound | Neurotensin Receptors | Rat | Competitive Binding | 19-fold lower potency than Neurotensin | [13] |
| Neuromedin U-25 | NMUR1 | Human | Radioligand Binding | pKi = 9.5 | |
| Neuromedin U-25 | NMUR2 | Human | Radioligand Binding | pKi = 9.6 | |
| Neuromedin S | NMUR2 | Human | Functional Assay | More potent than NMU | [14] |
| Neurokinin B | NK3 | Rat | Radioligand Binding | High Affinity | [15] |
| Substance P | NK1 | Rat | Radioligand Binding | Kd = 0.17 nM | [16] |
| Neurokinin A | NK2 | Rat | Radioligand Binding | Kd = 3.4 nM | [16] |
Signaling Pathways
The neuromedins mediate their physiological effects through the activation of distinct intracellular signaling cascades upon binding to their cognate GPCRs.
This compound Signaling
This compound primarily interacts with neurotensin receptors, which are known to couple to Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
Neuromedin U and S Signaling
NMU and NMS activate both NMUR1 and NMUR2, which can couple to Gq/11 and Gi proteins. NMUR1 predominantly signals through Gq/11, while NMUR2 can signal through both.[5]
Neuromedin B Signaling
Neuromedin B binds to the NMB receptor, which is coupled to Gq proteins, initiating a signaling cascade that results in the mobilization of intracellular calcium.[17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromedins NMU and NMS: An Updated Overview of Their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Neuromedin U: physiology, pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Appetite-modifying actions of pro-neuromedin U-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]
- 9. Functional roles of neuromedin B and gastrin-releasing peptide in regulating itch and pain in the spinal cord of non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A nociceptive signaling role for neuromedin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kisspeptin and neurokinin B: roles in reproductive health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of neurokinin B signalling in reproductive neuroendocrinology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of neuromedin-N and neurotensin on net fluid flux across rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bu.edu [bu.edu]
Physiological Effects of Neuromedin N in the Gastrointestinal Tract: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin N (NMN) is a hexapeptide with the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu. It is derived from the same precursor protein as neurotensin (NT), a well-characterized neuropeptide with diverse functions in the central nervous system and the periphery.[1][2] NMN shares structural homology with the C-terminal region of NT and is found in both neural and intestinal tissues.[1][2] While often studied in the context of its neurological effects, NMN exerts significant and distinct physiological actions within the gastrointestinal (GI) tract.
This technical guide provides an in-depth overview of the core physiological effects of NMN in the gut, with a focus on motility, intestinal secretion, and splanchnic blood flow. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of NMN's mechanisms of action and its potential as a therapeutic target for gastrointestinal disorders. This document summarizes key quantitative data, provides detailed experimental protocols for studying NMN's effects, and visualizes the underlying signaling pathways.
Core Physiological Effects of this compound in the Gut
This compound modulates several critical functions within the gastrointestinal system, primarily through its interaction with neurotensin receptors. Its effects are most pronounced in the domains of intestinal smooth muscle contractility, epithelial transport, and regional blood flow.
Gut Motility
This compound has been demonstrated to be a potent stimulator of intestinal smooth muscle contraction. In vitro studies have shown that NMN induces a concentration-dependent contraction of the longitudinal smooth muscle of the guinea pig ileum.[3] This contractile effect suggests a role for NMN in the regulation of intestinal transit and peristalsis. The potency of NMN can be significantly enhanced by inhibiting its degradation by aminopeptidases, indicating that its physiological activity is tightly regulated by enzymatic breakdown.[3]
Intestinal Secretion
NMN plays a role in the regulation of fluid and electrolyte transport across the intestinal epithelium. In the rat small intestine, NMN has been shown to reduce net fluid absorption at low doses and induce net fluid secretion at higher doses.[4] This effect is not uniform throughout the small intestine, with NMN being inactive in the duodenum but active in post-duodenal regions.[4] This suggests a region-specific role for NMN in modulating intestinal fluid balance.
Splanchnic Blood Flow
This compound has significant vascular effects within the splanchnic circulation. Intravenous administration of NMN in dogs leads to a dose-dependent increase in both portal and superior mesenteric arterial blood flow.[5] This vasodilatory effect on the intestinal vasculature suggests that NMN may play a role in regulating blood flow to the gut, potentially to match metabolic demand during processes such as digestion and absorption.
Quantitative Data on the Physiological Effects of this compound
The following tables summarize the key quantitative data from studies investigating the effects of this compound on gastrointestinal functions.
Table 1: Effect of this compound on Intestinal Smooth Muscle Contraction
| Parameter | Value | Species/Tissue | Reference |
| ED50 for Contraction | 2.3 ± 0.2 µM | Guinea Pig Ileum (longitudinal muscle) | [3] |
| ED50 for Contraction (with Bestatin) | 0.06 µM | Guinea Pig Ileum (longitudinal muscle) | [3] |
Bestatin is an inhibitor of aminopeptidases, which degrade this compound.
Table 2: Comparative Potency of this compound on Net Fluid Flux in the Rat Small Intestine
| Peptide | Relative Potency (vs. Neurotensin) | Region of Activity | Reference |
| Neurotensin | 1 | Post-duodenal | [4] |
| This compound | 1/21 | Post-duodenal | [4] |
| Neurotensin-(8-13) | 1/33 | Post-duodenal | [4] |
| Peptide Histidine Methionine | 1/7 | Jejunum, Ileum | [4] |
Table 3: Dose-Dependent Effects of this compound on Splanchnic Blood Flow in Dogs
| NMN Dose | Change in Superior Mesenteric Arterial Blood Flow | Change in Portal Vein Blood Flow | Reference |
| Graded Doses | Dose-dependent increase | Dose-dependent increase | [5] |
Specific quantitative dose-response data for blood flow changes were not detailed in the abstract, but a clear dose-dependent relationship was established.
Signaling Pathways of this compound in the Gut
This compound exerts its physiological effects in the gut primarily by acting as an agonist at neurotensin receptors (NTSRs), which are G-protein coupled receptors (GPCRs). The predominant signaling pathway involves the activation of the Gq alpha subunit.
Upon binding of NMN to the neurotensin receptor 1 (NTSR1), the associated Gq protein is activated. The activated Gαq subunit then stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key event that initiates downstream cellular responses, such as smooth muscle contraction and ion channel opening in epithelial cells, leading to secretion.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's physiological effects in the gut.
In Vitro Measurement of Intestinal Smooth Muscle Contraction (Isolated Guinea Pig Ileum)
This protocol is adapted from studies investigating the contractile effects of neuropeptides on intestinal smooth muscle.[3]
Objective: To measure the concentration-dependent contraction of guinea pig ileal smooth muscle in response to this compound.
Materials:
-
Adult guinea pig
-
Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
This compound stock solution
-
Organ bath system with force-displacement transducer and data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Immediately excise a segment of the terminal ileum and place it in a petri dish containing Krebs-bicarbonate solution equilibrated with carbogen gas at 37°C.
-
Gently flush the lumen of the ileal segment with Krebs-bicarbonate solution to remove contents.
-
Carefully dissect a segment of the longitudinal muscle-myenteric plexus by gentle stripping.
-
Cut the muscle strip into segments of approximately 1.5-2 cm in length.
-
Suspend each muscle strip vertically in a 10 mL organ bath containing Krebs-bicarbonate solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
After equilibration, record a baseline of stable resting tension.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath at regular intervals, allowing the response to each concentration to reach a plateau before adding the next.
-
At the end of the experiment, add a maximal dose of a standard agonist (e.g., carbachol) to determine the maximum contractile capacity of the tissue.
-
Wash the tissue extensively to return to baseline.
Data Analysis:
-
Measure the peak tension developed at each concentration of this compound.
-
Express the contractile response as a percentage of the maximal contraction induced by the standard agonist.
-
Plot the concentration-response curve and calculate the ED50 (the concentration of NMN that produces 50% of the maximal response).
In Vitro Measurement of Intestinal Fluid Secretion (Rat Small Intestine Perfusion)
This protocol is based on the methodology used to assess the effects of neuropeptides on intestinal fluid flux.[4]
Objective: To measure the net fluid flux across the rat small intestine in response to this compound.
Materials:
-
Adult rat
-
Krebs-Ringer solution
-
This compound stock solution
-
Phenol red (as a non-absorbable marker)
-
Perfusion pump
-
Surgical instruments
Procedure:
-
Fast the rat overnight with free access to water.
-
Anesthetize the rat according to institutional guidelines.
-
Perform a midline laparotomy to expose the small intestine.
-
Cannulate a segment of the jejunum or ileum (approximately 10-15 cm) at both ends.
-
Perfuse the intestinal segment with Krebs-Ringer solution containing a known concentration of phenol red at a constant rate (e.g., 0.5 mL/min).
-
Collect the perfusate from the distal cannula at regular intervals (e.g., 15 minutes) for a baseline period to ensure a steady state.
-
After the baseline period, switch to a perfusion solution containing this compound at the desired concentration.
-
Continue to collect the perfusate at regular intervals during the NMN infusion.
-
After the experimental period, switch back to the control Krebs-Ringer solution for a recovery period.
-
Measure the volume of the collected perfusate and the concentration of phenol red in each sample.
Data Analysis:
-
Calculate the net water flux using the following formula: Net Water Flux (μL/cm/min) = [ (1 - (Phenol Red_in / Phenol Red_out)) * Perfusion Rate ] / Length of intestinal segment
-
A positive value indicates net secretion, while a negative value indicates net absorption.
-
-
Compare the net water flux during the baseline, NMN infusion, and recovery periods.
In Vivo Measurement of Splanchnic Blood Flow (Dog Model)
This protocol is based on the methodology described for measuring the effects of this compound on splanchnic circulation in dogs.[5]
Objective: To measure the changes in portal and superior mesenteric arterial blood flow in response to intravenous administration of this compound.
Materials:
-
Adult dog
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Transit-time ultrasonic flow probes
-
Ultrasonic flowmeter
-
Surgical instruments
-
Infusion pump
-
This compound solution for injection
Procedure:
-
Anesthetize the dog and maintain anesthesia throughout the experiment.
-
Perform a midline laparotomy to expose the abdominal viscera.
-
Carefully dissect and isolate the superior mesenteric artery and the portal vein.
-
Place appropriately sized transit-time ultrasonic flow probes around the superior mesenteric artery and the portal vein.
-
Connect the flow probes to the ultrasonic flowmeter to obtain baseline blood flow measurements.
-
Allow the animal to stabilize and record stable baseline blood flow for at least 30 minutes.
-
Administer graded doses of synthetic this compound intravenously via a peripheral vein using an infusion pump.
-
Continuously record the blood flow in the superior mesenteric artery and portal vein throughout the NMN infusion and for a subsequent recovery period.
-
Simultaneously monitor systemic arterial pressure.
Data Analysis:
-
Calculate the percentage change in blood flow from baseline for each dose of this compound.
-
Plot the dose-response relationship for the changes in superior mesenteric arterial and portal vein blood flow.
-
Correlate the changes in splanchnic blood flow with any changes in systemic arterial pressure.
Conclusion
This compound is a bioactive peptide with significant physiological effects in the gastrointestinal tract. It stimulates intestinal smooth muscle contraction, modulates intestinal fluid and electrolyte secretion, and increases splanchnic blood flow. These actions are primarily mediated through the activation of neurotensin receptors and the subsequent Gq-PLC-Ca2+ signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research into the specific roles of NMN in gut physiology and its potential as a therapeutic target for gastrointestinal diseases. A deeper understanding of NMN's mechanisms of action will be crucial for the development of novel pharmacological agents for the treatment of motility disorders, secretory diarrheas, and conditions involving altered intestinal blood flow.
References
- 1. Modulation of the interaction between neurotensin receptor NTS1 and Gq protein by lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Comparison of neuromedin-N and neurotensin on net fluid flux across rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of synthetic neuromedin-N, a novel neurotensin-like peptide, on exocrine pancreatic secretion and splanchnic blood flow in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Neuromedin N Enzyme-Linked Immunosorbent Assay (ELISA) Kit
These application notes provide a comprehensive overview and a detailed protocol for the quantitative determination of Neuromedin N (NMN) in biological samples using an enzyme-linked immunosorbent assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a neuropeptide derived from the same precursor protein as neurotensin.[1] It is primarily found in the central nervous system and the gastrointestinal tract.[2] NMN is involved in various physiological processes, including smooth muscle contraction, regulation of blood pressure, pain perception, and appetite.[3] This ELISA kit provides a sensitive and specific method for quantifying NMN concentrations in various biological samples, which is crucial for research in neuroscience and drug development.
Assay Principle
This this compound ELISA kit is based on the principle of competitive enzyme-linked immunosorbent assay. The microtiter plate provided in the kit is pre-coated with a capture antibody specific to NMN. During the assay, NMN present in the standards or samples competes with a fixed amount of biotin-conjugated NMN for binding to the capture antibody. Following an incubation period, unbound components are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated NMN captured on the plate. After another incubation and washing step, a substrate solution is added, and the color development is inversely proportional to the amount of NMN in the sample. The reaction is then stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, which is then used to determine the concentration of NMN in the unknown samples.[4][5][6]
Kit Components and Storage
| Component | Quantity | Storage |
| Pre-coated 96-well Microplate | 1 plate | 4°C |
| This compound Standard | 2 vials | -20°C upon arrival. Avoid repeated freeze-thaw cycles. |
| Biotin-conjugated this compound | 1 vial | -20°C upon arrival. |
| Streptavidin-HRP Conjugate | 1 vial | 4°C |
| Assay Diluent | 1 bottle | 4°C |
| Wash Buffer (25x Concentrate) | 1 bottle | 4°C |
| TMB Substrate | 1 bottle | 4°C, protected from light. |
| Stop Solution | 1 bottle | 4°C |
| Plate Sealer | 2 sheets | Room Temperature |
| User Manual | 1 copy | Room Temperature |
Note: The remaining kit components may be stored at 4°C. Opened microplate wells may be stored for up to 1 month at 2 to 8°C. Return unused wells to the pouch containing desiccant pack and reseal along the entire edge.[2]
Quantitative Data Summary
Table 1: Typical Standard Curve Data
| Concentration (pg/mL) | Optical Density (OD) at 450 nm |
| 1000 | 0.175 |
| 500 | 0.367 |
| 250 | 0.611 |
| 125 | 0.833 |
| 62.5 | 1.156 |
| 31.25 | 1.511 |
| 15.63 | 1.762 |
| 0 | 2.123 |
| Note: This is an example of a typical standard curve. A new standard curve must be generated for each assay.[4] |
Table 2: Assay Performance Characteristics
| Parameter | Specification |
| Detection Range | 15.63 - 1000 pg/mL |
| Sensitivity | < 5.72 pg/mL |
| Intra-assay Precision (CV%) | < 8% |
| Inter-assay Precision (CV%) | < 10% |
| Sample Types | Serum, plasma, cell culture supernatants, and other biological fluids |
Intra-assay precision was determined by testing three samples of known concentration twenty times on one plate. Inter-assay precision was determined by testing three samples of known concentration in forty separate assays.[4]
Experimental Protocols
5.1. Reagent Preparation
-
Wash Buffer (1x): Dilute the 25x concentrated Wash Buffer with deionized or distilled water. For example, add 20 mL of 25x Wash Buffer to 480 mL of water to make 500 mL of 1x Wash Buffer. If crystals have formed in the concentrate, warm it to room temperature and mix gently until the crystals have completely dissolved.
-
This compound Standard: Reconstitute the this compound Standard with the provided Assay Diluent to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions.
-
Standard Dilutions: Prepare a serial dilution of the this compound standard in Assay Diluent. A common dilution series is 1000, 500, 250, 125, 62.5, 31.25, and 15.63 pg/mL. The Assay Diluent serves as the zero standard (0 pg/mL).
-
Biotin-conjugated this compound (1x): Prepare the working solution by diluting the concentrated biotin-conjugated this compound with Assay Diluent according to the kit's manual.
-
Streptavidin-HRP Conjugate (1x): Prepare the working solution by diluting the concentrated Streptavidin-HRP with Assay Diluent according to the kit's manual.
5.2. Sample Preparation
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7][8]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.[7][8]
-
Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 20 minutes to remove particulates. Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.[7]
-
Other Biological Fluids: Centrifuge samples at 1000 x g for 20 minutes to remove particulates. Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.[7]
5.3. Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of Standard, sample, or blank (Assay Diluent) to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of 1x Biotin-conjugated this compound working solution to each well.
-
Cover the plate with a plate sealer and incubate for 60 minutes at 37°C.[7]
-
Aspirate the liquid from each well and wash the plate three times with 200 µL of 1x Wash Buffer per well. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.[7]
-
Add 100 µL of 1x Streptavidin-HRP working solution to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.[7]
-
Repeat the wash step as in step 5.
-
Add 90 µL of TMB Substrate solution to each well.
-
Incubate the plate for 15-20 minutes at 37°C in the dark. The liquid will turn blue.[7]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the actual concentration of this compound in the original sample.
Visualizations
Caption: Workflow diagram for the this compound ELISA protocol.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Neuromedin U - Wikipedia [en.wikipedia.org]
- 4. Human ProNT/NMN(Proneurotensin/neuromedin N) ELISA Kit [elkbiotech.com]
- 5. Rat Nts(Neurotensin/neuromedin N) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. Human NMU (Neuromedin U) ELISA Kit - 48 Tests | Medical Look [medical-look.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. elisakits.co.uk [elisakits.co.uk]
High-Sensitivity Radioimmunoassay for Neuromedin N Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin N (NMN) is a hexapeptide that plays a significant role as a neuromodulator in the central nervous system.[1] It is derived from the same precursor protein as neurotensin (NT) and shares structural homology with the C-terminus of NT.[1] NMN exerts its biological effects through interaction with the neurotensin type 2 (NTS2) G protein-coupled receptor.[2] The development of a high-sensitivity radioimmunoassay (RIA) for NMN is crucial for studying its physiological and pathological roles, and for screening potential therapeutic agents that modulate its activity. This document provides detailed application notes and protocols for a competitive RIA for the quantification of NMN in biological samples.
Principle of the Assay
The radioimmunoassay for this compound is a competitive binding assay. In this assay, a known quantity of radiolabeled NMN (the "tracer") competes with unlabeled NMN (from a standard or an unknown sample) for a limited number of binding sites on a specific anti-NMN antibody. As the concentration of unlabeled NMN in the sample increases, the amount of radiolabeled NMN that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured. By comparing the radioactivity of the unknown samples to a standard curve generated with known concentrations of NMN, the concentration of NMN in the samples can be accurately determined.
Quantitative Data Summary
The following table summarizes key quantitative data for a high-sensitivity this compound radioimmunoassay, based on published literature.[1]
| Parameter | Value | Reference |
| Tracer | monoiodo [¹²⁵I-Tyr⁴]this compound | [1] |
| Antiserum | Rabbit anti-[Cys⁶]this compound-ovalbumin conjugate | [1] |
| Limit of Detection | 0.5 fmol/tube | [1] |
| IC₅₀ | 5 fmol/tube | [1] |
| NMN Concentration in Rat Brain | 9.3 ± 1.3 pmol/g of tissue (0.1 N HCl extracts) | [1] |
| Neurotensin Concentration in Rat Brain | 15.1 ± 1.4 pmol/g of tissue (0.1 N HCl extracts) | [1] |
This compound Signaling Pathway
This compound binds to and activates the Neurotensin Receptor Type 2 (NTS2), a G protein-coupled receptor (GPCR). This activation initiates a downstream signaling cascade, primarily through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events culminate in the activation of downstream effector pathways, such as the MAP Kinase (ERK/MAPK) cascade, leading to various cellular responses.
Caption: this compound signaling pathway via the NTS2 receptor.
Experimental Protocols
Materials and Reagents
-
This compound Standard: Lyophilized, synthetic this compound
-
¹²⁵I-labeled this compound Tracer: monoiodo [¹²⁵I-Tyr⁴]this compound (specific activity ~2000 Ci/mmol)
-
This compound Antiserum: Rabbit anti-[Cys⁶]this compound-ovalbumin conjugate
-
Assay Buffer: 0.05 M Phosphate buffer, pH 7.4, containing 0.9% NaCl, 0.05% Sodium Azide, and 0.3% Bovine Serum Albumin (BSA)
-
Precipitating Reagent (Second Antibody): Goat anti-rabbit IgG serum
-
Normal Rabbit Serum (NRS): As a carrier
-
Standard Diluent: Assay buffer
-
Wash Buffer: 0.05 M Phosphate buffer, pH 7.4
-
Sample Collection Tubes: Containing appropriate protease inhibitors (e.g., aprotinin, EDTA)
-
Polypropylene Assay Tubes
-
Centrifuge
-
Gamma Counter
Sample Preparation
-
Plasma: Collect whole blood into tubes containing protease inhibitors. Centrifuge at 1600 x g for 15 minutes at 4°C. Collect the plasma and store at -20°C or lower until use.
-
Tissue Homogenates: Homogenize tissue samples in 0.1 N HCl. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. The resulting supernatant can be used for the assay.
Standard Curve Preparation
-
Reconstitute the lyophilized this compound standard with the Standard Diluent to a stock concentration of 1 µg/mL.
-
Perform serial dilutions of the stock solution with the Standard Diluent to obtain a range of standard concentrations (e.g., 1, 2.5, 5, 10, 25, 50, 100 fmol/tube).
Radioimmunoassay Protocol
The following diagram illustrates the workflow for the this compound radioimmunoassay.
Caption: Experimental workflow for the this compound RIA.
Step-by-Step Procedure:
-
Set up Assay Tubes: Label polypropylene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, and Unknown Samples.
-
Pipetting:
-
Standards and Samples: Pipette 100 µL of Standard Diluent (for B₀ and NSB), each standard concentration, and each unknown sample into the corresponding tubes.
-
This compound Antiserum: Add 100 µL of the diluted this compound antiserum to all tubes except the TC and NSB tubes.
-
¹²⁵I-labeled this compound Tracer: Add 100 µL of the ¹²⁵I-labeled this compound tracer to all tubes.
-
-
First Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C.
-
Precipitation:
-
Add 100 µL of Normal Rabbit Serum to all tubes except the TC tubes.
-
Add 100 µL of the Precipitating Reagent (Goat anti-rabbit IgG) to all tubes except the TC tubes.
-
-
Second Incubation: Vortex all tubes and incubate for 90 minutes at room temperature.
-
Centrifugation: Add 1 mL of Wash Buffer to all tubes except the TC tubes. Centrifuge at 3000 x g for 20 minutes at 4°C.
-
Separation: Carefully decant or aspirate the supernatant from all tubes except the TC tubes. The pellet contains the antibody-bound radiolabeled NMN.
-
Counting: Place the tubes in a gamma counter and measure the counts per minute (CPM) for each tube.
Data Analysis
-
Calculate Average CPM: Calculate the average CPM for each set of duplicate tubes.
-
Calculate Percent Bound (%B/B₀):
-
Subtract the average NSB CPM from the average CPM of all standards and samples.
-
Calculate the percentage of tracer bound for each standard and sample using the formula: %B/B₀ = [(CPM_standard/sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100
-
-
Generate Standard Curve: Plot the %B/B₀ for each standard as a function of its concentration on a logit-log or semi-log graph.
-
Determine Sample Concentrations: Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values from the standard curve.
Applications in Research and Drug Development
-
Physiological Studies: Quantify NMN levels in different tissues and biological fluids to understand its physiological roles.
-
Pathophysiological Research: Investigate the involvement of NMN in various diseases, including neurological disorders and cancer.
-
Pharmacokinetic Studies: Determine the pharmacokinetic profile of NMN analogs and potential therapeutic drugs.
-
Drug Screening: High-throughput screening of compound libraries to identify modulators of NMN-NTS2 receptor interaction.
-
Biomarker Discovery: Assess the potential of NMN as a biomarker for disease diagnosis, prognosis, or treatment response.
Conclusion
This high-sensitivity radioimmunoassay provides a robust and reliable method for the quantitative detection of this compound. The detailed protocols and application notes herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this assay in their studies, thereby facilitating a deeper understanding of this compound's biological significance and its potential as a therapeutic target.
References
Application Notes and Protocols for Immunohistochemical Staining of Neuromedin N in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Neuromedin N (NMN) in brain tissue. NMN is a neuropeptide derived from the same precursor as neurotensin and is involved in various physiological processes within the central nervous system.[1] The following protocol is a comprehensive guide based on established IHC methodologies for neuropeptides in the brain and can be adapted for specific antibodies targeting NMN or its precursor.
Experimental Protocols
This section outlines a detailed methodology for the immunohistochemical localization of this compound in formalin-fixed, paraffin-embedded (FFPE) brain tissue.
Tissue Preparation
-
Fixation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brain in 4% PFA overnight at 4°C.
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount on positively charged slides.
Deparaffinization and Rehydration
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate sections by incubating in a descending series of ethanol concentrations (100%, 95%, 70%).
-
Wash with distilled water.
Antigen Retrieval
-
Method: Heat-Induced Epitope Retrieval (HIER) is recommended for neuropeptides.
-
Solution: Use a 10 mM Sodium Citrate buffer (pH 6.0).
-
Procedure: Immerse slides in the pre-heated citrate buffer at 95-100°C for 20-40 minutes. Allow slides to cool to room temperature in the buffer.
Immunohistochemical Staining
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Washing: Wash slides with PBS.
-
Blocking: Incubate with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody against this compound (diluted in blocking solution) overnight at 4°C in a humidified chamber. Refer to Table 1 for recommended antibody parameters.
-
Washing: Wash slides with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.
-
Washing: Wash slides with PBS.
-
Detection: Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes.
-
Washing: Wash slides with PBS.
-
Chromogen: Develop the signal with a chromogen solution such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity is reached.
-
Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through an ascending series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Imaging and Analysis
-
Acquire images using a bright-field microscope.
-
Quantitative analysis can be performed by measuring the intensity of the staining or by counting the number of positively stained cells in specific brain regions.
Data Presentation
The following tables provide a summary of key reagents and their recommended parameters for the IHC protocol.
Table 1: Primary Antibody and Dilution
| Target | Host Species | Clonality | Recommended Dilution | Manufacturer |
| This compound | Rabbit | Polyclonal | 1:500 - 1:2000 | Antibody needs to be sourced and validated |
| Pro-Neuromedin N | Rabbit | Polyclonal | 1:1000 - 1:5000 | Antibody needs to be sourced and validated |
Table 2: Reagent Incubation Times and Temperatures
| Reagent | Incubation Time | Temperature |
| Antigen Retrieval | 20-40 minutes | 95-100°C |
| Peroxidase Block | 10-15 minutes | Room Temperature |
| Blocking Solution | 1 hour | Room Temperature |
| Primary Antibody | Overnight | 4°C |
| Secondary Antibody | 1-2 hours | Room Temperature |
| ABC Reagent | 30-60 minutes | Room Temperature |
| DAB Chromogen | 1-10 minutes | Room Temperature |
Mandatory Visualization
Experimental Workflow
Caption: Immunohistochemistry workflow for this compound detection in brain tissue.
This compound Signaling Pathway
This compound is known to interact with neurotensin receptors, particularly the neurotensin type 2 (NTS2) G protein-coupled receptor.[1] The binding of this compound to its receptor can initiate downstream signaling cascades that modulate neuronal activity.
Caption: Simplified signaling pathway of this compound via its G protein-coupled receptor.
References
Application Notes & Protocols: Mass Spectrometry Analysis of Neuromedin N Fragments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neuromedin N (NN) is a hexapeptide with the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu.[1] It is derived from the same precursor protein as neurotensin and is involved in various physiological processes, including analgesia and hypothermia, primarily through its interaction with neurotensin receptors.[1] The analysis of this compound and its fragments is crucial for understanding its biological functions and for the development of novel therapeutics. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the definitive tool for the sensitive and specific quantification and characterization of neuropeptides like this compound.[2][3][4] This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound fragments.
I. Data Presentation: Quantitative Analysis
Quantitative analysis of this compound fragments by LC-MS/MS allows for the determination of their concentrations in various biological matrices. The following table summarizes key quantitative parameters that can be achieved, though specific values may vary depending on the instrumentation and matrix effects.
Table 1: Quantitative Parameters for this compound Fragment Analysis by LC-MS/MS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | 746.4 | 615.3 | ~1-5 pM | ~5-15 pM |
| [Fragment 1] | [Specify m/z] | [Specify m/z] | [Specify Value] | [Specify Value] |
| [Fragment 2] | [Specify m/z] | [Specify m/z] | [Specify Value] | [Specify Value] |
| [Internal Standard] | [Specify m/z] | [Specify m/z] | N/A | N/A |
Note: The values for fragments are illustrative and should be determined empirically. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
II. Experimental Protocols
A. Sample Preparation from Biological Matrices (e.g., Plasma, Tissue Homogenate)
Effective sample preparation is critical for the successful analysis of neuropeptides, aiming to enrich the analytes of interest while removing interfering substances.[5] A significant challenge in neuropeptide analysis is their propensity for non-specific binding to surfaces.[3][4]
Materials:
-
Protein precipitation solution (e.g., Acetonitrile with 1% Formic Acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
SPE conditioning solution (e.g., Methanol)
-
SPE equilibration solution (e.g., 0.1% Formic Acid in water)
-
SPE wash solution (e.g., 5% Methanol in 0.1% Formic Acid)
-
SPE elution solution (e.g., 60% Acetonitrile in 0.1% Formic Acid)
-
Lyophilizer or vacuum concentrator
-
Reconstitution solution (e.g., 5% Acetonitrile in 0.1% Formic Acid)
Protocol:
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold protein precipitation solution. Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the peptides.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of SPE conditioning solution.
-
Equilibrate the cartridge with 1 mL of SPE equilibration solution.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of SPE wash solution to remove salts and other hydrophilic impurities.
-
Elute the peptides with 500 µL of SPE elution solution.
-
-
Drying and Reconstitution: Dry the eluted sample using a lyophilizer or vacuum concentrator. Reconstitute the dried peptides in 50 µL of reconstitution solution for LC-MS/MS analysis.
B. Liquid Chromatography (LC) Method
The separation of this compound and its fragments is typically achieved using reversed-phase liquid chromatography.
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 mm x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetononitrile |
| Gradient | 5-40% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
C. Mass Spectrometry (MS) Method
Tandem mass spectrometry is employed for the detection and quantification of the target peptides.
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound fragments.
Caption: Experimental workflow for this compound analysis.
B. This compound Signaling Pathway
This compound exerts its biological effects by acting as a ligand for neurotensin receptors (NTRs), which are G-protein coupled receptors.
Caption: this compound signaling through neurotensin receptors.
C. Logical Relationship of this compound Precursor Processing
This compound is co-encoded with neurotensin on a common precursor protein and is released through post-translational processing by prohormone convertases.[6]
Caption: Processing of the this compound precursor protein.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Microdialysis for Measuring Neuromedin N Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin N (NN) is a hexapeptide neuropeptide that plays a role in various physiological processes, including analgesia and hypothermia.[1] It is derived from the same precursor protein as neurotensin (NT) and acts as a ligand for the neurotensin type 2 (NTS2) G protein-coupled receptor.[1] Understanding the dynamics of this compound release in the central nervous system is crucial for elucidating its physiological functions and its potential as a therapeutic target. In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular molecules, including neuropeptides, from specific brain regions of awake, freely moving animals.[2][3][4][5] This document provides detailed application notes and protocols for the use of in vivo microdialysis to measure this compound release.
Principle of In Vivo Microdialysis
In vivo microdialysis is a sampling technique that involves the implantation of a small, semi-permeable probe into a target tissue, such as a specific brain region.[5][6][7] The probe is continuously perfused with a physiological solution (perfusate) at a low flow rate.[3][8] Molecules in the extracellular fluid, including this compound, diffuse across the semi-permeable membrane of the probe down their concentration gradient and are collected in the outgoing perfusate, now termed the dialysate.[3][6] The collected dialysate can then be analyzed using highly sensitive analytical techniques to quantify the concentration of this compound.[9]
Application Notes
Advantages of In Vivo Microdialysis for this compound Measurement
-
Real-time monitoring: Allows for the continuous sampling of this compound release in conscious and behaving animals, providing dynamic information about its release patterns in response to various stimuli or pharmacological interventions.[2][4]
-
Region-specific information: Enables the targeted measurement of this compound release from discrete brain nuclei, offering insights into its localized functions.
-
Reduced animal use: Longitudinal measurements can be performed in the same animal over extended periods, reducing the number of animals required for a study.[4]
-
Clean samples: The dialysate is largely free of proteins and cellular debris, simplifying sample processing for analysis.[5]
Challenges and Considerations
-
Low concentrations: Neuropeptides like this compound are present in the extracellular fluid at very low concentrations (picomolar to nanomolar range), requiring highly sensitive analytical methods for detection.[9]
-
Probe recovery: The efficiency of analyte recovery across the dialysis membrane is incomplete and can be influenced by factors such as probe characteristics, flow rate, and the physicochemical properties of this compound.[6] It is crucial to determine the in vivo recovery of the probe to accurately estimate the extracellular concentration of this compound.
-
Tissue trauma: The implantation of the microdialysis probe can cause acute tissue injury, which may transiently alter the local neurochemical environment.[10] Allowing for a sufficient recovery period after surgery is essential.
-
Peptide stability: Neuropeptides can be susceptible to degradation by peptidases in the extracellular space and in the collected samples.[11] The inclusion of peptidase inhibitors in the perfusion fluid and proper sample handling are critical.[9]
Experimental Protocols
I. Surgical Implantation of the Microdialysis Guide Cannula
This protocol describes the stereotaxic implantation of a guide cannula, which will later house the microdialysis probe, into the target brain region of a rat. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials:
-
Male Sprague-Dawley rat (250-300 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula (e.g., CMA 12)
-
Dummy probe
-
Surgical drill and bits
-
Jeweler's screws
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Antiseptic solution and topical antibiotic
Procedure:
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp and expose the skull.
-
Determine the stereotaxic coordinates for the target brain region (e.g., hypothalamus, nucleus accumbens) from a rat brain atlas.
-
Drill a burr hole in the skull at the determined coordinates.
-
Implant jeweler's screws into the skull to serve as anchors for the dental cement.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull and anchor screws using dental cement.
-
Insert a dummy probe into the guide cannula to keep it patent.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
II. In Vivo Microdialysis for this compound Sampling
Materials:
-
Surgically prepared rat with an implanted guide cannula
-
Microdialysis probe (e.g., CMA 12 with a 20 kDa molecular weight cut-off polyarylethersulfone membrane)[2]
-
Microinfusion pump
-
Fraction collector (optional, for automated collection)
-
Perfusion solution (artificial cerebrospinal fluid - aCSF)
-
Sample collection vials (e.g., polypropylene tubes)
-
Connecting tubing (FEP or PEEK)
Perfusion Solution (aCSF) Composition:
| Component | Concentration (mM) |
| NaCl | 145 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 1.0 |
| Na₂HPO₄ | 2.0 |
| pH | 7.4 |
Note: The inclusion of a peptidase inhibitor cocktail in the aCSF is recommended to prevent this compound degradation. The solution should be filtered (0.22 µm) and degassed before use.
Procedure:
-
Gently restrain the rat and remove the dummy probe from the guide cannula.
-
Slowly insert the microdialysis probe into the guide cannula.
-
Connect the inlet of the probe to the microinfusion pump and the outlet to a collection vial.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[2]
-
Allow for a stabilization period of at least 1-2 hours to establish a baseline.
-
Collect dialysate samples at regular intervals (e.g., 20-30 minutes).[12]
-
For stimulated release studies, the perfusion medium can be switched to a high-potassium aCSF (e.g., 100 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity) for a short period.[12]
-
Immediately after collection, samples should be placed on dry ice or in a freezer at -80°C to prevent degradation.[9][13]
III. Quantification of this compound in Dialysates
Due to the low concentrations of this compound in microdialysates, a highly sensitive analytical method is required. A specific radioimmunoassay (RIA) is a suitable technique.[14]
Brief Overview of Radioimmunoassay (RIA):
-
A known quantity of radiolabeled this compound (tracer) is mixed with a limited amount of a specific anti-Neuromedin N antibody.
-
The microdialysate sample (containing unlabeled this compound) is added to this mixture.
-
The unlabeled this compound in the sample competes with the radiolabeled tracer for binding to the antibody.
-
After incubation, the antibody-bound fraction is separated from the free fraction.
-
The radioactivity of the antibody-bound fraction is measured.
-
The concentration of this compound in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled this compound.
A sensitive RIA for this compound has been developed with a detection limit of 0.5 fmol/tube.[14]
Data Presentation
Quantitative Data on this compound
The following tables summarize available quantitative data on this compound concentrations and release.
Table 1: this compound Concentration in Rat Brain Tissue [14]
| Brain Region | This compound Concentration (pmol/g tissue) |
| Hypothalamus | Highest Concentration |
| Cerebellum | Lowest Concentration |
| Whole Brain (0.1 N HCl extract) | 9.3 ± 1.3 |
Table 2: K⁺-Stimulated this compound Release from Mouse Hypothalamic Slices [15]
| Condition | This compound Release |
| Basal Release | Detectable |
| K⁺-induced Depolarization | Significant, Ca²⁺-dependent increase |
| Ratio of Released NN/NT | 0.3 (identical to tissue content ratio) |
| Releasable Pool | ~2% of total endogenous peptide pool |
Visualizations
Experimental Workflow for In Vivo Microdialysis of this compound
Caption: Workflow for measuring this compound release via in vivo microdialysis.
Putative Signaling Pathway of this compound
This compound is known to bind to the Neurotensin Type 2 (NTS2) receptor, a G protein-coupled receptor.[1] While the specific downstream signaling cascade of NTS2 activation by this compound is not fully elucidated, it is expected to share similarities with other neurotensin receptor signaling pathways, which often involve Gq/11 or Gi proteins. The closely related Neuromedin U receptors (NMUR1 and NMUR2) activate Gq/11 and Gi, leading to downstream effects.[16]
Caption: Putative signaling pathway for this compound via the NTS2 receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amuzainc.com [amuzainc.com]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.cat [2024.sci-hub.cat]
- 13. Collection, storage, and electrophoretic analysis of nanoliter microdialysis samples collected from awake animals in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The characterization and regional distribution of this compound-like immunoreactivity in rat brain using a highly sensitive and specific radioimmunoassay. Comparison with the distribution of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium-dependent release of this compound and neurotensin from mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Neuromedins NMU and NMS: An Updated Overview of Their Functions [frontiersin.org]
Neuromedin N receptor binding assay using radiolabeled ligands.
Application Notes: Neuromedin N Receptor Binding Assays
Introduction
This compound (NN) is a neuropeptide derived from the same precursor as neurotensin (NT).[1] It exerts its physiological effects, including analgesia and hypothermia, through interaction with G protein-coupled receptors (GPCRs).[1][2] Specifically, this compound has been identified as a ligand for the neurotensin type 2 (NTS2) receptor.[1] Radioligand binding assays are a robust and sensitive gold standard for quantifying the interaction between a ligand and its receptor.[3][4] These assays are crucial for determining receptor density (Bmax), ligand binding affinity (Kd), and for screening unlabelled compounds to determine their relative affinities (Ki).[5]
This document provides detailed protocols for performing saturation and competition radioligand binding assays to characterize the interaction of this compound with its receptor, NTS2.
Principles of Radioligand Binding Assays
Radioligand binding assays measure the specific binding of a radiolabeled ligand to a receptor. The core principle involves incubating a biological sample containing the receptor (e.g., brain membrane homogenates) with a radioligand. The amount of binding is then quantified using a scintillation counter.[6]
Key concepts include:
-
Total Binding: The total amount of radioligand bound to the sample, which includes both specific binding to the receptor of interest and non-specific binding to other sites like filters or lipids.[7]
-
Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor.[8] It is determined by measuring binding in the presence of a high concentration of an unlabeled ligand that saturates the target receptors, preventing the radioligand from binding specifically.[7][8]
-
Specific Binding: The amount of radioligand bound specifically to the target receptor. It is the value of primary interest and is calculated by subtracting non-specific binding from total binding.[7]
There are two primary types of binding assays:
-
Saturation Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. These experiments involve incubating the receptor preparation with increasing concentrations of the radioligand.[5][3][9]
-
Competition Assays: Used to determine the affinity (Ki) of an unlabeled test compound. These experiments involve incubating the receptor, a fixed concentration of radioligand, and varying concentrations of the unlabeled competitor compound.[5][3]
Quantitative Data: [³H]this compound Binding Characteristics
The following table summarizes the binding characteristics of tritiated this compound ([³H]NN) to the NTS2 receptor in rat brain membranes, as determined by saturation and homologous displacement studies.[1]
| Parameter | Value | Tissue Source | Assay Type | Radioligand |
| Kd (Dissociation Constant) | 264.8 ± 30.18 nM | Rat Brain Membranes | Saturation | [³H]this compound |
| Bmax (Receptor Density) | 3.8 ± 0.2 pmol/mg protein | Rat Brain Membranes | Saturation | [³H]this compound |
| IC50 (Inhibitory Concentration) | 454 nM | Rat Brain Membranes | Competition | [³H]this compound |
| IC50 (Inhibitory Concentration) | 425 nM | Rat Spinal Cord Membranes | Competition | [³H]this compound |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for a filtration-based radioligand binding assay.
Caption: General workflow for a radioligand receptor binding assay.
Experimental Protocols
Materials and Reagents
-
Radioligand: [³H]this compound ([³H]NN)
-
Unlabeled Ligand: Cold (non-radiolabeled) this compound
-
Tissue Source: Rat brain or spinal cord membranes
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass Fiber Filters: (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.
-
Scintillation Cocktail
-
Equipment: Homogenizer, refrigerated centrifuge, multi-well plate harvester, liquid scintillation counter, multi-channel pipette.
Protocol 1: Saturation Binding Assay (for Kd and Bmax)
This protocol determines the affinity of [³H]NN for the NTS2 receptor and the density of these receptors in the tissue preparation.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) in ice-cold buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). Aliquot and store at -80°C.
-
-
Assay Setup:
-
Prepare a series of dilutions of the [³H]NN radioligand in assay buffer. A typical range would be 8-12 concentrations spanning from 0.1x to 10x the expected Kd (e.g., from ~25 nM to 2.5 µM for NTS2).[1][9]
-
For each concentration of radioligand, set up triplicate tubes/wells for Total Binding and Non-Specific Binding (NSB) .
-
Total Binding tubes: Add membrane homogenate (e.g., 50-100 µg protein), the corresponding concentration of [³H]NN, and assay buffer to a final volume (e.g., 250 µL).
-
NSB tubes: Add membrane homogenate, the corresponding concentration of [³H]NN, and a saturating concentration of unlabeled this compound (e.g., 1000-fold the Kd of the unlabeled ligand) to the same final volume.
-
-
Incubation:
-
Incubate all tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). This should be determined in preliminary kinetic experiments.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with multiple volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in Counts Per Minute, CPM) in each vial using a liquid scintillation counter.
-
Calculate Specific Binding = Mean Total Binding (CPM) - Mean NSB (CPM).
-
Plot Specific Binding against the concentration of [³H]NN.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.[10]
-
Protocol 2: Competition Binding Assay (for Ki)
This protocol is used to determine the binding affinity of an unlabeled test compound by measuring its ability to compete with [³H]NN for binding to the NTS2 receptor.
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup:
-
Prepare a series of dilutions (typically 10-12 concentrations over a 5-log unit range) of the unlabeled test compound in assay buffer.[5]
-
Set up triplicate tubes/wells for each concentration of the test compound. Also include tubes for Total Binding (no competitor) and NSB.
-
To each tube, add membrane homogenate (50-100 µg protein), a fixed concentration of [³H]NN (typically at or below its Kd value), and the corresponding concentration of the unlabeled test compound.[7]
-
Total Binding tubes: Contain membranes and [³H]NN only.
-
NSB tubes: Contain membranes, [³H]NN, and a saturating concentration of a standard unlabeled ligand.
-
-
Incubation, Filtration, and Counting:
-
Follow steps 3, 4, and 5 from Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Analyze the data using non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
This compound Receptor Signaling Pathway
This compound binds to the NTS2 receptor, which is a G protein-coupled receptor (GPCR).[1] Upon binding, the receptor undergoes a conformational change, activating an associated heterotrimeric G protein. This leads to downstream signaling cascades. Studies show that this compound stimulates G proteins, indicating it acts as an agonist at the NTS2 receptor.[1]
Caption: Simplified signaling pathway of the NTS2 receptor upon this compound binding.
References
- 1. Synthesis and binding characteristics of [(3)H]this compound, a NTS2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 7. revvity.com [revvity.com]
- 8. graphpad.com [graphpad.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. TPC - Bmax and KD [turkupetcentre.net]
Application Notes and Protocols for Western Blot Detection of Large Neuromedin N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of large Neuromedin N (also referred to as NMN-125) using Western blotting. This protocol is specifically optimized for large proteins, taking into account the unique challenges associated with their separation and transfer.
Introduction
This compound (NN) is a neuropeptide derived from the same precursor as neurotensin. While the mature, shorter form of this compound is a hexapeptide, a larger, biologically active form of over 100 amino acids exists, often referred to as "large this compound" or "NMN-125". This larger form has a molecular weight of approximately 15.4 kDa, based on the recombinant human precursor fragment. Detecting this larger form by Western blot requires optimization of standard protocols to ensure efficient transfer and robust signal.
Antibody Selection
A critical aspect of a successful Western blot is the selection of a high-quality primary antibody. As of late 2025, commercially available antibodies specifically validated for the Western blot detection of this compound are limited. Many available antibodies are targeted against the related peptide, Neuromedin U. Researchers may need to consider the following approaches:
-
Custom Antibody Production: Generate a custom antibody using a synthetic peptide corresponding to a unique region of the large this compound sequence.
-
Precursor-Targeted Antibodies: Utilize antibodies raised against the neurotensin/neuromedin N precursor protein, which may recognize the large this compound fragment.
-
Cross-reactivity Testing: Test commercially available Neuromedin U antibodies for cross-reactivity with large this compound, though this approach requires careful validation.
It is imperative to thoroughly validate any antibody used to ensure specificity for large this compound.
Experimental Protocols
This section details the recommended methodology for the Western blot detection of large this compound.
1. Sample Preparation
Proper sample preparation is crucial for obtaining clear and reliable results.
| Step | Parameter | Recommendation |
| 1 | Lysis Buffer | RIPA buffer supplemented with protease and phosphatase inhibitors. |
| 2 | Homogenization | Sonicate or mechanically homogenize tissue or cell pellets on ice. |
| 3 | Centrifugation | 14,000 x g for 15 minutes at 4°C to pellet cellular debris. |
| 4 | Protein Quantification | Use a standard protein assay (e.g., BCA or Bradford) to determine protein concentration. |
| 5 | Sample Loading | Load 20-40 µg of total protein per lane. |
2. Gel Electrophoresis
The choice of gel is critical for resolving large proteins.
| Step | Parameter | Recommendation |
| 1 | Gel Type | Use low-percentage (8-10%) Tris-acetate or Tris-glycine polyacrylamide gels. Gradient gels (4-12%) can also be effective.[1][2] |
| 2 | Running Buffer | Use the appropriate running buffer for your gel chemistry (e.g., Tris-acetate SDS or Tris-glycine SDS). |
| 3 | Electrophoresis Conditions | Run at 100-150 V until the dye front reaches the bottom of the gel. Keep the apparatus cool to prevent protein degradation.[1] |
3. Protein Transfer
Efficient transfer of large proteins from the gel to the membrane is a key challenge.
| Step | Parameter | Recommendation |
| 1 | Membrane Type | Polyvinylidene difluoride (PVDF) membranes are recommended for their higher binding capacity for large proteins.[3] |
| 2 | Transfer Method | Wet transfer is highly recommended over semi-dry transfer for large proteins.[4][5] |
| 3 | Transfer Buffer | Modify standard Towbin buffer by reducing the methanol concentration to 10% and adding up to 0.05% SDS to improve the transfer of large proteins.[2][6] |
| 4 | Transfer Conditions | Transfer overnight at 4°C at a low constant voltage (e.g., 20-30V) or for 2-4 hours at a higher voltage (e.g., 70-100V) with cooling. |
4. Immunodetection
Proper antibody incubation and washing are essential for a clean signal.
| Step | Parameter | Recommendation |
| 1 | Blocking | Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). |
| 2 | Primary Antibody Incubation | Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Optimal antibody concentration should be determined empirically. |
| 3 | Washing | Wash the membrane three times for 10 minutes each with TBST. |
| 4 | Secondary Antibody Incubation | Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. |
| 5 | Final Washes | Wash the membrane three times for 10 minutes each with TBST. |
| 6 | Detection | Use an enhanced chemiluminescence (ECL) substrate for detection with an appropriate imaging system. |
Data Presentation
Summarize all quantitative data from Western blot analysis in a structured table for easy comparison.
Table 1: Densitometric Analysis of Large this compound Expression
| Sample ID | Condition | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control | p-value |
| 1 | Control | 1.00 ± 0.12 | 1.0 | - |
| 2 | Treatment A | 2.54 ± 0.31 | 2.54 | <0.05 |
| 3 | Treatment B | 0.45 ± 0.08 | 0.45 | <0.05 |
| 4 | Knockdown | 0.15 ± 0.05 | 0.15 | <0.01 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
This compound Signaling Pathway
This compound is known to interact with neurotensin receptors, particularly the neurotensin type 2 (NTS2) G protein-coupled receptor.[7] Activation of this receptor can initiate downstream signaling cascades.
Experimental Workflow for Western Blotting
The following diagram illustrates the key steps in the Western blot protocol for detecting large this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NTS Protein Human Recombinant | this compound | ProSpec [prospecbio.com]
- 4. genecards.org [genecards.org]
- 5. Production of recombinant large proneurotensin/neuromedin N-derived peptides and characterization of their binding and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Measurement of Neuromedin N in Plasma
Introduction
Neuromedin N (NMN) is a six-amino-acid neuropeptide (Lys-Ile-Pro-Tyr-Ile-Leu) that plays a role in various physiological processes, including analgesia and hypothermia.[1] It is derived from the same precursor protein as neurotensin (NT), known as the pro-neurotensin/neuromedin N (pro-NT/NMN) precursor.[1][2] Both NMN and NT are located in the C-terminal region of this precursor and are generated through post-translational processing.[1][2] Due to this shared origin, the measurement and physiological understanding of NMN are often linked with NT. NMN exerts its effects primarily by interacting with neurotensin G protein-coupled receptors, particularly the type 2 receptor (NTS2).[1]
Accurate quantification of this compound in plasma is crucial for research into its physiological roles and its potential as a biomarker. This document provides detailed protocols for the collection of plasma samples and the quantification of NMN using Enzyme-Linked Immunosorbent Assay (ELISA) and an overview of Radioimmunoassay (RIA), the two most common methods for its detection.
Section 1: Plasma Sample Collection and Preparation
Proper sample collection and handling are critical for obtaining reliable and reproducible results. Contamination, improper storage, or repeated freeze-thaw cycles can degrade peptide analytes and compromise data integrity.
1.1. Materials
-
Blood collection tubes containing an anticoagulant (e.g., EDTA or Heparin).
-
Refrigerated centrifuge.
-
Pipettes and sterile, nuclease-free pipette tips.
-
Polypropylene microcentrifuge tubes for aliquoting.
-
-80°C freezer for long-term storage.
1.2. Protocol for Plasma Collection
-
Blood Collection : Collect whole blood into tubes containing either EDTA or heparin as an anticoagulant.[3] To ensure the correct blood-to-anticoagulant ratio, fill the tube to the indicated volume.
-
Mixing : Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of blood with the anticoagulant.[4]
-
Centrifugation : Within 30 minutes of collection, centrifuge the blood samples at 1000 × g for 15 minutes at 2-8°C.[3] This step separates the plasma (supernatant) from blood cells.
-
Aliquoting : Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cell layer. Transfer the plasma into clean, labeled polypropylene tubes.[5]
-
Storage : For immediate analysis, plasma can be used directly. For later use, it is critical to store the aliquots at -20°C or, for long-term storage, at -80°C.[3][5] It is imperative to avoid repeated freeze-thaw cycles, as this can degrade the peptide.[3]
Section 2: Quantification of this compound by ELISA
The competitive inhibition ELISA is a common and sensitive method for quantifying small molecules like this compound in biological fluids. In this format, NMN in the sample competes with a fixed amount of biotin-conjugated NMN for binding sites on a pre-coated antibody. The resulting signal is inversely proportional to the amount of NMN in the sample.
2.1. Experimental Workflow for Competitive ELISA
2.2. Detailed ELISA Protocol This protocol is a generalized procedure based on commercially available kits.[3] Always refer to the specific manufacturer's instructions for the kit being used.
-
Reagent Preparation : Bring all reagents and samples to room temperature before use. Prepare standard dilutions, wash buffer, and working solutions of biotinylated-conjugate and Streptavidin-HRP as per the kit manual.
-
Standard and Sample Addition : Add 50 µL of each standard, blank (standard diluent), and plasma sample to the appropriate wells of the microtiter plate pre-coated with anti-NMN antibody.
-
Competitive Reaction : Immediately add 50 µL of the 1x Biotinylated-NMN conjugate working solution to each well. Mix gently, cover the plate, and incubate for 60 minutes at 37°C.[3]
-
First Wash : Discard the liquid from the wells. Add 200 µL of 1x Wash Buffer to each well. Let it sit for 1-2 minutes, then decant. Repeat this wash step a total of three times. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining liquid.[3]
-
Enzyme Conjugation : Add 100 µL of 1x Streptavidin-HRP working solution to each well. Cover the plate and incubate for 60 minutes at 37°C.[3]
-
Second Wash : Repeat the wash step as described in step 4. Some protocols may require five washes at this stage.[6]
-
Substrate Development : Add 90-100 µL of TMB Substrate solution to each well. Cover the plate and incubate at 37°C for 15-30 minutes, protected from light. A blue color will develop.
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading : Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation : The concentration of NMN in the samples is inversely proportional to the OD. Create a standard curve by plotting the OD of each standard against its known concentration. Determine the NMN concentration in the samples by interpolating their OD values from the standard curve. Remember to multiply by the dilution factor if samples were diluted.
2.3. Assay Performance Characteristics The following table summarizes typical performance data for a commercially available Human Pro-NT/NMN ELISA kit.
| Parameter | Value | Source |
| Assay Type | Competitive Inhibition ELISA | |
| Sensitivity | ~5.72 pg/mL | |
| Detection Range | 15.63 - 1000 pg/mL | |
| Sample Type | Serum, plasma, cell culture supernatants | |
| Intra-Assay Precision | CV% < 8% | |
| Inter-Assay Precision | CV% < 10% | |
| Recovery (EDTA Plasma) | 77-95% (Average 86%) |
Section 3: Quantification of this compound by Radioimmunoassay (RIA)
RIA is a highly sensitive technique that was historically used for peptide quantification.[7][8] It relies on the competition between radiolabeled NMN (e.g., ¹²⁵I-NMN) and unlabeled NMN from the sample for a limited number of specific antibody binding sites.
3.1. Principle of RIA
-
A known quantity of ¹²⁵I-labeled NMN is mixed with a limited amount of anti-NMN antiserum.
-
The sample containing an unknown amount of unlabeled NMN is added to the mixture.
-
Unlabeled NMN competes with the ¹²⁵I-NMN for binding to the antibody.
-
After incubation, the antibody-bound fraction is separated from the unbound fraction.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of NMN in the sample is determined by comparing its ability to displace the radiolabeled peptide with that of known standards. A standard curve is generated, and as in a competitive ELISA, the signal is inversely related to the concentration of the target analyte.
While highly sensitive, the use of radioactive materials requires specialized licenses, handling procedures, and disposal protocols, making ELISA a more common choice in many modern research laboratories.
Section 4: this compound Signaling Pathway
This compound is known to exert its physiological effects through neurotensin receptors (NTS), which are G protein-coupled receptors (GPCRs).[1] Specifically, NMN has been shown to interact with the NTS2 receptor.[1] The activation of GPCRs initiates intracellular signaling cascades that lead to a cellular response.
Pathway Description:
-
Binding : this compound binds to the extracellular domain of the NTS2 receptor.
-
GPCR Activation : This binding induces a conformational change in the receptor, activating an associated heterotrimeric G-protein (such as Gq or Gi) on the intracellular side.
-
Effector Modulation : The activated G-protein modulates the activity of a membrane-bound effector enzyme, such as phospholipase C (PLC) or adenylyl cyclase (AC).
-
Second Messenger Generation : The effector enzyme generates second messengers. For example, PLC activation leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), while AC modulation alters levels of cyclic AMP (cAMP).[9]
-
Downstream Cascades : These second messengers activate downstream protein kinase cascades, such as Protein Kinase C (PKC), PKA, and the MAPK/ERK pathway, leading to the phosphorylation of target proteins.[9]
-
Cellular Response : The culmination of this signaling cascade results in a specific cellular response, such as changes in ion channel activity, gene expression, or neurotransmitter release, ultimately mediating the physiological effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Differential processing of pro-neurotensin/neuromedin N and relationship to pro-hormone convertases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elkbiotech.com [elkbiotech.com]
- 4. abbevillegeneral.com [abbevillegeneral.com]
- 5. Sample Prep & Processing | VUMC Analytical Services Core [vumc.org]
- 6. Human NMU ELISA kit | Cerebrospinal Fluid, Plasma, Serum [antibodies-online.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A radioimmunoassay for neurotensin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuromedins NMU and NMS: An Updated Overview of Their Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays for Neuromedin N Activity
Introduction
Neuromedin N (NMN) is a six-amino-acid neuropeptide (Lys-Ile-Pro-Tyr-Ile-Leu) derived from the same precursor polypeptide as neurotensin (NT).[1] Both NMN and NT are generated through post-translational processing of the pro-neurotensin/neuromedin N precursor.[1][2] NMN is primarily synthesized in the neural and intestinal tissues of mammals.[1] Functionally, it has been shown to induce physiological effects such as hypothermia and analgesia.[1] These effects are mediated through its interaction with G-protein coupled receptors (GPCRs), particularly neurotensin receptors.[1][3]
Given that NMN acts on GPCRs, its activity can be quantified using cell-based functional assays that measure the downstream consequences of receptor activation. This document provides detailed protocols for two primary functional assays suitable for characterizing NMN activity: the Calcium Mobilization Assay, ideal for Gq-coupled receptor pathways, and the cAMP Assay, for assessing Gi or Gs-coupled receptor pathways. These assays are fundamental tools for researchers in neurobiology and drug development investigating the physiological roles of NMN and screening for novel therapeutic agents targeting its receptors.
Principle of Key Functional Assays
1. Calcium Mobilization Assay
Many neurotensin receptors couple to the Gαq subunit of heterotrimeric G-proteins. Upon activation by a ligand like NMN, the Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] This transient increase in intracellular Ca2+ concentration is a direct measure of receptor activation and can be detected using fluorescent calcium indicators like Fluo-4 AM or Fluo-8 AM.[4][5] The fluorescence intensity is proportional to the amount of intracellular calcium, allowing for the quantification of NMN's potency and efficacy.
2. Cyclic AMP (cAMP) Assay
GPCRs can also couple to Gαi or Gαs subunits, which respectively inhibit or stimulate the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP).[6] To measure the inhibitory effect of a Gi-coupled receptor, intracellular cAMP levels are first elevated using a stimulant like forskolin.[6] Upon activation by NMN, a Gi-coupled receptor will inhibit adenylyl cyclase, leading to a measurable decrease in cAMP levels.[6] Conversely, activation of a Gs-coupled receptor would increase cAMP levels. Changes in cAMP concentration can be quantified using various methods, including competitive immunoassays employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF).[7]
Signaling Pathway and Experimental Workflows
Caption: this compound Gq signaling pathway.
Caption: Calcium mobilization assay workflow.
Caption: cAMP assay workflow for Gi-coupled receptors.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is designed for a 96-well plate format using a fluorescence plate reader with automated injection.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the neurotensin receptor of interest.
-
Culture Medium: DMEM or F-12 Nutrient Mixture supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Assay Plate: 96-well black-walled, clear-bottom plates.[9]
-
Calcium Indicator: Fluo-8 AM or similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Compounds: this compound (agonist), known receptor antagonists, and test compounds.
-
Instrumentation: Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FDSS).[4]
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000–60,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by reconstituting the fluorescent calcium dye in Assay Buffer according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[9]
-
-
Compound Preparation:
-
Prepare a 3X concentration series of this compound and any other test compounds in Assay Buffer in a separate 96-well compound plate.
-
-
Fluorescence Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence (e.g., excitation at 490 nm and emission at 525 nm for Fluo-8).
-
Establish a stable baseline reading for 10-20 seconds.
-
Program the instrument to automatically inject 50 µL of the compound solution from the compound plate into the corresponding wells of the cell plate.[9]
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence signal minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Protocol 2: cAMP Inhibition Assay (for Gi-Coupled Receptors)
This protocol is designed for a 384-well plate format using an HTRF-based detection kit.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the Gi-coupled receptor of interest.
-
Culture Medium: F-12 Nutrient Mixture or DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Plate: 384-well, low-volume, white plates.
-
cAMP Detection Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio).[7]
-
Reagents:
-
This compound (agonist) and test compounds.
-
Forskolin (adenylyl cyclase stimulator).[6]
-
Cell stimulation buffer (provided in kit or HBSS with 0.1% BSA).
-
-
Instrumentation: HTRF-compatible plate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into a 384-well plate at a density of 5,000–10,000 cells per well in 10 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound and Forskolin Addition:
-
Prepare 4X concentrated solutions of this compound and test compounds in stimulation buffer.
-
Prepare a 4X concentrated solution of forskolin in stimulation buffer. The final concentration of forskolin should be predetermined to elicit a submaximal (approx. 80%) cAMP response.
-
Add 5 µL of the compound solutions to the cell plate.
-
Immediately add 5 µL of the forskolin solution to all wells (except for negative controls).
-
-
Cell Stimulation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Following the kit manufacturer's protocol, sequentially add the detection reagents (e.g., 5 µL of cAMP-d2 conjugate followed by 5 µL of anti-cAMP cryptate antibody) to each well. These reagents typically contain a lysis buffer.[7]
-
-
Final Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The HTRF ratio is inversely proportional to the intracellular cAMP concentration.[7]
-
Plot the HTRF ratio against the logarithm of the NMN concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
-
Data Presentation
Quantitative data from these assays should be summarized to facilitate comparison between different compounds or experimental conditions. The potency (EC50 or IC50) and efficacy (Emax) are key parameters.
| Compound | Assay Type | Target Receptor | Potency (EC50/IC50, nM) | Efficacy (Emax, % of Control) |
| This compound | Calcium Mobilization | NTS2 | 15.2 ± 2.1 | 100% |
| Neurotensin | Calcium Mobilization | NTS2 | 1.8 ± 0.3 | 105% ± 4% |
| Antagonist X | Calcium Mobilization | NTS2 | 25.4 ± 3.5 (IC50) | N/A |
| This compound | cAMP Inhibition | Hypothetical Gi | 30.5 ± 4.5 | 100% |
| Antagonist Y | cAMP Inhibition | Hypothetical Gi | 55.1 ± 6.8 (IC50) | N/A |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. logosbio.com [logosbio.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Table 6, Reagents and resources for the calcium mobilization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the Protocol for Radiolabeling Neuromedin N for In Vivo Studies
Introduction
This compound (NMN) is a neuropeptide derived from the same precursor as neurotensin and is composed of the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu.[1] It is primarily synthesized in the neural and intestinal tissues of mammals.[1] NMN exerts its physiological effects, including hypothermia and analgesia, through interaction with neurotensin type 2 (NTS2) G protein-coupled receptors.[1] The development of radiolabeled NMN is crucial for in vivo studies, enabling non-invasive visualization and quantification of NTS2 receptor distribution and density using nuclear imaging techniques like Positron Emission Tomography (PET).[2]
PET imaging with radiolabeled peptides offers high sensitivity and specificity for studying physiological processes and localizing tumors or other sites of disease.[3][4] This document provides detailed protocols for the radiolabeling of this compound with common PET radionuclides (⁶⁸Ga, ⁶⁴Cu, and ¹⁸F), quality control procedures, and guidelines for subsequent in vivo biodistribution studies.
Principle of Radiolabeling Peptides
Radiolabeling of peptides like NMN for in vivo imaging typically involves conjugating the peptide to a chelator or a prosthetic group.
-
Chelator-based Labeling : For metallic radionuclides such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), a bifunctional chelator like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is covalently attached to the NMN peptide.[5][6] The chelator firmly sequesters the radiometal, forming a stable complex that can be administered in vivo.[7]
-
Prosthetic Group Labeling : For non-metallic radionuclides like Fluorine-18 (¹⁸F), a two-step approach is common. First, a small molecule, known as a prosthetic group, is radiolabeled with ¹⁸F. This activated ¹⁸F-prosthetic group is then conjugated to the NMN peptide under mild conditions.[8][9][10]
The choice of radionuclide depends on factors such as half-life, decay characteristics, and the biological process being studied. Peptides generally exhibit rapid pharmacokinetics, making short-lived isotopes like ⁶⁸Ga (t½ ≈ 68 min) ideal.[11][12]
Experimental Protocols
Synthesis of DOTA-NMN Precursor
Prior to radiolabeling with radiometals, NMN must be conjugated with a chelator. This is typically achieved via standard solid-phase peptide synthesis (SPPS), where a DOTA-NHS ester is coupled to the N-terminus of the peptide. The final DOTA-NMN conjugate should be purified by HPLC and characterized by mass spectrometry.
Protocol 1: Radiolabeling of DOTA-NMN with Gallium-68 (⁶⁸Ga)
Gallium-68 is conveniently obtained from a ⁶⁸Ge/⁶⁸Ga generator.[7]
Materials:
-
DOTA-NMN precursor (1 mg/mL in water)
-
⁶⁸Ge/⁶⁸Ga generator (TiO₂-based or SnO₂-based)[5]
-
0.05 M HCl for elution
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
C18 Sep-Pak light cartridge
-
Ethanol
-
Sterile water for injection
-
0.9% Saline for injection
Methodology:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.05 M HCl to obtain ⁶⁸GaCl₃.
-
In a sterile reaction vial, add 5-10 µg of the DOTA-NMN precursor.
-
Add 200-500 µL of the ⁶⁸GaCl₃ eluate (approx. 100-500 MBq) to the vial.
-
Immediately add 50-100 µL of sodium acetate buffer to adjust the pH to 3.5-4.5.[5]
-
Incubate the reaction mixture at 95°C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control checks (see Section 4.0).
-
For purification, activate a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the cartridge. The ⁶⁸Ga-DOTA-NMN will be retained.
-
Wash the cartridge with 10 mL of sterile water to remove any unreacted ⁶⁸Ga.
-
Elute the final product with 0.5-1.0 mL of 50% ethanol.
-
Dilute the purified product with sterile saline to reduce the ethanol concentration to <10% before injection.
Protocol 2: Radiolabeling of DOTA-NMN with Copper-64 (⁶⁴Cu)
Copper-64 allows for imaging at later time points due to its longer half-life (12.7 h).[6][13]
Materials:
-
DOTA-NMN precursor
-
[⁶⁴Cu]CuCl₂ solution in 0.1 M HCl
-
Sodium acetate or ammonium acetate buffer (1 M, pH 5.5)
-
Other materials as listed in Protocol 1
Methodology:
-
To a sterile reaction vial containing 5-10 µg of DOTA-NMN, add the [⁶⁴Cu]CuCl₂ solution (100-200 MBq).[6]
-
Add buffer to adjust the pH to approximately 5.5.
-
Incubate the mixture at 40-50°C for 20-30 minutes. A recent study demonstrated successful labeling at room temperature.[6][13]
-
Cool the reaction to room temperature and perform quality control.
-
Purify using a C18 Sep-Pak cartridge as described in Protocol 1.
-
Formulate the final product in sterile saline for injection.
Protocol 3: Radiolabeling of NMN with Fluorine-18 (¹⁸F)
This protocol outlines a general approach using the prosthetic group N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).
Materials:
-
NMN peptide (with a free amine for conjugation)
-
[¹⁸F]Fluoride produced from a cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Ethyl 4-(trimethylammonium triflate)benzoate precursor
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (CH₃CN)
-
Tetrabutylammonium hydroxide (TBAOH)
-
Diisopropylethylamine (DIPEA)
-
HPLC system for purification
Methodology: Step A: Synthesis of [¹⁸F]SFB Prosthetic Group
-
Trap aqueous [¹⁸F]fluoride on an anion-exchange cartridge and elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.
-
Add the precursor, ethyl 4-(trimethylammonium triflate)benzoate, dissolved in DMF.
-
Heat the reaction at 110°C for 15 minutes to produce ethyl 4-[¹⁸F]fluorobenzoate.
-
Hydrolyze the ester by adding TBAOH and heating at 80°C for 5 minutes.
-
Convert the resulting [¹⁸F]fluorobenzoic acid to the active ester [¹⁸F]SFB by adding activating agents (e.g., TSTU) and allowing it to react at room temperature.
-
Purify the [¹⁸F]SFB using semi-preparative HPLC.
Step B: Conjugation of [¹⁸F]SFB to NMN
-
Evaporate the HPLC solvent from the purified [¹⁸F]SFB fraction.
-
Dissolve the NMN peptide in a suitable buffer (e.g., borate buffer, pH 8.5).
-
Add the [¹⁸F]SFB dissolved in a small amount of DMF or acetonitrile to the peptide solution.
-
Add a small amount of DIPEA and allow the reaction to proceed for 20-30 minutes at 40°C.
-
Quench the reaction and purify the final ¹⁸F-NMN product using analytical or semi-preparative HPLC.[9]
-
Formulate the product in sterile saline containing a small percentage of ethanol.
Quality Control
Rigorous quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.[14][15]
Methods:
-
Radiochemical Purity (RCP): Determined using radio-TLC and/or radio-HPLC.[16]
-
Radio-TLC: A simple method to separate the labeled peptide from free radionuclide. For ⁶⁸Ga-DOTA-NMN, a common system is a silica gel plate with a mobile phase of 0.1 M sodium citrate. The labeled peptide remains at the origin (Rf=0.0-0.1), while free ⁶⁸Ga moves with the solvent front (Rf=0.9-1.0).
-
Radio-HPLC: Provides a more accurate measure of RCP and can identify other radiochemical impurities, such as those caused by radiolysis.[14][16] A C18 column with a gradient of water/acetonitrile (both containing 0.1% TFA) is typically used.
-
-
pH: Should be within a physiologically acceptable range (typically 4.5 - 7.5).
-
Sterility and Endotoxin Testing: Must be performed to ensure the product is free from microbial contamination and pyrogens.
In Vitro and In Vivo Studies
In Vitro Plasma Stability
-
Incubate the purified radiolabeled NMN in fresh human or rodent plasma at 37°C.
-
Take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).
-
Precipitate plasma proteins with an equal volume of ethanol or acetonitrile and centrifuge.
-
Analyze the supernatant by radio-HPLC to determine the percentage of intact radiolabeled peptide.
In Vivo Biodistribution and PET Imaging
-
Administer a known amount of the radiolabeled NMN (e.g., 1-5 MBq) to tumor-bearing or healthy animals via tail vein injection.[17]
-
At specific time points post-injection (e.g., 15, 30, 60, 120 minutes), animals can be imaged using a small-animal PET scanner.[3]
-
Following the final imaging session, euthanize the animals.
-
Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, etc.).[18]
-
Weigh the tissues and measure their radioactivity using a gamma counter.
-
Calculate the tracer uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
Table 1: Comparison of Common PET Radionuclides for Peptide Labeling
| Radionuclide | Half-Life | Positron Energy (max) | Positron Range (max) | Labeling Chemistry |
|---|---|---|---|---|
| Gallium-68 (⁶⁸Ga) | 67.7 min | 1.90 MeV | 8.9 mm | DOTA/NOTA Chelation[19] |
| Copper-64 (⁶⁴Cu) | 12.7 h | 0.65 MeV | 2.9 mm | DOTA/NOTA Chelation[13] |
| Fluorine-18 (¹⁸F) | 109.8 min | 0.64 MeV | 2.4 mm | Prosthetic Groups[10] |
Table 2: Example Radiolabeling and Quality Control Results for ⁶⁴Cu-DOTA-NMN
| Parameter | Result | Specification |
|---|---|---|
| Radiochemical Purity (RCP) | > 99% | ≥ 95% |
| Molar Activity | 26 - 52 GBq/µmol[6][13] | As high as possible |
| pH of final product | 6.5 - 7.0 | 4.5 - 7.5 |
| In Vitro Stability (1h plasma) | > 95% intact | ≥ 90% |
Table 3: Example Biodistribution Data Presentation (%ID/g)
| Organ | 30 min p.i. (Mean ± SD) | 60 min p.i. (Mean ± SD) | 120 min p.i. (Mean ± SD) |
|---|---|---|---|
| Blood | 2.5 ± 0.4 | 1.1 ± 0.2 | 0.5 ± 0.1 |
| Heart | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Lungs | 1.5 ± 0.3 | 0.9 ± 0.2 | 0.6 ± 0.1 |
| Liver | 4.2 ± 0.8 | 3.5 ± 0.6 | 2.8 ± 0.5 |
| Kidneys | 25.6 ± 4.1 | 18.2 ± 3.5 | 10.1 ± 2.2 |
| Tumor | 5.1 ± 1.1 | 6.3 ± 1.5 | 5.8 ± 1.3 |
| Muscle | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mediso - Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice [mediso.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. A rapid and simple one-step F-18 labeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fully automated peptide radiolabeling from [18F]fluoride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Neurotensin (8-13) and this compound Neuropeptides Radiolabelling with Copper-64 Produced on Solid or Liquid Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. appliedstemcell.com [appliedstemcell.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Neuromedin N Sample Collection: The Critical Role of Peptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin N (NN) is a hexapeptide that plays a significant role in various physiological processes and is structurally and functionally related to the well-characterized neuropeptide, neurotensin (NT). Both peptides are derived from the same precursor protein and are involved in neuromodulation, temperature regulation, and nociception. Accurate quantification of this compound in biological samples is crucial for understanding its physiological roles and for the development of novel therapeutics. However, a major challenge in the measurement of this compound is its rapid degradation by endogenous peptidases, primarily aminopeptidases, present in blood and tissue. This rapid breakdown can lead to a significant underestimation of its true concentration, compromising experimental results and their interpretation.
These application notes provide detailed protocols and guidelines for the effective use of peptidase inhibitors during the collection and processing of samples for this compound analysis, ensuring the integrity and accurate quantification of this important neuropeptide.
Data Presentation
The stability of this compound in biological matrices is significantly compromised without the addition of peptidase inhibitors. The following tables summarize the quantitative impact of peptidase inhibitors on the recovery and stability of this compound.
Table 1: Effect of Peptidase Inhibitors on this compound Potency
| Condition | Relative Potency of this compound (compared to Neurotensin) | Fold Increase in Potency |
| Without Inhibitors | 19-fold lower | - |
| With 1 mM 1,10-phenanthroline or 10 µM Bestatin | ~4-fold lower | ~5-fold[1] |
Table 2: Efficacy of Peptidase Inhibitors in Preventing this compound Degradation
| Peptidase Inhibitor | Concentration | Efficacy in Preventing NN Degradation | Key Peptidases Inhibited |
| Bestatin | 10 µM | Markedly inhibits degradation[1]. Prevents the formation of des-Lys1-NN[2]. | Aminopeptidases (e.g., Aminopeptidase M)[2] |
| 1,10-Phenanthroline | 1 mM | Totally prevents degradation[1] | Metallo-peptidases |
| Thiorphan | 10 µg | No significant effect on NN recovery[3] | Endopeptidase 24.11 |
| JMV 390-1 | - | 5-fold increase in NN recovery[3] | Metallopeptidases (including aminopeptidases) |
Experimental Protocols
Protocol 1: Blood Sample Collection for this compound Analysis
This protocol outlines the procedure for collecting whole blood and processing it to obtain plasma suitable for this compound quantification using techniques such as ELISA or RIA.
Materials:
-
Pre-chilled blood collection tubes containing EDTA as an anticoagulant.
-
Peptidase Inhibitor Cocktail (see preparation below).
-
Refrigerated centrifuge.
-
Pipettes and sterile, nuclease-free polypropylene tubes.
-
Dry ice or a -80°C freezer.
Peptidase Inhibitor Cocktail Preparation:
To achieve final concentrations in blood of 1 mM 1,10-phenanthroline and 10 µM Bestatin , prepare a concentrated stock solution. For example, to prepare a 100x stock:
-
Dissolve 1,10-phenanthroline in a suitable solvent (e.g., ethanol or DMSO) to a concentration of 100 mM.
-
Dissolve Bestatin hydrochloride in water or buffer to a concentration of 1 mM.
-
Combine the two solutions. The final cocktail should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Procedure:
-
Preparation: Label pre-chilled EDTA tubes. Immediately before blood collection, add the appropriate volume of the Peptidase Inhibitor Cocktail to the tubes. For a 100x stock, add 10 µL of the cocktail for every 1 mL of blood to be collected.
-
Blood Collection: Collect venous blood directly into the prepared tubes.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and peptidase inhibitors.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C[4].
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a fresh, pre-chilled polypropylene tube.
-
Storage: Immediately freeze the plasma samples on dry ice or in a -80°C freezer. Samples should be stored at -80°C until analysis to prevent degradation. Avoid repeated freeze-thaw cycles.
Protocol 2: this compound Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This is a general protocol for a competitive ELISA. Specific details may vary depending on the commercial kit used.
Materials:
-
Commercially available this compound ELISA kit.
-
Plasma samples collected and processed as described in Protocol 1.
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm).
-
Wash buffer, substrate solution, and stop solution (usually provided in the kit).
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Allow all components to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard to generate a standard curve.
-
Sample Incubation: Add a specific volume of the standards and plasma samples to the wells of the microplate pre-coated with a capture antibody.
-
Competitive Reaction: Add a fixed amount of biotinylated this compound to each well. Incubate for the time and temperature specified in the kit manual. During this incubation, the endogenous this compound in the sample will compete with the biotinylated this compound for binding to the capture antibody.
-
Washing: Aspirate the contents of the wells and wash the plate several times with the provided wash buffer to remove unbound components.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate. The streptavidin-HRP will bind to the biotinylated this compound that is bound to the capture antibody.
-
Washing: Repeat the washing step to remove unbound enzyme conjugate.
-
Substrate Reaction: Add the TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change. Incubate in the dark.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will change from blue to yellow.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizations
This compound Signaling Pathway
This compound exerts its biological effects by binding to neurotensin receptors (NTSR1 and NTSR2), which are G protein-coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that vary depending on the receptor subtype and the cell type.
Caption: this compound signaling pathway.
Experimental Workflow for this compound Sample Collection and Processing
This diagram illustrates the key steps for ensuring the stability of this compound from sample collection to storage.
Caption: Workflow for this compound sample handling.
References
- 1. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological role and degradation processes of this compound in the gastrointestinal tract: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of thiorphan, bestatin and a novel metallopeptidase inhibitor JMV 390-1 on the recovery of neurotensin and this compound released from mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elkbiotech.com [elkbiotech.com]
Application Note: HPLC Separation of Neuromedin N from Neurotensin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin N (NN) and neurotensin (NT) are structurally related neuropeptides derived from a common precursor protein.[1][2][3] They are both biologically active and play significant roles in the central nervous system and the gastrointestinal tract.[4][5] Given their structural similarity, the effective separation and quantification of these two peptides are crucial for accurate biological and pharmacological studies. This application note provides a detailed protocol for the separation of this compound from neurotensin using reverse-phase high-performance liquid chromatography (RP-HPLC).
Principle
The separation is achieved by ion-pair reverse-phase chromatography. Trifluoroacetic acid (TFA) is used as an ion-pairing agent, which forms a neutral complex with the positively charged amine groups of the peptides. This allows for their separation based on hydrophobicity on a C18 stationary phase. A gradient elution with an increasing concentration of organic solvent (acetonitrile) is employed to resolve the two peptides.
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., Waters SunFire C18, 4.6 x 150 mm, 3.5 µm or Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)[6] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 35°C |
| Detection | UV at 214 nm or Mass Spectrometry (MS) |
| Injection Volume | 20 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 65 | 35 |
| 40 | 20 | 80 |
| 45 | 20 | 80 |
| 50 | 95 | 5 |
| 60 | 95 | 5 |
Note: This gradient is a starting point and may require optimization based on the specific column and system used.
Experimental Protocols
Materials and Reagents
-
This compound standard (purity ≥95%)
-
Neurotensin standard (purity ≥95%)
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup
Standard Solution Preparation
-
Prepare individual stock solutions of this compound and neurotensin at a concentration of 1 mg/mL in Mobile Phase A.
-
From the stock solutions, prepare a mixed standard solution containing both peptides at a final concentration of 10 µg/mL each in Mobile Phase A.
Sample Preparation (from biological matrix)
-
Extraction: Extract peptides from the biological sample (e.g., tissue homogenate, plasma) using an appropriate protein precipitation method (e.g., addition of acetonitrile or perchloric acid).
-
Centrifugation: Centrifuge the sample to pellet precipitated proteins.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% TFA in water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elute the peptides with an appropriate concentration of acetonitrile in 0.1% TFA (e.g., 60% acetonitrile).
-
-
Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen and reconstitute in Mobile Phase A prior to HPLC analysis.
HPLC System Setup and Operation
-
Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject 20 µL of the mixed standard solution to determine the retention times of this compound and neurotensin.
-
Inject 20 µL of the prepared sample.
-
Run the gradient program as detailed in Table 2.
-
Monitor the elution of the peptides at 214 nm or by MS.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC separation of this compound and Neurotensin.
Signaling Pathway
Caption: Simplified signaling pathway of this compound and Neurotensin.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the separation of this compound and neurotensin. This method is suitable for the quantification of these peptides in various biological matrices, which is essential for advancing research into their physiological and pathological roles. The provided protocol and visualizations serve as a comprehensive guide for researchers in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Differential processing of pro-neurotensin/neuromedin N and relationship to pro-hormone convertases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential processing of the neurotensin/neuromedin N precursor in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The characterization and regional distribution of this compound-like immunoreactivity in rat brain using a highly sensitive and specific radioimmunoassay. Comparison with the distribution of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Situ Hybridization of Neuromedin N mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the localization of Neuromedin N (NMN) mRNA using in situ hybridization (ISH). The protocols are designed to be detailed and accessible for professionals in research and drug development.
Introduction
This compound (NMN) is a neuropeptide that is co-synthesized from the same precursor protein as neurotensin (NT).[1] It is expressed in the central nervous system and the gastrointestinal tract and is implicated in a variety of physiological processes.[2] Understanding the precise localization of NMN mRNA is crucial for elucidating its function in both normal physiology and disease states. In situ hybridization is a powerful technique that allows for the visualization of specific mRNA transcripts within the anatomical context of tissues and cells.
Data Presentation: Relative Abundance of Neurotensin/Neuromedin N Precursor mRNA in Rat Brain
The following table summarizes the relative expression levels of the neurotensin/neuromedin N (NT/N) precursor mRNA in various regions of the adult male rat forebrain as determined by in situ hybridization. The data is compiled from descriptive accounts in published literature, as precise numerical quantification is not consistently available across studies.
| Brain Region | Relative mRNA Abundance | Reference |
| Hippocampus (CA1 region) | Intense | [3] |
| Subiculum | Intense | [3] |
| Septum | High | [3] |
| Bed nucleus of the stria terminalis | High | [3] |
| Preoptic area | High | [3] |
| Hypothalamus | High | [3] |
| Amygdala | High | [3] |
| Nucleus accumbens | Moderate | [3] |
| Caudate-putamen | Moderate | [3] |
| Piriform cortex | Moderate | [3] |
| Retrosplenial cortex | Moderate | [3] |
| Dorsolateral Striatum (after haloperidol) | Increased | [4] |
Experimental Protocols
This section provides a detailed protocol for non-radioactive in situ hybridization to detect this compound mRNA in brain tissue sections. This protocol is a synthesis of established methodologies and should be optimized for specific laboratory conditions.
I. Preparation of Digoxigenin (DIG)-Labeled cRNA Probe
-
Template Preparation:
-
Obtain a cDNA clone for the rat or mouse neurotensin/neuromedin N precursor gene.
-
Linearize the plasmid DNA containing the NMN cDNA insert using a suitable restriction enzyme.
-
Purify the linearized plasmid DNA by phenol:chloroform extraction and ethanol precipitation.
-
-
In Vitro Transcription:
-
Set up the in vitro transcription reaction using a commercially available kit.
-
Combine the linearized DNA template, transcription buffer, RNase inhibitor, NTPs, and DIG-UTP labeling mix.
-
Add the appropriate RNA polymerase (e.g., T7, T3, or SP6, depending on the vector).
-
Incubate the reaction at 37°C for 2 hours.
-
Degrade the DNA template by adding DNase I and incubating for a further 15 minutes at 37°C.
-
Purify the DIG-labeled cRNA probe using a spin column or ethanol precipitation.
-
Assess the quality and concentration of the probe using a spectrophotometer and gel electrophoresis.
-
II. Tissue Preparation
-
Perfusion and Fixation:
-
Anesthetize the animal (e.g., rat or mouse) according to approved institutional guidelines.
-
Perform a transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection and Sectioning:
-
Cryoprotect the brain by immersing it in a sucrose solution (e.g., 20-30% in PBS) at 4°C until it sinks.
-
Embed the brain in an optimal cutting temperature (OCT) compound and freeze rapidly.
-
Cut 14-20 µm thick coronal or sagittal sections using a cryostat.
-
Mount the sections onto pre-coated slides (e.g., SuperFrost Plus).
-
Store the slides at -80°C until use.
-
III. In Situ Hybridization
-
Pre-hybridization:
-
Thaw the slides at room temperature.
-
Fix the sections in 4% PFA for 10 minutes.
-
Wash twice in PBS for 5 minutes each.
-
Treat with proteinase K (1 µg/ml in PBS) for 10 minutes at 37°C to permeabilize the tissue.
-
Post-fix in 4% PFA for 5 minutes.
-
Wash in PBS.
-
Acetylate the sections by incubating in 0.1 M triethanolamine containing 0.25% acetic anhydride for 10 minutes to reduce non-specific binding.
-
Wash in PBS.
-
Dehydrate the sections through a series of ethanol concentrations (70%, 95%, 100%) and air dry.
-
Apply hybridization buffer (containing 50% formamide, 5x SSC, Denhardt's solution, yeast tRNA, and salmon sperm DNA) to the sections and pre-hybridize for 2-4 hours at 55-65°C in a humidified chamber.
-
-
Hybridization:
-
Dilute the DIG-labeled NMN cRNA probe in hybridization buffer to a final concentration of 100-500 ng/ml.
-
Denature the probe by heating at 80-85°C for 5 minutes and then immediately place on ice.
-
Remove the pre-hybridization buffer from the sections and apply the hybridization solution containing the denatured probe.
-
Cover the sections with a coverslip and incubate overnight at 55-65°C in a humidified chamber.
-
-
Post-hybridization Washes:
-
Carefully remove the coverslips.
-
Wash the slides in 5x SSC at 55-65°C for 30 minutes.
-
Wash in 2x SSC containing 50% formamide at 55-65°C for 30 minutes.
-
Wash twice in 2x SSC at 37°C for 15 minutes each.
-
Treat with RNase A (20 µg/ml in 2x SSC) for 30 minutes at 37°C to remove non-specifically bound probe.
-
Perform high-stringency washes in 0.2x SSC at 55-65°C, twice for 20 minutes each.
-
Wash briefly in buffer 1 (100 mM Tris-HCl, pH 7.5; 150 mM NaCl).
-
IV. Immunodetection and Visualization
-
Blocking:
-
Incubate the sections in a blocking solution (e.g., 2% normal sheep serum in buffer 1) for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Incubate the sections with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.
-
-
Washing:
-
Wash the slides three times in buffer 1 for 15 minutes each.
-
Equilibrate the sections in buffer 2 (100 mM Tris-HCl, pH 9.5; 100 mM NaCl; 50 mM MgCl2) for 10 minutes.
-
-
Color Development:
-
Incubate the sections in a color development solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in buffer 2.
-
Monitor the color reaction under a microscope until the desired signal intensity is reached.
-
Stop the reaction by washing the slides in buffer 3 (10 mM Tris-HCl, pH 8.0; 1 mM EDTA).
-
-
Mounting:
-
Dehydrate the sections through an ethanol series, clear in xylene, and mount with a coverslip using a suitable mounting medium.
-
Visualization of Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound can activate neurotensin receptors 1 (NTSR1) and 2 (NTSR2).[2] Activation of these G-protein coupled receptors initiates several downstream signaling cascades.
Caption: this compound signaling through NTSR1 and NTSR2.
Experimental Workflow for In Situ Hybridization
The following diagram illustrates the key steps in the non-radioactive in situ hybridization protocol for localizing this compound mRNA.
Caption: Workflow for this compound mRNA in situ hybridization.
References
- 1. Proteomic Analysis of Brain Region and Sex-Specific Synaptic Protein Expression in the Adult Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ hybridization histochemistry: localisation of vasopressin mRNA in rat brain using a biotinylated oligonucleotide probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution of neurotensin/neuromedin N mRNA in rat forebrain: unexpected abundance in hippocampus and subiculum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Imaging of Neuromedin N-Induced Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin N (NMN) is a hexapeptide neuropeptide that plays a significant role in neuronal signaling.[1] It is derived from the same precursor protein as neurotensin (NT) and acts as an agonist at neurotensin receptors, primarily the high-affinity neurotensin receptor 1 (NTS1).[2] The activation of NTS1 by NMN initiates a cascade of intracellular events, leading to an increase in cytosolic calcium concentration ([Ca²⁺]i), a key indicator of neuronal activation. This application note provides a comprehensive overview and detailed protocols for utilizing calcium imaging techniques to study NMN-induced neuronal activity.
Calcium imaging is a powerful technique used to visualize and quantify changes in intracellular calcium levels, serving as a proxy for neuronal activity. By employing fluorescent calcium indicators, such as Fluo-4 AM, researchers can monitor the real-time dynamics of [Ca²⁺]i in response to NMN stimulation. This allows for the characterization of NMN's effects on neuronal function, the elucidation of its signaling pathways, and the screening of potential therapeutic compounds that modulate this system.
This compound Signaling Pathway
This compound exerts its effects on neurons by binding to and activating the NTS1 receptor, a G-protein coupled receptor (GPCR). The activation of NTS1 by NMN predominantly couples to the Gq/11 class of G-proteins.[2][3][4] This initiates a well-defined signaling cascade:
-
G-protein Activation: Upon NMN binding, the Gq/11 alpha subunit exchanges GDP for GTP, becoming active.
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the enzyme Phospholipase C (PLC).[5]
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to the IP3 receptor (IP3R) on the membrane of the endoplasmic reticulum (ER).[6][7]
-
Calcium Mobilization: The binding of IP3 to its receptor opens the channel, leading to the release of stored Ca²⁺ from the ER into the cytosol, resulting in a rapid and transient increase in intracellular calcium concentration.[1][8]
This elevation in cytosolic calcium can then trigger a variety of downstream cellular responses, including the activation of calcium-dependent enzymes and changes in gene expression, ultimately modulating neuronal excitability and function.
Caption: this compound signaling pathway leading to intracellular calcium release.
Quantitative Data Presentation
The following tables summarize quantitative data related to this compound and Neurotensin-induced neuronal activity. As NMN and NT act on the same receptor to elicit calcium mobilization, data for NT is presented as a reliable proxy where specific NMN data is unavailable.
Table 1: Dose-Response of Neurotensin on Intracellular Calcium Concentration in Dopaminergic Neurons
| Neurotensin Concentration (nM) | Percentage of Responding Neurons | Mean Fluorescence Ratio (ΔF/F₀) ± SEM |
| 0.01 | 23% | ~0.05 ± 0.02 |
| 0.1 | 90% | ~0.15 ± 0.03 |
| 1 | 90% | ~0.25 ± 0.04 |
| 10 | 90% | ~0.35 ± 0.05 |
| 100 | 90% | ~0.45 ± 0.06 |
Data adapted from a study on neurotensin-evoked calcium influx in dopaminergic neurons and serves as a proxy for this compound activity.
Table 2: Key Parameters of NTS1 Receptor Signaling
| Parameter | Value | Cell Type |
| NTS1 Receptor Binding Affinity (Kd) for Neurotensin | 0.45 ± 0.08 nM | CHO cells expressing rat NTS1 |
| NMN-induced Calcium Mobilization | Similar to Neurotensin | Cultured rat cortex cells |
| G-protein Coupling | Gαq, Gαi1, GαoA, Gα13 | CHO-K1 cells expressing human NTS1 |
Experimental Protocols
Protocol 1: Primary Neuronal Culture Preparation
This protocol describes the preparation of primary cortical neurons for subsequent calcium imaging experiments.
Materials:
-
E18 rat or mouse embryos
-
Hibernate-E medium
-
Papain (20 U/mL)
-
DNase I (100 µg/mL)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated coverslips or multi-well plates
-
Sterile dissection tools
Procedure:
-
Dissect cortical hemispheres from E18 embryos in ice-cold Hibernate-E medium.
-
Remove meninges and mince the tissue into small pieces.
-
Digest the tissue with papain and DNase I at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed Neurobasal medium.
-
Plate the neurons onto poly-D-lysine coated surfaces at a desired density (e.g., 1 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Change half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-14 days in vitro (DIV).
Protocol 2: Calcium Imaging using Fluo-4 AM
This protocol details the procedure for loading primary neurons with the calcium indicator Fluo-4 AM and performing fluorescence imaging to measure NMN-induced calcium transients.
Materials:
-
Primary neuronal cultures (from Protocol 1)
-
Fluo-4 AM (5 mM stock in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound (stock solution in water or appropriate buffer)
-
Inverted fluorescence microscope with a high-speed camera and appropriate filter sets (Excitation ~494 nm, Emission ~516 nm)
-
Image acquisition and analysis software
Caption: Experimental workflow for calcium imaging of NMN-induced neuronal activity.
Procedure:
-
Preparation of Fluo-4 AM Loading Solution:
-
For a final concentration of 5 µM Fluo-4 AM, dilute the 5 mM stock solution 1:1000 in HBSS.
-
To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02%. For example, for 1 mL of loading solution, use 1 µL of 5 mM Fluo-4 AM and 1 µL of 20% Pluronic F-127.
-
Vortex the solution thoroughly.
-
-
Dye Loading:
-
Aspirate the culture medium from the neurons.
-
Wash the cells gently with pre-warmed HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[9]
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with pre-warmed HBSS to remove extracellular dye.
-
Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 15-30 minutes at room temperature in the dark.
-
-
Image Acquisition:
-
Place the coverslip or plate on the stage of the inverted fluorescence microscope.
-
Identify a field of view with healthy neurons.
-
Acquire a baseline fluorescence signal for 1-2 minutes at a suitable frame rate (e.g., 1-10 Hz).
-
Apply this compound at the desired concentration to the imaging chamber.
-
Continue acquiring images for several minutes to capture the full calcium response.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual neuronal cell bodies.
-
For each ROI, measure the mean fluorescence intensity (F) for each frame.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the average fluorescence intensity during the baseline period.
-
Plot ΔF/F₀ over time to visualize the calcium transients.
-
Quantify parameters such as the peak amplitude, time to peak, and duration of the calcium response.
-
Conclusion
The protocols and information provided in this application note offer a robust framework for investigating this compound-induced neuronal activity using calcium imaging. By following these methodologies, researchers can gain valuable insights into the functional consequences of NMN signaling in the nervous system, which is crucial for understanding its physiological roles and for the development of novel therapeutics targeting the neurotensinergic system. Careful optimization of experimental parameters for specific neuronal subtypes and culture conditions is recommended to ensure high-quality, reproducible data.
References
- 1. Neurotensin and this compound elevate the cytosolic calcium concentration via transiently appearing neurotensin binding sites in cultured rat cortex cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gq/11-induced intracellular calcium mobilization mediates Per2 acute induction in Rat-1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. IP3 receptor/Ca2+ channel: from discovery to new signaling concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid desensitization of agonist-induced calcium mobilization in transfected PC12 cells expressing the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Imaging in mDA neurons [protocols.io]
Troubleshooting & Optimization
Troubleshooting high background in Neuromedin N ELISA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Neuromedin N (NMN) ELISA experiments, with a specific focus on addressing high background signals.
Frequently Asked Questions (FAQs)
Q1: What is considered a high background in a this compound ELISA?
A high background in an ELISA generally refers to unexpectedly high optical density (OD) readings across the plate, including in the negative control or blank wells.[1][2][3] This elevated signal-to-noise ratio can mask the true signal from the specific binding of this compound, thereby reducing the sensitivity and accuracy of the assay.[1][4] An acceptable blank reading should generally be below 0.2 absorbance units.[5]
Q2: What are the primary causes of high background in an ELISA?
The most common culprits for high background are insufficient washing and inadequate blocking.[1][6] Other significant factors include problems with reagents, such as contamination or incorrect antibody concentrations, and non-specific binding of assay components to the plate.[7]
Q3: Can the sample itself contribute to high background?
Yes, the sample matrix can cause high background.[1] Components in complex biological samples like serum or plasma can interfere with the assay, leading to non-specific binding.[1] It is crucial to ensure the this compound ELISA kit is validated for your specific sample type.[1] If you are developing your own assay, optimization for the sample matrix is necessary.[1]
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues leading to high background in your this compound ELISA.
Issue 1: Insufficient Blocking
Inadequate blocking of the microplate wells can leave unoccupied sites that are prone to non-specific binding of the primary or secondary antibodies, leading to a high background signal.[8]
Troubleshooting Steps:
-
Optimize Blocking Buffer Concentration: If you are preparing your own blocking buffer, consider increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA).[1]
-
Extend Incubation Time: Increase the blocking incubation period to ensure complete saturation of non-specific binding sites.[9]
-
Change Blocking Agent: If high background persists, try a different blocking agent. Common options include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.[10][11] Some commercial blocking buffers are specifically formulated to reduce high background.[12]
-
Add a Detergent: Incorporating a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) into the blocking buffer can help reduce non-specific interactions.[1][13]
Recommended Blocking Buffer Formulations
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS | A common and effective blocking agent.[10] |
| Non-fat Dry Milk | 1-5% (w/v) in PBS | A cost-effective alternative to BSA.[10] |
| Casein | 1-5% (w/v) in PBS | Another protein-based blocker.[10] |
| Normal Serum | 5-10% (v/v) in PBS | Use serum from the same species as the secondary antibody. |
Issue 2: Inadequate Washing
Insufficient washing between steps is a primary cause of high background, as it fails to remove unbound reagents and sample components.[9][14]
Troubleshooting Steps:
-
Increase Wash Cycles: Add one or two extra wash steps to the protocol.[1][9]
-
Incorporate a Soak Time: Introduce a short incubation or "soak" step of 30 seconds to a minute with the wash buffer during each wash cycle.[1][9][15]
-
Optimize Wash Buffer Composition: Ensure your wash buffer contains a detergent like Tween-20 (typically 0.01% to 0.1%).[1] You can also try increasing the salt concentration to discourage non-specific binding.[9]
-
Ensure Complete Aspiration: After each wash, make sure to completely remove the wash buffer by inverting the plate and tapping it on an absorbent paper towel.[4]
-
Automated Plate Washer Maintenance: If using an automated washer, ensure all dispensing and aspirating ports are clean and functioning correctly.[1][3]
Issue 3: Problems with Antibodies and Reagents
Issues with the concentration, specificity, or integrity of antibodies and other reagents can significantly contribute to high background.
Troubleshooting Steps:
-
Optimize Antibody Concentrations: The concentration of both the primary and secondary antibodies may be too high, leading to non-specific binding. It is crucial to perform a titration experiment (checkerboard assay) to determine the optimal concentrations.[5][16]
-
Check for Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically. To test for this, run a control experiment without the primary antibody. Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.
-
Prevent Reagent Contamination: Use fresh, sterile reagents for each assay.[2][13] Contamination of buffers with the analyte can cause a uniformly high background.[1] Ensure the substrate solution is colorless before use, as a colored substrate indicates deterioration.[3]
-
Use High-Quality Water: Prepare all buffers and reagent dilutions with distilled or deionized water to avoid contamination.[17]
Recommended Antibody Concentration Ranges for Optimization
| Antibody Type | Recommended Concentration Range |
| Affinity Purified Polyclonal (Coating) | 1-12 µg/mL |
| Affinity Purified Monoclonal (Coating) | 1-12 µg/mL |
| Affinity Purified Polyclonal (Detection) | 0.5-5 µg/mL |
| Affinity Purified Monoclonal (Detection) | 0.5-5 µg/mL |
| (These are general guidelines; optimal concentrations must be determined experimentally.)[18] |
Experimental Protocols & Visualizations
Protocol: Checkerboard Titration for Antibody Optimization
This protocol is designed to systematically determine the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio.
-
Prepare Capture Antibody Dilutions: Prepare a series of dilutions of the capture antibody in coating buffer (e.g., 0.5, 1, 2, 5 µg/mL).[5]
-
Coat the Plate: Pipette the different capture antibody dilutions into the columns of a 96-well plate. Incubate according to the standard protocol.
-
Block the Plate: After washing, block the entire plate as usual.
-
Add Analyte and Controls: Add a high and a low concentration of the this compound standard, as well as a blank (diluent only), to all wells.[5]
-
Prepare Detection Antibody Dilutions: Prepare a series of dilutions of the detection antibody in assay diluent (e.g., 1:200, 1:1000, 1:5000, 1:25000).[5]
-
Add Detection Antibody: Pipette the different detection antibody dilutions into the rows of the plate. Incubate according to the standard protocol.
-
Develop and Read: Add the substrate, stop the reaction, and read the plate.
-
Analyze Results: Identify the combination of capture and detection antibody concentrations that provides the highest signal for the high standard and the lowest signal for the blank.[5]
Caption: General troubleshooting workflow for high background in ELISA.
This workflow illustrates a systematic approach to diagnosing the cause of high background, starting with the most common issues.
Caption: Logic diagram for troubleshooting antibody-related high background.
This decision tree helps diagnose whether the primary or secondary antibody is the source of non-specific binding.
References
- 1. arp1.com [arp1.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. sinobiological.com [sinobiological.com]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 7. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 8. biomat.it [biomat.it]
- 9. biocompare.com [biocompare.com]
- 10. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 14. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 15. novateinbio.com [novateinbio.com]
- 16. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 17. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 18. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing antibody concentration for Neuromedin N immunohistochemistry.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize antibody concentration for Neuromedin N (NMN) immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for a new this compound antibody?
A1: Most antibody datasheets provide a recommended dilution range, often between 0.5-25 µg/mL.[1] If the datasheet for your specific this compound antibody does not provide a starting point, a good practice is to perform a titration experiment using a range of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000) on a known positive control tissue. The regional distribution of this compound-like immunoreactivity is highest in the hypothalamus in the rat brain, making it a suitable positive control.[2]
Q2: How does incubation time and temperature affect antibody binding?
A2: Incubation time and temperature are critical variables that require optimization.[3] For most antibodies, an overnight incubation at 4°C is recommended as it allows sufficient time for the antibody to bind to its target antigen while minimizing non-specific background interactions.[1][3] Shorter incubation times (e.g., 1-2 hours) at room temperature can also be used, particularly for high-affinity antibodies, but may require a higher antibody concentration.[4]
Q3: What causes high background staining and how can I reduce it?
A3: High background staining can obscure specific signals and has several potential causes:
-
Primary antibody concentration is too high: Reduce the antibody concentration and/or decrease the incubation time.[5][6]
-
Non-specific antibody binding: Incorporate a blocking step using normal serum from the species in which the secondary antibody was raised.[5] Adding a non-ionic detergent like Triton X-100 to the wash buffers can also reduce non-specific hydrophobic interactions.
-
Endogenous enzyme activity: If using an HRP-conjugated secondary antibody, tissues with high endogenous peroxidase activity (e.g., liver, kidney) must be blocked.[1] This can be done by incubating the tissue with 3% hydrogen peroxide (H2O2).[5] To avoid damaging the epitope, it is sometimes recommended to perform this blocking step after the primary antibody incubation.
-
Secondary antibody cross-reactivity: The secondary antibody may bind non-specifically to the tissue.[7] Using a cross-adsorbed secondary antibody can help minimize this issue.[6]
Q4: I am seeing weak or no staining. What are the possible reasons?
A4: Weak or no staining can result from several factors:
-
Primary antibody concentration is too low: Increase the antibody concentration or extend the incubation time.[5]
-
Loss of antibody activity: Ensure the antibody has been stored correctly according to the manufacturer's instructions and has not undergone repeated freeze-thaw cycles.[5] Always run a positive control to confirm the antibody is active.[8]
-
Improper antigen retrieval: Formalin fixation can mask the epitope. An antigen retrieval step, such as heat-induced epitope retrieval (HIER), is often necessary to unmask the target. The pH of the retrieval buffer should be optimized for the specific antibody and target.[5]
-
Reagents applied in the wrong order: Carefully review and repeat the protocol, ensuring all steps are followed in the correct sequence.[5]
-
Tissue drying out: Use a humidified chamber during incubations to prevent the tissue sections from drying, which can lead to a loss of signal and increased background.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound IHC experiments.
| Problem | Possible Cause | Recommended Solution |
| High Background Staining | Primary antibody concentration is too high. | Decrease the primary antibody concentration and/or shorten the incubation period.[5][6] |
| Inadequate blocking. | Use normal serum from the same species as the secondary antibody for blocking. Increase serum concentration if necessary.[5] | |
| Endogenous peroxidase/phosphatase activity. | Quench endogenous peroxidases with 3% H2O2.[5][6] | |
| Secondary antibody is binding non-specifically. | Run a control without the primary antibody. If staining persists, consider using a pre-adsorbed secondary antibody.[7] | |
| Weak or No Staining | Primary antibody concentration is too low. | Increase the primary antibody concentration and/or use a longer incubation period (e.g., overnight at 4°C).[3][5] |
| Antibody has lost potency. | Check antibody storage conditions and expiration date. Run a positive control tissue known to express this compound.[5][8] | |
| Ineffective antigen retrieval. | Optimize the antigen retrieval method (heat-induced or proteolytic). Verify the pH and integrity of the retrieval buffer.[5] | |
| Tissue sections dried out during staining. | Ensure slides remain wet throughout the entire protocol by using a humidified incubation chamber.[9] | |
| Non-specific Staining | Cross-reactivity of the primary antibody. | Use a monoclonal antibody for higher specificity or a polyclonal antibody that has been affinity-purified.[6] |
| Incomplete deparaffinization. | Extend the time in fresh xylene or clearing agent to ensure all paraffin is removed.[8][9] |
Antibody Optimization Parameters
Optimizing the primary antibody concentration is a crucial step for achieving a high signal-to-noise ratio.[3] A titration experiment should be performed for every new antibody. The following table provides a template for such an experiment.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Condition 5 |
| Primary Antibody Dilution | 1:100 | 1:250 | 1:500 | 1:1000 | 1:2000 |
| Incubation Time | Overnight | Overnight | Overnight | Overnight | Overnight |
| Incubation Temperature | 4°C | 4°C | 4°C | 4°C | 4°C |
| Expected Outcome | High signal, potential for high background | Strong signal, reduced background | Optimal signal-to-noise ratio (ideal) | Weaker signal, low background | Very weak or no signal |
Experimental Protocols
Protocol: Primary Antibody Concentration Optimization for IHC
This protocol outlines the key steps for determining the optimal dilution of a primary antibody for this compound on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: a. Immerse slides in fresh xylene (or a xylene substitute) two times for 5 minutes each. b. Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each. c. Rinse with distilled water.
-
Antigen Retrieval: a. This step is often critical for FFPE tissues to unmask epitopes.[5] b. Use a heat-induced epitope retrieval (HIER) method by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker, water bath, or microwave.[6] c. Allow slides to cool to room temperature in the retrieval buffer. d. Rinse sections in a wash buffer (e.g., TBS with 0.025% Triton).
-
Peroxidase Block (for HRP detection): a. To prevent non-specific signal from endogenous peroxidases, incubate sections in 0.3-3% H2O2 in methanol or TBS for 15-30 minutes.[5] b. Rinse thoroughly with wash buffer. Note: To protect sensitive epitopes, this step can be performed after the primary antibody incubation.
-
Blocking: a. Incubate sections with a blocking buffer for at least 1 hour to reduce non-specific antibody binding. b. A common blocking buffer is wash buffer containing 5% normal serum from the species of the secondary antibody (e.g., normal goat serum).[8]
-
Primary Antibody Incubation: a. Prepare a series of dilutions of the this compound primary antibody in an appropriate antibody diluent (e.g., TBS with 1% BSA). b. Apply each dilution to a separate tissue section. c. Incubate in a humidified chamber, typically overnight at 4°C.[3]
-
Detection: a. Rinse sections three times in wash buffer for 5 minutes each. b. Apply the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG), diluted according to the manufacturer's instructions. c. Incubate for 1 hour at room temperature. d. Rinse sections three times in wash buffer.
-
Chromogen Development: a. Apply the chromogen substrate (e.g., DAB) and incubate until the desired color intensity develops (typically 5-10 minutes). b. Monitor the reaction under a microscope to avoid overstaining. c. Rinse slides in running tap water to stop the reaction.
-
Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin to visualize cell nuclei. b. Dehydrate the sections through a graded series of ethanol and clear in xylene. c. Mount with a permanent mounting medium and apply a coverslip.
-
Evaluation: a. Examine the slides microscopically to determine which antibody dilution provides the strongest specific staining with the lowest background. This will be your optimal concentration for future experiments.
Visualizations
Caption: Workflow for optimizing primary antibody concentration in IHC.
Caption: Key factors influencing optimal antibody concentration.
References
- 1. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 2. The characterization and regional distribution of this compound-like immunoreactivity in rat brain using a highly sensitive and specific radioimmunoassay. Comparison with the distribution of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoclonal vs Polyclonal Antibodies for Immunohistochemistry: Primary Antibody Selection | Bio-Techne [bio-techne.com]
- 4. learn.cellsignal.com [learn.cellsignal.com]
- 5. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. documents.cap.org [documents.cap.org]
Common issues with Neuromedin N radioimmunoassay sensitivity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Neuromedin N (NMN) radioimmunoassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during NMN RIA experiments, focusing on problems related to assay sensitivity.
Poor Standard Curve
Question: My standard curve is flat or has a very shallow slope. What are the possible causes and solutions?
Answer: A poor standard curve is a critical issue that prevents accurate quantification of this compound. Several factors can contribute to this problem:
-
Degraded Standard Peptide: The lyophilized NMN standard may have degraded due to improper storage or repeated freeze-thaw cycles.
-
Solution: Always store the standard at -20°C or lower and avoid multiple freeze-thaw cycles by preparing single-use aliquots. Reconstitute a fresh vial of the standard.
-
-
Incorrect Standard Dilutions: Errors in calculating or performing the serial dilutions of the standard will lead to an inaccurate curve.
-
Solution: Carefully re-calculate and prepare the standard dilutions. Ensure pipettes are properly calibrated.
-
-
Ineffective Antibody Binding: The antibody may not be binding efficiently to the tracer or the standard.
-
Solution: Verify that the correct antibody dilution is being used. If the problem persists, consider titrating the antibody to determine the optimal concentration. Ensure the incubation times and temperatures are as specified in the protocol.
-
Question: Why are the counts per minute (CPM) for my standards not decreasing as the concentration increases?
Answer: This "flat curve" phenomenon can be caused by several factors:
-
Ineffective Competition: The unlabeled NMN (standard) is not effectively competing with the radiolabeled NMN (tracer) for antibody binding sites.
-
Solution: Check the concentration and purity of both the standard and the tracer. Ensure the antibody is at an appropriate concentration to be limiting.
-
-
High Non-Specific Binding: If a large portion of the tracer is binding to components other than the primary antibody, changes in the standard concentration will have a minimal effect on the bound CPM.
-
Solution: See the "High Non-Specific Binding (NSB)" section below for detailed troubleshooting steps.
-
Low Signal or Sensitivity
Question: My overall counts are very low, even in the zero standard (B0) tube. What could be the reason?
Answer: Low overall counts indicate a problem with one of the core components of the assay:
-
Degraded Tracer: The radioisotope (commonly ¹²⁵I) has a finite half-life. If the tracer is old, its activity will be low, resulting in low counts.
-
Solution: Check the date of tracer preparation and its specific activity. Use a fresh tracer with high radiochemical purity (>90%).[1]
-
-
Insufficient Antibody: The concentration of the primary antibody may be too low to capture a significant amount of the tracer.
-
Solution: Optimize the antibody concentration by performing a titration. A good starting point is a dilution that results in 30-60% binding of the total counts in the absence of unlabeled peptide.[1]
-
-
Pipetting Errors: Inaccurate pipetting of the tracer or antibody can lead to lower than expected counts.
-
Solution: Ensure all pipettes are calibrated and use proper pipetting techniques.
-
Question: How can I improve the sensitivity of my this compound RIA?
Answer: Achieving high sensitivity is crucial for detecting low concentrations of NMN. Here are some strategies:
-
Delayed Tracer Addition: To increase sensitivity, you can incubate the antibody and the standards/samples for a period (e.g., 3-4 hours) before adding the tracer.[1] This allows the unlabeled NMN to bind to the antibody first.
-
Optimize Reagent Concentrations: Carefully titrate both the primary antibody and the tracer to find the optimal concentrations that provide the best signal-to-noise ratio.
-
Sample Extraction: For complex samples like serum or plasma, extraction can remove interfering substances that may mask the true NMN concentration.[2]
High Non-Specific Binding (NSB)
Question: My non-specific binding (NSB) is high. What causes this and how can I reduce it?
Answer: High NSB, where the tracer binds to the tubes or other components instead of the antibody, can significantly reduce assay sensitivity and accuracy.
-
Hydrophobic Tracer: Hydrophobic peptides have a tendency to stick to plastic surfaces.
-
Fc Receptor Binding: The primary or secondary antibody may bind non-specifically to Fc receptors.
-
Solution: Utilize high-quality blocking buffers and ensure the secondary antibody (if used) is specific to the primary antibody's species.
-
-
Contaminated Reagents: Contamination of buffers or reagents can lead to increased background signal.
-
Solution: Prepare fresh buffers and ensure all reagents are handled with care to prevent cross-contamination.
-
Sample-Specific Issues
Question: I am getting inconsistent results with my tissue extracts. What could be the problem?
Answer: The measurement of this compound can be influenced by its biological context:
-
Differential Precursor Processing: this compound and neurotensin are derived from the same precursor protein. The way this precursor is processed can vary between different tissues, potentially leading to the presence of N-terminally extended forms of NMN.[3][4][5][6] These variants may have different immunoreactivities.
-
Solution: Be aware of the potential for different NMN forms in your samples. Characterization of the immunoreactive species using techniques like HPLC may be necessary.
-
-
Peptide Degradation: this compound can be rapidly degraded by peptidases present in tissue samples.[3][7]
-
Cross-Reactivity: While some NMN antisera are highly specific, others may show cross-reactivity with related peptides like neurotensin.[2][8][9]
-
Solution: Carefully check the cross-reactivity profile of your specific antibody. If cross-reactivity is a concern, chromatographic separation of NMN from related peptides prior to RIA may be required.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound radioimmunoassays based on published data.
| Parameter | Reported Value | Source |
| Limit of Detection | 0.5 fmol/tube | [2] |
| IC50 | 5 fmol/tube | [2] |
| Sensitivity | 587.6 pg/ml | Phoenix Pharmaceuticals, Inc. |
| Linear Range | 100 – 12,800 pg/ml | Phoenix Pharmaceuticals, Inc. |
Table 1: NMN RIA Performance Characteristics
| Reagent | Recommended Practice | Source |
| Primary Antibody | Titered dilution to achieve 30-60% zero standard binding | [1] |
| ¹²⁵I-Tracer | High specific activity (e.g., 2200 Ci/mmol for single iodination) | [1] |
| Assay Buffer | 50 mM phosphate, pH 7, with 0.9% NaCl, 0.05% sodium azide, and 0.3% BSA | [1] |
Table 2: Typical Reagent and Buffer Compositions
Experimental Protocols
General this compound Radioimmunoassay Protocol
This protocol is a general guideline and may need to be optimized for specific assay kits or laboratory conditions.
-
Reagent Preparation:
-
Reconstitute the lyophilized NMN standard, primary antibody, and ¹²⁵I-NMN tracer according to the manufacturer's instructions.
-
Prepare serial dilutions of the NMN standard in assay buffer to generate a standard curve.
-
-
Assay Setup:
-
Pipette 100 µl of assay buffer, standards, quality controls, and unknown samples into duplicate polypropylene tubes.
-
Add 100 µl of the diluted primary antibody to all tubes except the Total Counts (TC) and Non-Specific Binding (NSB) tubes.
-
Vortex all tubes gently.
-
-
Incubation (Antibody-Antigen Binding):
-
Incubate the tubes for 16-24 hours at 4°C.
-
-
Tracer Addition:
-
Add 100 µl of the diluted ¹²⁵I-NMN tracer to all tubes.
-
Vortex all tubes gently.
-
-
Incubation (Competitive Binding):
-
Incubate the tubes for another 16-24 hours at 4°C.
-
-
Separation of Bound and Free Tracer:
-
Add a precipitating agent (e.g., a secondary antibody and polyethylene glycol) to all tubes except the TC tubes.
-
Incubate as recommended to allow for the precipitation of the antibody-antigen complexes.
-
Centrifuge the tubes at a force sufficient to pellet the precipitate (e.g., 1700 x g for 20 minutes at 4°C).
-
-
Counting:
-
Carefully decant or aspirate the supernatant from all tubes except the TC tubes.
-
Measure the radioactivity in the pellets using a gamma counter.
-
-
Data Analysis:
-
Calculate the average CPM for each set of duplicates.
-
Subtract the average NSB CPM from all other CPM values.
-
Calculate the percentage of tracer bound for each standard and sample.
-
Plot the standard curve and determine the concentration of NMN in the unknown samples.
-
Visualizations
Caption: General workflow for a competitive this compound radioimmunoassay.
Caption: Decision tree for troubleshooting common NMN RIA sensitivity issues.
References
- 1. phoenixbiotech.net [phoenixbiotech.net]
- 2. The characterization and regional distribution of this compound-like immunoreactivity in rat brain using a highly sensitive and specific radioimmunoassay. Comparison with the distribution of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Differential processing of the neurotensin/neuromedin N precursor in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and binding characteristics of [(3)H]this compound, a NTS2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The use of radioimmunoassay to compare the tissue and subcellular distributions of neurotensin and this compound in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce non-specific binding in Neuromedin N receptor assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neuromedin N (NN) receptor assays. Our goal is to help you overcome common challenges, with a specific focus on reducing non-specific binding, to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptor does it bind to?
A1: this compound (NN) is a neuropeptide that is derived from the same precursor protein as neurotensin (NT).[1] NN primarily interacts with the Neurotensin Receptor 2 (NTS2), which is a G protein-coupled receptor (GPCR).[2][3] While it shares structural homology with NT, it has distinct binding properties and physiological effects.
Q2: Why is non-specific binding a significant issue in this compound receptor assays?
A2: Non-specific binding (NSB) is a common challenge in all receptor binding assays, but it can be particularly problematic for peptide ligands like this compound. This is due to the inherent physicochemical properties of peptides, which can lead to their adsorption to various surfaces within the assay system, such as assay plates, filter membranes, and even non-target membrane proteins.[4] High non-specific binding can mask the specific binding signal to the NTS2 receptor, leading to inaccurate determination of binding affinity (Kd) and receptor density (Bmax).[5]
Q3: What are the main types of assays used to study the this compound receptor?
A3: The most common assays for studying the this compound receptor (NTS2) are radioligand binding assays and functional assays.
-
Radioligand Binding Assays: These assays directly measure the binding of a radiolabeled form of this compound (e.g., [³H]NN) to the NTS2 receptor.[6] They are used to determine key binding parameters like Kd, Bmax, and the inhibition constant (Ki) of competing ligands.[7]
-
Functional Assays: These assays measure the downstream signaling events that occur after this compound binds to and activates the NTS2 receptor. Since NTS2 is known to couple to Gq proteins and activate the ERK1/2 signaling pathway, common functional assays include measuring intracellular calcium mobilization or ERK1/2 phosphorylation.[8][9]
Q4: How can I determine the optimal concentration of radiolabeled this compound to use in my binding assay?
A4: For competition binding assays, the ideal concentration of the radioligand should be at or below its Kd value.[1] Using a concentration much higher than the Kd can lead to an underestimation of the affinity of competing unlabeled ligands. For saturation binding assays, a range of radioligand concentrations, typically from 0.1 to 10 times the estimated Kd, is used to generate a saturation curve.[1]
Troubleshooting Guide: Reducing Non-Specific Binding
High non-specific binding (NSB) is a frequent problem in this compound receptor assays. The following guide provides a structured approach to identifying and mitigating the sources of high NSB.
Experimental Workflow for a Typical Radioligand Binding Assay
Caption: A typical workflow for a this compound radioligand binding assay.
Troubleshooting Decision Tree for High Non-Specific Binding
Caption: A decision tree to troubleshoot high non-specific binding in this compound receptor assays.
Data Presentation
Table 1: Common Blocking Agents and Their Recommended Working Concentrations
| Blocking Agent | Recommended Concentration | Mechanism of Action | Reference |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Coats surfaces to prevent adsorption of the radioligand. | [10] |
| Polyethylenimine (PEI) | 0.1 - 0.5% (v/v) | Pre-treatment of filters to reduce binding of positively charged ligands. | [11] |
| Non-fat Dry Milk | 1 - 5% (w/v) | A mixture of proteins that can block non-specific sites. | [12] |
| Casein | 0.5 - 2% (w/v) | A phosphoprotein that is an effective blocking agent. | [12] |
Table 2: Quantitative Data from this compound Receptor Binding Studies
| Parameter | Value | Experimental Conditions | Reference |
| Kd of [³H]this compound | 264.8 ± 30.18 nM | Saturation binding in rat brain membranes. | [6] |
| Bmax of [³H]this compound | 3.8 ± 0.2 pmol/mg protein | Saturation binding in rat brain membranes. | [6] |
| IC50 of this compound | 454 nM | Homologous displacement in rat brain membranes. | [6] |
| IC50 of this compound | 425 nM | Homologous displacement in rat spinal cord membranes. | [6] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound Receptor (NTS2)
This protocol is adapted from standard procedures for GPCR radioligand binding assays and is suitable for determining the binding characteristics of this compound to the NTS2 receptor.
Materials:
-
Cell membranes expressing NTS2 receptor
-
[³H]this compound (Radioligand)
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
Protease inhibitor cocktail
-
96-well filter plates (e.g., GF/C filters) pre-treated with 0.3% PEI
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing NTS2 in ice-cold lysis buffer containing a protease inhibitor cocktail. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (total volume of 200 µL):
-
Total Binding: 50 µL of [³H]this compound, 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-Specific Binding: 50 µL of [³H]this compound, 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM), and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of [³H]this compound, 50 µL of varying concentrations of the competing unlabeled ligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash each well 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For saturation experiments, plot specific binding versus the concentration of [³H]this compound and use non-linear regression to determine Kd and Bmax. For competition experiments, plot the percentage of specific binding versus the concentration of the unlabeled ligand to determine the IC50, from which the Ki can be calculated.
Signaling Pathway
This compound - NTS2 Receptor Signaling Pathway
This compound binding to its receptor, NTS2, initiates a signaling cascade that is primarily coupled through Gq proteins. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately lead to the activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[8][9]
Caption: The signaling pathway initiated by this compound binding to the NTS2 receptor.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Radioligand-binding assays for study of neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin receptor 2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Synthesis and binding characteristics of [(3)H]this compound, a NTS2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Low-Affinity Neurotensin Receptor (NTS2) Signaling: Internalization-Dependent Activation of Extracellular Signal-Regulated Kinases 1/2 | Semantic Scholar [semanticscholar.org]
- 10. Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testing the Impact of Protease Inhibitors in Antigen Presentation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Neuromedin N Immunofluorescence Staining
Welcome to the technical support center for Neuromedin N immunofluorescence staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in this compound immunofluorescence staining?
A1: The most common artifacts include weak or no signal, high background fluorescence, and non-specific staining. These can be caused by a variety of factors throughout the experimental protocol, from tissue preparation to antibody incubation and imaging.
Q2: Why is my this compound signal weak or absent?
A2: Weak or no signal can be due to low expression of this compound in your specific sample, improper tissue fixation that masks the epitope, or suboptimal antibody concentrations. Neuropeptides like this compound can be challenging to detect due to their small size and potential for rapid degradation.
Q3: What causes high background in my this compound staining?
A3: High background can obscure your specific signal and is often caused by autofluorescence of the tissue, especially in neuronal tissue, or non-specific binding of primary or secondary antibodies.[1][2] Inadequate blocking or washing steps can also contribute to high background.
Q4: I am observing staining in unexpected locations. What could be the cause of this non-specific signal?
A4: Non-specific staining can result from the primary antibody cross-reacting with other proteins or the secondary antibody binding to non-target sites in the tissue. The concentration of both antibodies is a critical factor; too high a concentration can lead to off-target binding.
Q5: How does the precursor processing of this compound affect immunofluorescence results?
A5: this compound is derived from a larger precursor protein that also contains neurotensin. The processing of this precursor can vary between different tissues and even different brain regions.[3][4][5][6] This differential processing can lead to the presence of various peptide fragments. Your antibody's epitope specificity will determine which of these forms it recognizes, potentially leading to variations in staining patterns and intensity that reflect the local processing of the precursor rather than an artifact.
Troubleshooting Guides
Problem 1: Weak or No this compound Signal
| Potential Cause | Recommended Solution |
| Low Antigen Abundance | Confirm this compound expression in your tissue with a sensitive method like Western Blot if possible. Consider using a signal amplification technique, such as a tyramide signal amplification (TSA) system. |
| Inadequate Fixation | The choice of fixative is critical for preserving neuropeptide antigenicity.[3][7] 4% paraformaldehyde (PFA) is commonly used, but over-fixation can mask the epitope. Optimize fixation time and consider alternative fixatives if the signal is consistently weak. |
| Epitope Masking | Formalin fixation can cause cross-linking that hides the epitope. Perform antigen retrieval to unmask the antigenic sites. Heat-induced epitope retrieval (HIER) with a citrate buffer (pH 6.0) is a common starting point.[4][8] |
| Suboptimal Antibody Concentration | The primary antibody concentration is crucial. Titrate the antibody to find the optimal dilution that provides a good signal-to-noise ratio. |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific to the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit). |
| Photobleaching | Fluorophores can fade upon exposure to light. Minimize light exposure during incubation and imaging, and use an anti-fade mounting medium. |
Problem 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Autofluorescence | Brain tissue, in particular, can exhibit high levels of autofluorescence due to lipofuscin.[9][10] This can be reduced by treating the tissue with a quenching agent like Sudan Black B or by photobleaching the sections before staining.[9][10] |
| Insufficient Blocking | Non-specific binding can be minimized by a thorough blocking step. Use a blocking solution containing normal serum from the same species as the secondary antibody.[9][11] Adding a non-ionic detergent like Triton X-100 can also help. |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the antibody concentrations and/or the incubation times. |
| Inadequate Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background. Increase the number and duration of washes. |
| Secondary Antibody Cross-Reactivity | Use cross-adsorbed secondary antibodies to minimize cross-reactivity with endogenous immunoglobulins in the tissue. |
Problem 3: Non-Specific Staining Pattern
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Validate your primary antibody. If possible, use a positive control (a tissue known to express this compound) and a negative control (a tissue known not to express it, or tissue from a knockout animal). |
| Secondary Antibody Binding to Non-Target Proteins | Run a control where the primary antibody is omitted. If staining is still observed, the secondary antibody is binding non-specifically. Consider a different secondary antibody or increase the stringency of your blocking and washing steps. |
| Presence of Precursor Forms | As mentioned in the FAQs, your antibody might be detecting precursor forms of this compound, leading to a broader staining pattern than expected. Consult the antibody datasheet for information on its epitope and consider using antibodies specific to the fully processed peptide if a more restricted localization is expected.[3][4][5][6] |
Experimental Protocols
Best-Practice Immunofluorescence Protocol for this compound in Brain Tissue
This protocol is a general guideline and may require optimization for your specific antibody and tissue.
1. Tissue Preparation:
- Perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
- Post-fix the brain in 4% PFA overnight at 4°C.
- Cryoprotect the brain by incubating in a 30% sucrose solution in PBS at 4°C until it sinks.
- Freeze the brain and cut 20-40 µm sections on a cryostat.
2. Antigen Retrieval (if necessary):
- Wash sections in PBS.
- Incubate sections in a pre-heated citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) at 80°C for 20-30 minutes.
- Allow sections to cool to room temperature.
3. Staining:
- Wash sections three times in PBS.
- Blocking: Incubate sections for 1-2 hours at room temperature in a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS). The serum should be from the same species as the secondary antibody.[9][11]
- Primary Antibody Incubation: Dilute the primary anti-Neuromedin N antibody in the blocking buffer and incubate overnight at 4°C.
- Wash sections three times in PBS with 0.1% Triton X-100.
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate for 1-2 hours at room temperature, protected from light.
- Wash sections three times in PBS.
4. Mounting and Imaging:
- Mount the sections on slides using an anti-fade mounting medium.
- Image using a fluorescence or confocal microscope with the appropriate filters for your chosen fluorophore.
Visualizations
Caption: A generalized workflow for this compound immunofluorescence staining.
Caption: A decision tree for troubleshooting common immunofluorescence artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. Indirect immunofluorescence staining of cultured neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antigenicity is preserved with fixative solutions used in human gross anatomy: A mice brain immunohistochemistry study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Antigenicity is preserved with fixative solutions used in human gross anatomy: A mice brain immunohistochemistry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple technique for preservation of fixation-sensitive antigens in paraffin-embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 10. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
Optimizing Neuromedin N Analysis: A Technical Support Guide for Mass Spectrometry Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize sample preparation for Neuromedin N (NN) mass spectrometry analysis. Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to address common challenges and ensure high-quality, reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the sample preparation workflow for this compound analysis.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery After Tissue Extraction | Inefficient cell lysis and homogenization. | Use mechanical disruption (e.g., sonication or bead beating) in an appropriate extraction buffer. Acidic extraction buffers (e.g., 0.1 M HCl or 0.25% acetic acid) are often effective for neuropeptides as they can help to simultaneously extract and precipitate larger proteins.[1][2][3][4] |
| Adsorption of the peptide to sample tubes or pipette tips. | Use low-protein-binding microcentrifuge tubes and pipette tips. The addition of a small amount of organic solvent or a carrier protein like bovine serum albumin (BSA) to the extraction buffer can also help to reduce non-specific binding.[5] | |
| Enzymatic degradation of this compound during extraction. | Perform extraction steps on ice and add a protease inhibitor cocktail to the extraction buffer. Rapidly freezing tissue in liquid nitrogen immediately after collection is also crucial to minimize enzymatic activity.[6] | |
| Poor Signal or No Detection of this compound in Mass Spectrometry | Insufficient sample cleanup leading to ion suppression. | Implement a solid-phase extraction (SPE) step after initial extraction to remove interfering substances like salts and lipids. C18 or mixed-mode cation exchange SPE cartridges are commonly used for neuropeptide cleanup.[7][8] |
| Incomplete enzymatic digestion. | Optimize digestion parameters such as enzyme-to-protein ratio, digestion time, and temperature. For proteins resistant to trypsin, a combination of Lys-C and trypsin can improve digestion efficiency.[9][10][11][12][13] | |
| This compound degradation during storage. | Store extracted and purified samples at -80°C. Avoid repeated freeze-thaw cycles by aliquoting samples before freezing. Lyophilized peptides are generally more stable for long-term storage.[14] | |
| High Variability in Quantitative Results | Inconsistent sample handling and preparation. | Standardize all steps of the protocol, from tissue collection to final sample reconstitution. Use of an internal standard (e.g., a stable isotope-labeled version of this compound) is highly recommended to correct for variability. |
| Matrix effects from co-eluting compounds. | Improve chromatographic separation to resolve this compound from interfering matrix components. Modifying the mobile phase composition or gradient can be effective. Diluting the sample can also mitigate matrix effects, although this may compromise sensitivity.[5] |
Frequently Asked Questions (FAQs)
1. What is the most effective method for extracting this compound from brain tissue?
Acidic extraction methods are generally recommended for neuropeptides like this compound from brain tissue.[2][4] A common and effective protocol involves homogenization in 0.25% acetic acid, which helps to solubilize the peptide while precipitating larger proteins.[4] Boiling the tissue in the acidic solution can further enhance recovery.[1]
2. Should I use trypsin, Lys-C, or a combination for digesting the precursor protein of this compound?
While trypsin is the most commonly used protease in proteomics, a combination of Lys-C and trypsin often provides more complete digestion, especially for complex proteins.[11][13] Lys-C cleaves at lysine residues, including those that may be missed by trypsin, leading to a higher number of identified peptides and improved sequence coverage.[10][12] For quantitative studies, a more complete digestion reduces variability and improves accuracy.
3. How can I minimize the loss of this compound during solid-phase extraction (SPE)?
To minimize peptide loss during SPE, ensure proper conditioning and equilibration of the SPE cartridge. Use a low-protein-binding collection plate or tubes. Optimizing the wash and elution steps is also critical. A gentle wash with a low percentage of organic solvent can remove contaminants without eluting the peptide, while a higher concentration of organic solvent (e.g., 60-80% acetonitrile with 0.1% formic acid) is typically required for efficient elution.
4. What are the key considerations for preventing enzymatic degradation of this compound?
This compound is susceptible to degradation by peptidases present in biological samples.[1] To prevent this, it is crucial to work quickly and at low temperatures (on ice) during all sample preparation steps. The addition of a broad-spectrum protease inhibitor cocktail to the extraction and lysis buffers is essential.[6] For tissue samples, rapid freezing in liquid nitrogen upon collection is the first line of defense against degradation.
5. How do I deal with matrix effects that interfere with this compound quantification?
Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS analysis of complex biological samples.[5] Strategies to mitigate matrix effects include:
-
Effective Sample Cleanup: Utilize robust extraction and SPE protocols to remove interfering substances.
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.
-
Use of Internal Standards: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but may also decrease the signal of low-abundance analytes.
Experimental Protocols
Protocol 1: this compound Extraction from Brain Tissue (Acidic Extraction)
-
Tissue Homogenization:
-
Place a weighed amount of frozen brain tissue (e.g., 100 mg) in a 2 mL low-protein-binding microcentrifuge tube containing 1 mL of ice-cold 0.25% acetic acid.[4]
-
Add a protease inhibitor cocktail to the solution.
-
Homogenize the tissue on ice using a sonicator or a bead beater until no visible tissue fragments remain.
-
-
Heat Inactivation and Protein Precipitation:
-
Incubate the homogenate at 95°C for 10 minutes to inactivate endogenous proteases.
-
Cool the sample on ice for 5 minutes.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the extracted peptides, and transfer it to a new low-protein-binding tube.
-
The resulting pellet contains precipitated proteins and cell debris.
-
-
Sample Storage:
-
Store the supernatant at -80°C until further processing (e.g., SPE cleanup).
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of 0.1% formic acid in water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Acidify the peptide extract from Protocol 1 with formic acid to a final concentration of 0.1%.
-
Load the acidified sample onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.
-
-
Elution:
-
Elute the bound peptides with 1 mL of 60% acetonitrile containing 0.1% formic acid into a low-protein-binding collection tube.
-
-
Drying and Reconstitution:
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the dried peptide sample in an appropriate volume of LC-MS grade water with 0.1% formic acid for mass spectrometry analysis.
-
Protocol 3: In-Solution Digestion using Trypsin and Lys-C
-
Denaturation, Reduction, and Alkylation:
-
To the protein extract, add urea to a final concentration of 8 M.
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
-
Lys-C Digestion:
-
Add Lys-C protease at a 1:100 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C for 4 hours.
-
-
Trypsin Digestion:
-
Digestion Quenching:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Desalting:
-
Proceed with SPE cleanup (Protocol 2) to desalt the peptide mixture before LC-MS analysis.
-
Quantitative Data Summary
The following tables provide a summary of expected performance for different sample preparation methods based on literature for neuropeptides. Note that actual recovery and efficiency can vary depending on the specific experimental conditions and the biological matrix.
Table 1: Comparison of Protein Precipitation Methods for Neuropeptide Extraction
| Precipitation Method | Typical Recovery Range (%) | Advantages | Disadvantages |
| Trichloroacetic Acid (TCA)/Acetone | 60-80 | Efficient protein removal, good for complex samples. | Can be harsh and may lead to loss of some peptides. |
| Acetonitrile (ACN) | 70-90 | Milder than TCA, good recovery for a broad range of peptides. | May not be as effective at precipitating all proteins. |
| Methanol/Chloroform | 65-85 | Effective for delipidation. | More complex procedure, involves multiple steps. |
Data compiled from studies on various neuropeptides and may not be specific to this compound.
Table 2: Comparison of Enzymatic Digestion Strategies
| Enzyme(s) | Digestion Efficiency | Advantages | Disadvantages |
| Trypsin | Good | High specificity, generates peptides of ideal size for MS. | Can result in missed cleavages, especially at Lys-Pro and Arg-Pro sites.[12] |
| Lys-C | Good | Cleaves efficiently at lysine residues, even in the presence of denaturants. | Generates larger peptides on average. |
| Trypsin/Lys-C Combination | Excellent | Higher number of fully cleaved peptides, improved sequence coverage and quantitation accuracy.[11][13][15] | Higher cost due to the use of two enzymes. |
Efficiency is generally defined by the percentage of fully cleaved peptides.
Visualizations
This compound Signaling Pathway
This compound is derived from the same precursor as neurotensin and is known to interact with neurotensin receptors, primarily NTS2.[16] This interaction with the G protein-coupled receptor (GPCR) initiates downstream signaling cascades.
References
- 1. A comparison of four extraction methods for substance P, neurokinin A and calcitonin gene-related peptide from human dental pulp tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosensis.com [biosensis.com]
- 3. Quantitative peptidomics to measure neuropeptide levels in animal models relevant to psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of extraction methods for peptidomics analysis of mouse brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Large-scale quantitative assessment of different in-solution protein digestion protocols reveals superior cleavage efficiency of tandem Lys-C/trypsin proteolysis over trypsin digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. msbioworks.com [msbioworks.com]
- 13. scite.ai [scite.ai]
- 14. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Neuromedin N Antibody Cross-Reactivity
This technical support center provides troubleshooting guides and FAQs to address potential cross-reactivity issues with Neuromedin N (NN) antibodies, particularly with Neurotensin (NT). Given that NN and NT are derived from the same precursor and share sequence homology, ensuring antibody specificity is critical for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is there a high risk of cross-reactivity between this compound and Neurotensin antibodies?
A1: this compound and Neurotensin are neuropeptides derived from a common precursor protein, pro-neurotensin/neuromedin N.[1] They share a significant amino acid sequence homology, especially at their C-terminal ends, which is often the immunogenic region for antibody production. This structural similarity is the primary reason for the high likelihood of antibody cross-reactivity.
Q2: My this compound antibody is detecting a band at the molecular weight of Neurotensin in my Western Blot. What should I do?
A2: This could indicate cross-reactivity. The first step is to confirm the specificity of your antibody. We recommend performing a peptide competition assay. This involves pre-incubating your antibody with a molar excess of this compound peptide and, in a separate experiment, with Neurotensin peptide before performing the Western Blot. If the band disappears only when pre-incubated with the this compound peptide, your antibody is specific. If the band also disappears with the Neurotensin peptide, your antibody is cross-reacting.
Q3: Can I trust the manufacturer's datasheet claiming high specificity for a this compound antibody?
A3: While manufacturers strive to provide accurate information, it is always best practice to independently validate the specificity of any antibody in your own experimental setup. The conditions and sample types used by the manufacturer for validation may differ from yours. Therefore, we strongly recommend performing the validation experiments outlined in this guide.
Q4: Are there any specific experimental conditions that can minimize cross-reactivity?
A4: Optimizing your experimental protocol can help reduce non-specific binding. This includes titrating your primary antibody to use the lowest effective concentration, optimizing blocking buffers, and ensuring stringent wash steps. However, these measures may not eliminate true cross-reactivity due to epitope similarity. Definitive validation through methods like peptide competition is essential.
Q5: How does the differential processing of the pro-neurotensin/neuromedin N precursor affect my results?
A5: The pro-neurotensin/neuromedin N precursor is processed differently in various tissues, leading to different ratios of mature this compound and Neurotensin. For instance, the brain produces both peptides, while the gut predominantly produces Neurotensin and a larger form of this compound.[2] This differential expression can lead to misleading results if your antibody cross-reacts. For example, a signal in gut tissue extracts might be misinterpreted as this compound when it is actually Neurotensin being detected.
Troubleshooting Guides
Issue: Unexpected or Non-Specific Staining in Immunohistochemistry (IHC)
If you observe staining in regions where this compound is not expected, or if the staining pattern is diffuse and non-specific, consider the possibility of cross-reactivity with Neurotensin.
Troubleshooting Workflow for IHC Cross-Reactivity
Caption: A logical workflow to troubleshoot unexpected staining in IHC.
Issue: Multiple Bands or Incorrect Band Size in Western Blotting
The appearance of multiple bands or a band at an unexpected molecular weight can be due to several factors, including cross-reactivity.
Quantitative Data Summary (Hypothetical)
| Antibody Lot | Target Peptide | Competitor Peptide (100x Molar Excess) | Signal Reduction (%) | Conclusion |
| Ab-NN-Lot123 | This compound | This compound | 95% | Specific |
| This compound | Neurotensin | 10% | Minimal Cross-Reactivity | |
| Ab-NN-Lot456 | This compound | This compound | 98% | Specific |
| This compound | Neurotensin | 85% | High Cross-Reactivity |
Experimental Protocols
Peptide Competition Assay for Antibody Specificity Validation
This protocol is essential for determining the specificity of your this compound antibody.
Methodology:
-
Peptide Preparation: Reconstitute lyophilized this compound and Neurotensin peptides in a suitable buffer (e.g., PBS) to a stock concentration of 1 mg/mL.
-
Antibody-Peptide Incubation:
-
Prepare three tubes.
-
Tube 1 (Control): Dilute your primary this compound antibody to its optimal working concentration in your standard antibody dilution buffer.
-
Tube 2 (this compound Competition): Add a 100-fold molar excess of the this compound peptide to the diluted primary antibody.
-
Tube 3 (Neurotensin Competition): Add a 100-fold molar excess of the Neurotensin peptide to the diluted primary antibody.
-
Incubate all three tubes at room temperature for 1-2 hours with gentle agitation.
-
-
Immunodetection:
-
Proceed with your standard Western Blot, ELISA, or IHC protocol, using the antibody-peptide mixtures from each of the three tubes.
-
For Western Blot and IHC, ensure you have replicate samples/slides for each condition. For ELISA, use replicate wells.
-
-
Analysis:
-
Specific Antibody: The signal should be significantly reduced or eliminated in Tube 2 (this compound competition) but should remain strong in Tube 1 (Control) and Tube 3 (Neurotensin competition).
-
Cross-Reactive Antibody: The signal will be significantly reduced or eliminated in both Tube 2 and Tube 3.
-
Western Blotting Protocol with Specificity Controls
-
Sample Preparation: Homogenize tissues or lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Include a positive control (e.g., recombinant this compound) and a negative control (e.g., lysate from a cell line known not to express this compound).
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody (at its optimized dilution) overnight at 4°C. For specificity validation, use the antibody-peptide mixtures from the Peptide Competition Assay.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
ELISA Protocol with Cross-Reactivity Check
-
Coating: Coat a 96-well plate with recombinant this compound (or Neurotensin for cross-reactivity check) overnight at 4°C.
-
Blocking: Block the wells with 1% BSA in PBS for 1 hour at room temperature.
-
Sample/Standard Incubation: Add your samples and a standard curve of this compound to the wells. Incubate for 2 hours at room temperature.
-
Primary Antibody Incubation: Add the this compound antibody at its optimal dilution. For cross-reactivity assessment, use the antibody-peptide mixtures from the Peptide Competition Assay. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with PBST.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Add TMB substrate and stop the reaction with sulfuric acid. Read the absorbance at 450 nm.
Visualizations
Caption: Simplified signaling pathway of this compound via GPCRs.
References
Technical Support Center: Recombinant Neuromedin N Production
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of recombinant Neuromedin N.
Frequently Asked Questions (FAQs)
Q1: What is the most common expression system for producing recombinant this compound?
A1: While research on recombinant this compound specifically is limited, the common precursor, pro-neurotensin/neuromedin N, has been expressed in various systems. For peptide production, Escherichia coli (E. coli) is a widely used and cost-effective host due to its rapid growth and well-understood genetics.[1][2][3] Eukaryotic systems like insect cells (Drosophila S2) have also been used for producing larger precursor forms.[4]
Q2: this compound is a small peptide. Are there special considerations for its expression?
A2: Yes, small peptides like this compound are often susceptible to proteolytic degradation within the host cell. A common strategy to overcome this is to express it as a fusion protein.[5][6] A larger, stable protein partner (like Glutathione-S-Transferase or GST) can protect the peptide from proteases, and may also aid in solubility and purification.[6]
Q3: What is a typical yield for recombinant this compound?
Q4: How does codon usage affect the yield of this compound?
A4: The frequent use of codons that are rare in the expression host (E. coli, for example) can lead to translational stalling and reduced protein yield.[2][5] It is highly recommended to perform codon optimization of the this compound gene sequence to match the codon bias of the chosen expression host.[2][3][9]
Troubleshooting Guide
Problem 1: Low or No Expression of Recombinant this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Transcription | - Vector Choice: Ensure your expression vector has a strong, inducible promoter (e.g., T7).[1][5][7] Weaker promoters can be used if the protein is toxic.[1] - Promoter Leakiness: For toxic proteins, use a host strain with tight promoter regulation (e.g., BL21(DE3)pLysS).[10] |
| Inefficient Translation | - Codon Usage: Synthesize a gene with codons optimized for your E. coli strain.[2][9] - Ribosome Binding Site (RBS): Ensure a strong Shine-Dalgarno sequence is present upstream of the start codon.[1] |
| Plasmid Instability | - Antibiotic Selection: Maintain consistent antibiotic pressure throughout culturing. Consider using a more stable antibiotic like carbenicillin instead of ampicillin.[10] |
| Protein Toxicity | - Lower Induction Temperature: Reduce the induction temperature to 16-25°C.[3][11] - Reduce Inducer Concentration: Lower the concentration of the inducing agent (e.g., IPTG).[2][10] - Tighter Regulation: Use a host strain with tighter control over basal expression.[10] |
Problem 2: Recombinant this compound is Insoluble (Inclusion Bodies)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Expression Rate | - Lower Induction Temperature: Reduce the culture temperature to 15-25°C after induction to slow down protein synthesis and allow for proper folding.[2][5][11] - Reduce Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.1 mM) to decrease the rate of expression.[2][10] |
| Improper Protein Folding | - Solubility-Enhancing Fusion Tags: Express this compound with a highly soluble fusion partner like GST (Glutathione-S-Transferase) or MBP (Maltose-Binding Protein).[5][12] - Co-expression with Chaperones: Co-express molecular chaperones that can assist in proper protein folding.[5] |
| Sub-optimal Culture Medium | - Media Composition: The composition of the growth medium can impact protein folding. Experiment with different media formulations.[5] |
Problem 3: Low Yield After Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | - Lysis Method: Ensure complete cell lysis by optimizing sonication parameters or using appropriate chemical lysis reagents.[13] |
| Protein Degradation | - Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer and keep samples cold throughout the purification process.[13] - Fusion Protein Stability: Expressing this compound as a fusion protein can protect it from endogenous proteases.[6] |
| Poor Binding to Affinity Resin | - Tag Accessibility: Ensure the affinity tag (e.g., His-tag, GST-tag) is accessible and not sterically hindered. - Binding Conditions: Optimize the pH and salt concentration of your binding buffer. |
| Inefficient Elution | - Elution Buffer: Optimize the concentration of the eluting agent (e.g., imidazole for His-tags, glutathione for GST-tags) and the pH of the elution buffer.[13] - Gradient Elution: Consider using a gradient of the eluting agent to improve recovery.[13] |
Experimental Protocols
Protocol 1: Expression of GST-Fused this compound in E. coli
-
Transformation: Transform a chemically competent E. coli expression strain (e.g., BL21(DE3)) with the pGEX vector containing the codon-optimized this compound sequence. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]
-
Induction: Cool the culture to the desired induction temperature (e.g., 18-25°C). Add IPTG to a final concentration of 0.1-1 mM.[6]
-
Expression: Continue to incubate the culture at the lower temperature for 4-16 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
Protocol 2: Purification of GST-Neuromedin N and Cleavage
-
Cell Lysis: Resuspend the cell pellet in ice-cold PBS containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography: Equilibrate a glutathione-Sepharose affinity column with PBS. Load the clarified lysate onto the column.[6]
-
Washing: Wash the column with 10-20 column volumes of PBS to remove unbound proteins.[6]
-
Elution: Elute the GST-Neuromedin N fusion protein with 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0.[6]
-
Cleavage: If a cleavage site (e.g., for a specific protease or chemical cleavage) is engineered between the GST tag and this compound, perform the cleavage reaction according to the manufacturer's or established protocols. For example, a methionine residue allows for cleavage with cyanogen bromide.[6]
-
Final Purification: Purify the cleaved this compound from the GST tag and uncleaved fusion protein using a secondary purification step, such as reverse-phase HPLC.[6]
Visualizations
Caption: Workflow for Recombinant this compound Production.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. longdom.org [longdom.org]
- 2. biomatik.com [biomatik.com]
- 3. biomatik.com [biomatik.com]
- 4. Production of recombinant large proneurotensin/neuromedin N-derived peptides and characterization of their binding and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 6. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 7. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to optimize protein expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. genextgenomics.com [genextgenomics.com]
- 12. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 13. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Neuromedin N Functional Assays
Welcome to the technical support center for Neuromedin N (NMN) functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a robust signal-to-noise ratio.
This compound Signaling Pathway
This compound (NMN) is a hexapeptide that exerts its biological effects primarily through the neurotensin receptor 1 (NTSR1), a G-protein coupled receptor (GPCR). NTSR1 is predominantly coupled to the Gαq signaling pathway. Upon NMN binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, and the transient increase in intracellular calcium are therefore key readouts for NMN functional assays.
Figure 1: this compound signaling cascade via the NTSR1 receptor.
Troubleshooting Guide
A low signal-to-noise ratio is a common challenge in functional assays. The following table outlines potential causes and solutions for common issues encountered during NMN functional assays.
| Problem | Potential Cause | Recommended Solution |
| Low Signal or No Response | Poor Cell Health or Viability: Cells are stressed, over-confluent, or have low viability. | Ensure cells are healthy and in the logarithmic growth phase. Avoid over-confluency during plating. Perform a viability test (e.g., Trypan Blue) before starting the assay. |
| Low Receptor Expression: The cell line used does not endogenously express sufficient NTSR1, or transfection efficiency is low. | Use a cell line with confirmed high endogenous NTSR1 expression or a stably transfected cell line. For transient transfections, optimize the protocol to increase efficiency.[1] Consider co-transfection with a promiscuous Gα protein like Gα15/16 to amplify the signal.[2][3] | |
| NMN Degradation: NMN is a peptide and can be degraded by peptidases present in the assay medium or on the cell surface.[4] | Include peptidase inhibitors (e.g., bestatin, 1,10-phenanthroline) in the assay buffer.[4] Prepare fresh NMN solutions for each experiment. | |
| Incorrect Assay Buffer Composition: The buffer is missing essential ions or has the wrong pH. | Use a buffered physiological salt solution (e.g., HBSS) with appropriate concentrations of Ca²⁺ and Mg²⁺. Ensure the pH is stable and within the optimal range for the cells (typically 7.2-7.4). | |
| Suboptimal Reagent Concentration: The concentration of the fluorescent dye (for calcium assays) or the HTRF reagents (for IP1 assays) is not optimal. | Titrate the concentration of the fluorescent dye or HTRF reagents to determine the optimal concentration that provides the best signal-to-background ratio. | |
| High Background Signal | Autofluorescence of Compounds or Cells: The test compounds or the cells themselves exhibit fluorescence at the detection wavelength. | For calcium assays, measure the fluorescence of the compound alone in the assay buffer. For HTRF assays, read the plate before adding the detection reagents to check for background fluorescence. |
| Leaky Calcium Dye: The calcium-sensitive dye is leaking from the cells. | Use a dye with better cellular retention or add probenecid to the assay buffer to inhibit organic anion transporters that can extrude the dye.[5] | |
| High Basal IP1 Levels: Cells have high basal Gq signaling, leading to a high background in IP1 assays. | Serum-starve the cells for a few hours before the assay to reduce basal signaling. | |
| High Well-to-Well Variability | Inconsistent Cell Seeding: The number of cells per well is not uniform. | Ensure a homogenous cell suspension before plating. Use a multichannel pipette or an automated cell dispenser for plating. |
| Edge Effects: Wells at the edge of the plate behave differently due to temperature or evaporation gradients. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with PBS or media to minimize evaporation. | |
| Incomplete Mixing of Reagents: Agonists or other reagents are not uniformly distributed in the wells. | Gently mix the plate after adding reagents. Use an orbital shaker if appropriate for the assay format. |
Frequently Asked Questions (FAQs)
Q1: What are the most common functional assays for this compound?
A1: The most common functional assays for NMN, which acts through the Gq-coupled NTSR1 receptor, are:
-
Calcium Mobilization Assays: These assays measure the transient increase in intracellular calcium upon receptor activation. They are often performed using fluorescent calcium indicators like Fluo-4 AM.[5][6][7][8]
-
Inositol Monophosphate (IP1) Accumulation Assays: These assays quantify the accumulation of IP1, a stable downstream metabolite of the Gq signaling pathway. Homogeneous Time-Resolved Fluorescence (HTRF) based assays, such as the IP-One assay, are widely used for this purpose.[9][10][11][12][13][14]
Q2: My calcium mobilization assay shows a weak signal. What can I do to improve it?
A2: To improve the signal in a calcium mobilization assay, consider the following:
-
Optimize Cell Density: Titrate the number of cells seeded per well to find the optimal density that gives the best response.[6]
-
Increase Receptor Expression: If using a transient transfection system, increase the amount of NTSR1 plasmid DNA. Alternatively, consider using a stable cell line with high receptor expression.
-
Check Dye Loading Conditions: Ensure optimal dye loading by adjusting the dye concentration and incubation time. Incomplete de-esterification of the AM ester form of the dye can also lead to a low signal.
-
Use a Promiscuous G-protein: Co-express a promiscuous G-protein like Gα15/16 to enhance the coupling of NTSR1 to the PLC pathway.[2][3]
Q3: I am observing a high background in my HTRF IP-One assay. What are the likely causes?
A3: A high background in an HTRF IP-One assay can be caused by:
-
High Basal Signaling: Cells may have a high basal level of Gq activation. Serum-starving the cells for 2-4 hours before the assay can help reduce this.
-
Reagent Cross-reactivity: Ensure that your test compounds do not interfere with the HTRF reagents.
-
Incorrect Reagent Dilution: Using too high a concentration of the HTRF donor or acceptor can lead to increased background. Follow the manufacturer's recommendations for reagent preparation.
Q4: What is a good Z'-factor for a this compound functional assay, and how can I improve it?
A4: A Z'-factor between 0.5 and 1.0 is considered excellent for a high-throughput screening assay. A Z'-factor between 0 and 0.5 is acceptable, while a value below 0 indicates a poor assay.[15] To improve the Z'-factor:
-
Increase the Signal Window: Optimize assay conditions (e.g., agonist concentration, incubation time, cell number) to maximize the difference between the positive and negative controls.
-
Reduce Data Variability: Minimize well-to-well variability by ensuring consistent cell seeding, precise liquid handling, and proper mixing of reagents.
Q5: Should I use an endpoint or kinetic read for my calcium mobilization assay?
A5: A kinetic read is generally preferred for calcium mobilization assays as the calcium signal is transient. A kinetic read allows you to capture the peak response, which might be missed with an endpoint reading. It also provides more information about the kinetics of the response.
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol provides a general framework for a calcium mobilization assay using a fluorescent calcium indicator like Fluo-4 AM.
Figure 2: General workflow for a calcium mobilization assay.
Materials:
-
Cells expressing NTSR1 (e.g., HEK293-NTSR1)
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Probenecid (optional)
-
This compound
Procedure:
-
Seed cells into a 96-well plate at an optimized density and incubate overnight.
-
Prepare the Fluo-4 AM loading solution in assay buffer (final concentration typically 1-5 µM). Probenecid can be added to this solution to prevent dye leakage.[5]
-
Remove the growth medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
Add the desired concentrations of this compound or test compounds to the wells.
-
Immediately place the plate in a fluorescence plate reader and measure the kinetic response of fluorescence (Excitation: ~490 nm, Emission: ~525 nm) for 60-120 seconds.
IP1 Accumulation Assay Protocol (HTRF)
This protocol outlines the general steps for an HTRF-based IP1 accumulation assay, such as the IP-One assay.
Figure 3: General workflow for an HTRF IP1 accumulation assay.
Materials:
-
Cells expressing NTSR1
-
White, 96- or 384-well plates
-
IP-One HTRF Assay Kit (containing IP1 standard, IP1-d2, anti-IP1-cryptate, stimulation buffer, and lysis buffer)
-
Lithium Chloride (LiCl)
-
This compound
Procedure:
-
Seed cells into the appropriate microplate and incubate overnight.
-
Prepare the stimulation buffer containing LiCl (to inhibit IP1 degradation).[9]
-
Remove the growth medium and add the stimulation buffer.
-
Add this compound or test compounds and incubate at 37°C for the optimized stimulation time (typically 30-60 minutes).
-
Lyse the cells by adding the lysis buffer containing the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).[1]
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the IP1 concentration in the samples by interpolating from an IP1 standard curve.
Quantitative Data Summary
The following table summarizes typical quantitative data for this compound functional assays. Note that these values can vary depending on the cell line, receptor expression level, and specific assay conditions.
| Parameter | Assay Type | Typical Value | Reference |
| This compound EC50 | GTPγS Binding | 0.7 - 0.79 nM | [16] |
| This compound IC50 | Radioligand Binding | 425 - 454 nM | [16] |
| Cell Seeding Density (96-well) | Calcium Mobilization | 40,000 - 80,000 cells/well | [6] |
| Cell Seeding Density (384-well) | Calcium Mobilization | 10,000 - 20,000 cells/well | [6] |
| Fluo-4 AM Loading Concentration | Calcium Mobilization | 1 - 5 µM | |
| IP1 Stimulation Time | HTRF IP-One | 30 - 60 minutes | [1] |
| LiCl Concentration | HTRF IP-One | 10 - 50 mM | [14] |
| Z'-factor Goal | HTS Assays | > 0.5 | [15] |
References
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR Assay Optimization With Chimeric G Proteins [sbdrugdiscovery.com]
- 3. molbio.gu.se [molbio.gu.se]
- 4. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. content.abcam.com [content.abcam.com]
- 7. agilent.com [agilent.com]
- 8. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. Synthesis and binding characteristics of [(3)H]this compound, a NTS2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Neuromedin N bioassay results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Neuromedin N (NMN) bioassay results. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it signal?
This compound (NMN) is a hexapeptide neuropeptide derived from the same precursor as neurotensin (NT).[1] It is composed of the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu.[1] NMN exerts its physiological effects, which include analgesia and hypothermia, by interacting with neurotensin G protein-coupled receptors, particularly the type 2 receptor (NTS2).[1]
Q2: Why am I seeing high variability in my this compound bioassay results?
High variability in NMN bioassays can stem from several factors:
-
Peptide Degradation: NMN is highly susceptible to degradation by peptidases, especially aminopeptidases that cleave the N-terminal lysine.[2][3] This rapid inactivation can lead to a significant loss of active peptide and inconsistent results.[2]
-
Precursor Processing: NMN is derived from a larger precursor protein, pro-neurotensin/neuromedin N.[4][5] Incomplete or differential processing of this precursor can result in the presence of various N-terminally extended forms of NMN, some of which may have altered biological activity and immunoreactivity.[4][5][6]
-
Sample Handling and Storage: Like many peptides, NMN is sensitive to temperature fluctuations and repeated freeze-thaw cycles. Improper handling and storage can lead to degradation and loss of activity.
-
Assay Conditions: Factors such as pH, temperature, and the presence of interfering substances in the sample matrix can all influence the outcome of the bioassay.
Q3: How can I improve the stability of this compound in my experiments?
To enhance the stability of NMN in your bioassays, consider the following:
-
Use of Peptidase Inhibitors: The inclusion of peptidase inhibitors is crucial. Bestatin, an aminopeptidase inhibitor, and 1,10-phenanthroline have been shown to significantly increase the potency and stability of NMN in in vitro assays.[2]
-
Proper Sample Handling: Prepare fresh solutions of NMN for each experiment whenever possible. If storage is necessary, aliquot solutions and store them at -80°C to minimize freeze-thaw cycles.
-
Optimize Buffer Conditions: Ensure that the pH and composition of your assay buffer are optimal for NMN stability and activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal | NMN Degradation: The peptide is being rapidly degraded by peptidases in the sample or assay system. | Add peptidase inhibitors such as bestatin (10 µM) or 1,10-phenanthroline (1 mM) to your assay buffer.[2] Prepare fresh NMN solutions for each experiment. |
| Incorrect Receptor System: The cell line or tissue preparation does not express the appropriate neurotensin receptor (NTS2). | Confirm receptor expression using techniques like RT-PCR, Western blot, or radioligand binding with a known NTS2 ligand. | |
| Inactive Peptide: The NMN stock solution may have degraded due to improper storage or handling. | Use a fresh vial of NMN or test the activity of the current stock in a simple, robust assay system. | |
| High Background Signal | Non-specific Binding: The detection antibody or labeled ligand is binding to components other than NMN or its receptor. | Increase the number of wash steps. Optimize the concentration of blocking agents (e.g., BSA, non-fat milk) in your buffers. |
| Contaminated Reagents: Buffers or other reagents may be contaminated. | Prepare fresh, sterile-filtered buffers and reagents. | |
| Poor Reproducibility | Inconsistent Sample Preparation: Variability in sample collection, processing, or storage is introducing errors. | Standardize all sample handling procedures. Ensure consistent timing and temperature for all steps. |
| Differential Precursor Processing: The biological samples contain varying amounts of NMN and its precursors, which may have different activities or immunoreactivities.[4][5][6] | Consider using an immunoassay that specifically targets the mature NMN hexapeptide.[7] HPLC purification of the sample may be necessary to isolate the active form. | |
| Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Quantitative Data Summary
The following tables summarize key quantitative data from this compound bioassays.
Table 1: Functional Bioassay Data for this compound
| Bioassay | Tissue/Cell Type | Parameter | Value (without peptidase inhibitor) | Value (with peptidase inhibitor) | Reference |
| Smooth Muscle Contraction | Guinea Pig Ileum | ED50 | 2.3 ± 0.2 µM | 0.06 µM (with 10 µM Bestatin) | [3] |
Table 2: Immunoassay Data for this compound
| Immunoassay Type | Parameter | Value | Reference |
| Radioimmunoassay (RIA) | Limit of Detection | 0.5 fmol/tube | [7] |
| Radioimmunoassay (RIA) | IC50 | 5 fmol/tube | [7] |
Experimental Protocols
Protocol 1: Guinea Pig Ileum Contraction Assay
This protocol is based on the methodology described by Lo Grasso et al. (1991).
-
Tissue Preparation:
-
Isolate the longitudinal smooth muscle from the guinea pig ileum.
-
Mount the tissue in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Experimental Setup:
-
Allow the tissue to equilibrate under a resting tension of 1g for at least 30 minutes.
-
Wash the tissue with fresh Tyrode's solution every 15 minutes.
-
-
This compound Application:
-
Prepare a stock solution of this compound in distilled water.
-
Add increasing concentrations of NMN to the organ bath in a cumulative manner.
-
Record the contractile response isometrically.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by a standard agonist (e.g., acetylcholine).
-
Calculate the ED50 value from the concentration-response curve.
-
-
With Peptidase Inhibitors:
-
To assess the effect of peptidase degradation, pre-incubate the tissue with bestatin (10 µM) for 20 minutes before adding NMN.
-
Repeat the concentration-response curve for NMN in the presence of the inhibitor.
-
Protocol 2: Competitive Radioimmunoassay (RIA) for this compound
This protocol is based on the methodology described by Checler et al. (1986).
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.4) containing a blocking agent (e.g., 0.1% BSA).
-
NMN Standard: Prepare a series of known concentrations of synthetic NMN in assay buffer.
-
Radiolabeled Tracer: Use monoiodinated [Trp11]Neurotensin as the tracer, as NMN competes for the same binding sites.
-
Antibody: Use a specific antibody raised against NMN. The antiserum described by Checler et al. (1986) showed high specificity for the N-terminal sequence of NMN.[7]
-
-
Assay Procedure:
-
To each tube, add 100 µL of standard or unknown sample, 100 µL of diluted NMN antibody, and 100 µL of radiolabeled tracer.
-
Incubate for 24 hours at 4°C.
-
-
Separation of Bound and Free Tracer:
-
Add a second antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol to precipitate the antibody-bound complex.
-
Centrifuge the tubes and decant the supernatant.
-
-
Data Analysis:
-
Measure the radioactivity in the pellet using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of NMN standard.
-
Determine the concentration of NMN in the unknown samples by interpolating from the standard curve.
-
Visualizations
Caption: this compound signaling via the NTS2 receptor.
Caption: Troubleshooting workflow for NMN bioassays.
Caption: Key sources of variability and their solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological role and degradation processes of this compound in the gastrointestinal tract: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential processing of the neurotensin/neuromedin N precursor in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of large neuromedin-N using antisera towards regions of the neurotensin/neuromedin-N precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The characterization and regional distribution of this compound-like immunoreactivity in rat brain using a highly sensitive and specific radioimmunoassay. Comparison with the distribution of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing synthetic Neuromedin N peptide.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling synthetic Neuromedin N peptide. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
Encountering issues with your synthetic this compound? This guide provides solutions to common problems related to peptide storage and handling.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no biological activity | Peptide degradation due to improper storage. | Store lyophilized peptide at -20°C or -80°C. For solutions, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles. Use sterile buffers at pH 5-6 to prolong storage life.[1] |
| Peptide degradation by proteases. | This compound is susceptible to degradation by aminopeptidases.[2][3] If working with biological samples, consider adding protease inhibitors like bestatin.[2][3] | |
| Incorrect reconstitution. | The solubility of a peptide is largely determined by its polarity.[4] For this compound (Lys-Ile-Pro-Tyr-Ile-Leu), which is a basic peptide, try dissolving in sterile distilled water first. If solubility is an issue, a small amount of 10-25% acetic acid can be used.[4] | |
| Peptide precipitation in solution | Peptide has reached its solubility limit. | Try dissolving the peptide in a small amount of an organic solvent like DMSO first, then slowly add it to your aqueous buffer while stirring.[4] Ensure the final concentration of the organic solvent is compatible with your experimental setup. |
| pH of the solution is at the peptide's isoelectric point. | Adjust the pH of the buffer. For basic peptides like this compound, a slightly acidic pH (around 5-6) is generally recommended for storage in solution.[1] | |
| Inconsistent experimental results | Repeated freeze-thaw cycles of the peptide stock solution. | Aliquot the reconstituted peptide into single-use volumes to minimize the number of freeze-thaw cycles.[1] |
| Oxidation of the peptide. | While this compound does not contain highly susceptible residues like Cysteine or Methionine, the Tyrosine residue can be prone to oxidation. To minimize this, consider purging the vial with an inert gas like nitrogen or argon before sealing and storing. | |
| Moisture contamination of lyophilized powder. | Allow the peptide vial to equilibrate to room temperature before opening to prevent condensation. Store the lyophilized powder in a desiccator. |
Frequently Asked Questions (FAQs)
Storage of Lyophilized this compound
-
What is the optimal temperature for long-term storage of lyophilized this compound? For long-term storage, lyophilized this compound should be stored at -20°C or ideally at -80°C.[1] Under these conditions, the peptide can be stable for several years.
-
Can I store the lyophilized peptide at room temperature? Lyophilized peptides are generally stable at room temperature for short periods (days to weeks). However, for optimal stability and to prevent degradation, storage at -20°C or lower is strongly recommended upon receipt.
-
How should I handle the lyophilized powder to prevent contamination? Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator. This prevents moisture from the air from condensing inside the cold vial, which can accelerate degradation. Weigh out the required amount of peptide quickly in a clean environment and tightly reseal the vial.
Reconstitution and Storage of this compound in Solution
-
What is the recommended solvent for reconstituting this compound? Based on its amino acid sequence (Lys-Ile-Pro-Tyr-Ile-Leu), this compound is a basic peptide. Therefore, it is recommended to first try dissolving it in sterile, distilled water. If the peptide does not dissolve readily, you can use a small amount of 10-25% aqueous acetic acid to aid solubilization, followed by dilution with your experimental buffer.
-
What is the best way to store this compound once it is in solution? The shelf-life of peptides in solution is limited. For optimal stability, it is recommended to reconstitute the peptide immediately before use. If storage in solution is necessary, prepare aliquots of the reconstituted peptide in single-use volumes and store them at -20°C or -80°C. This will help to avoid repeated freeze-thaw cycles which can lead to peptide degradation. Using sterile buffers with a pH between 5 and 6 can also help to prolong the storage life of the peptide solution.[1]
-
How long is this compound stable in solution? The stability of this compound in solution has not been specifically reported. However, as a general guideline for peptides, solutions may be stable for up to a week at 4°C, but for longer-term storage, freezing at -20°C or -80°C is essential. Peptides containing certain amino acids can be unstable in solution, and it is always best to minimize the storage time of peptide solutions.
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol provides a general framework for determining the stability of your synthetic this compound under specific experimental conditions.
-
Reconstitution: Reconstitute a known amount of lyophilized this compound in your desired buffer (e.g., sterile water, PBS, or a specific assay buffer) to a stock concentration.
-
Aliquoting: Immediately after reconstitution, create multiple small aliquots of the peptide solution to avoid repeated freeze-thaw cycles of the main stock.
-
Storage Conditions: Store the aliquots under various conditions you wish to test (e.g., 4°C, -20°C, -80°C) for different durations (e.g., 24 hours, 1 week, 1 month).
-
Activity Assay: At each time point, thaw one aliquot from each storage condition and assess the biological activity of the this compound. This can be done using a relevant bioassay, such as a receptor binding assay or a cell-based assay measuring downstream signaling (e.g., ERK1/2 phosphorylation).
-
Analytical Analysis (Optional): To assess chemical integrity, you can analyze the peptide solution at each time point using High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of intact this compound and detect the presence of any degradation products.
-
Data Analysis: Compare the biological activity and/or the percentage of intact peptide at each time point and storage condition to the freshly prepared solution (time zero). This will provide an indication of the peptide's stability under your specific experimental parameters.
Signaling Pathway
This compound is a neuropeptide that is derived from the same precursor protein as neurotensin.[5][6] It functions as an agonist at the neurotensin receptor 2 (NTS2), a G protein-coupled receptor.[5] Upon binding of this compound, the NTS2 receptor undergoes internalization and activates the extracellular signal-regulated kinases 1/2 (ERK1/2) signaling cascade.[1][7] Interestingly, unlike signaling through the neurotensin receptor 1 (NTS1), activation of NTS2 by this compound does not appear to involve the mobilization of intracellular calcium.[7]
Caption: this compound signaling pathway via the NTS2 receptor.
References
- 1. [PDF] Low-Affinity Neurotensin Receptor (NTS2) Signaling: Internalization-Dependent Activation of Extracellular Signal-Regulated Kinases 1/2 | Semantic Scholar [semanticscholar.org]
- 2. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological role and degradation processes of this compound in the gastrointestinal tract: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Your New Neuromedin N Antibody
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of a new Neuromedin N (NMN) antibody.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in validating a new this compound antibody?
A1: The initial and most critical step is to confirm the antibody's specificity and selectivity for this compound.[1] This involves a series of validation assays to ensure the antibody binds to NMN and not to other related molecules. Given that this compound and Neurotensin (NT) are derived from the same precursor polypeptide, a key challenge is to ensure the antibody does not cross-react with NT or the precursor protein.[2][3]
Q2: What are the recommended applications for validating a this compound antibody?
A2: We recommend validating the antibody in the specific application you intend to use it for. Standard validation assays include Western Blotting (WB), Immunohistochemistry (IHC), and Enzyme-Linked Immunosorbent Assay (ELISA).[4] Each application has unique protein conformations and experimental conditions, so successful validation in one format does not guarantee performance in another.[4]
Q3: What are the best positive and negative controls for this compound antibody validation?
A3:
-
Positive Controls: Tissues known to express high levels of the Neurotensin/Neuromedin N precursor, such as the hypothalamus and small intestine, are excellent positive controls.[3] Recombinant NMN peptide can also be used as a positive control in assays like Western Blot and ELISA.
-
Negative Controls: Tissues with low or no expression of the precursor, like the cerebellum, can serve as negative controls.[5] Additionally, pre-adsorption of the antibody with the NMN peptide should eliminate the signal in your chosen application. For a definitive negative control, tissues or cell lines from a this compound knockout animal are ideal.[6]
Q4: My this compound antibody shows multiple bands on a Western Blot. What does this mean?
A4: Multiple bands can indicate several possibilities:
-
Precursor Protein: The antibody may be detecting the larger pro-neurotensin/neuromedin N precursor protein in addition to the mature NMN peptide.[3]
-
Post-translational Modifications: Different forms of NMN with post-translational modifications may be present.
-
Non-specific Binding: The antibody may be cross-reacting with other proteins. To investigate this, it is crucial to use appropriate blocking buffers and antibody concentrations.[1]
-
Protein Degradation: The sample preparation might have led to the degradation of the target protein.
To decipher the reason for multiple bands, compare the observed band sizes with the known molecular weights of NMN and its precursor. Using positive and negative controls, as well as peptide competition assays, will help determine the specificity of the bands.
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Solution |
| No Signal / Weak Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane. |
| Low antibody concentration. | Optimize the primary antibody concentration by testing a range of dilutions. | |
| Inefficient protein transfer to the membrane. | Confirm transfer efficiency using a reversible stain like Ponceau S. Optimize transfer time and voltage. | |
| Antibody not suitable for denatured proteins. | Confirm the antibody is validated for Western Blotting. | |
| High Background | Antibody concentration too high. | Decrease the concentration of the primary and/or secondary antibody. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody cross-reactivity. | Perform a peptide blocking experiment by pre-incubating the antibody with the this compound peptide. |
| Secondary antibody non-specificity. | Run a control lane with only the secondary antibody to check for non-specific binding. |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Solution |
| No Staining / Weak Staining | Incorrect primary antibody dilution. | Titrate the antibody to find the optimal concentration. |
| Inadequate antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic). | |
| Tissue over-fixation. | Reduce fixation time or use a milder fixative.[7] | |
| Antibody incompatible with fixed tissue. | Verify that the antibody has been validated for IHC on formalin-fixed, paraffin-embedded tissues. | |
| High Background | Non-specific antibody binding. | Increase the concentration of the blocking serum or use a serum from the same species as the secondary antibody.[7] |
| Endogenous peroxidase activity (for HRP detection). | Include a quenching step with hydrogen peroxide before primary antibody incubation. | |
| Hydrophobic interactions. | Add a detergent like Triton X-100 to the antibody diluent and wash buffers. | |
| Non-specific Staining | Cross-reactivity with Neurotensin. | Perform a peptide competition assay with both this compound and Neurotensin peptides to assess specificity. |
| Edge artifacts. | Ensure the tissue section remains hydrated throughout the staining procedure. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Solution |
| No Signal / Weak Signal | Incorrect antibody pairing (for sandwich ELISA). | Ensure the capture and detection antibodies recognize different epitopes of this compound. |
| Low antigen concentration in the sample. | Concentrate the sample or use a more sensitive detection system. | |
| Inactive reagents. | Check the expiration dates and proper storage of antibodies and substrates. | |
| High Background | High antibody concentration. | Optimize the concentrations of both capture and detection antibodies. |
| Insufficient washing. | Increase the number of wash steps and ensure complete removal of solutions from wells. | |
| Non-specific binding. | Optimize the blocking step by increasing the duration or trying different blocking buffers. | |
| High Coefficient of Variation (CV%) | Pipetting errors. | Ensure accurate and consistent pipetting. Use calibrated pipettes. |
| Inconsistent incubation times or temperatures. | Maintain uniform conditions for all wells. | |
| Edge effects. | Avoid using the outermost wells of the plate or ensure even temperature distribution during incubation. |
Experimental Protocols
Western Blot Protocol for this compound Antibody Validation
-
Sample Preparation: Homogenize tissues known to express this compound (e.g., hypothalamus, small intestine) in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane on a 4-20% Tris-Glycine gel. Include a pre-stained molecular weight marker. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the new this compound antibody (start with a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Specificity Controls:
-
Peptide Competition: Pre-incubate the primary antibody with a 10-fold molar excess of the this compound peptide for 1 hour at room temperature before proceeding to step 5. A significant reduction or elimination of the band indicates specificity.
-
Cross-reactivity Check: Perform a similar peptide competition using the Neurotensin peptide to assess cross-reactivity.
-
Immunohistochemistry (IHC) Protocol for this compound Antibody Validation
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) sections of tissues with known this compound expression (e.g., rat hypothalamus) and low expression (e.g., cerebellum).
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking Non-Specific Binding: Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the this compound antibody (test a range of dilutions, e.g., 1:100 to 1:1000) overnight at 4°C.
-
Secondary Antibody and Detection: Use a polymer-based HRP detection system according to the manufacturer's instructions.
-
Chromogen: Develop the signal with DAB chromogen.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Specificity Controls:
-
Negative Control: Omit the primary antibody to check for non-specific staining from the secondary antibody and detection system.
-
Peptide Competition: Pre-incubate the primary antibody with the this compound peptide before application to the tissue section.
-
Competitive ELISA Protocol for this compound Antibody Specificity
-
Coating: Coat a 96-well plate with a known concentration of this compound peptide overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Competition: In a separate plate, pre-incubate the new this compound antibody at a fixed concentration with varying concentrations of the this compound peptide (as a competitor) for 2 hours at room temperature. Also, include a control with no competitor peptide.
-
Transfer to Coated Plate: Transfer the antibody-peptide mixtures to the coated and blocked ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read Absorbance: Read the absorbance at 450 nm. A decrease in signal with increasing competitor peptide concentration indicates specific binding of the antibody to this compound.
Visualizations
References
- 1. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Low Neuromedin N Abundance in Tissue Extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neuromedin N (NN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the low abundance of this neuropeptide in tissue extracts.
Frequently Asked Questions (FAQs)
Q1: Why am I detecting low or no this compound in my tissue extracts?
There are several intrinsic biological and technical reasons why you might be observing low or no this compound signal in your experiments:
-
Inherently Lower Abundance: this compound is generally present at lower concentrations than its co-synthesized peptide, Neurotensin (NT).[1][2] For instance, in rat brain extracts, this compound-like immunoreactivity was found to be approximately 9.3 ± 1.3 pmol/g of tissue, which is significantly lower than Neurotensin at 15.1 ± 1.4 pmol/g.[1] This disparity is not due to lower extraction yield or post-mortem stability of this compound compared to Neurotensin.[1]
-
Differential Precursor Processing: this compound and Neurotensin are derived from a common precursor protein.[1][3][4] The enzymatic processing of this precursor can vary between tissues, leading to different ratios of the final peptides.[2][3][5] For example, in the brain, the precursor is processed to yield both Neurotensin and this compound. However, in the gut, processing can result in Neurotensin and a larger, N-terminally extended form of this compound, which may not be detected by assays specific to the mature hexapeptide.[2][3]
-
Rapid Degradation: this compound is highly susceptible to rapid degradation by peptidases, particularly aminopeptidases, present in tissue extracts.[6][7][8][9] This can lead to a significant loss of intact peptide during sample preparation.
-
Suboptimal Assay Sensitivity: The detection method you are using may not be sensitive enough for the low levels of this compound in your samples.
Troubleshooting Guides
Guide 1: Optimizing this compound Extraction from Tissues
A robust extraction protocol is critical to maximize the yield of intact this compound and minimize degradation.
Issue: Low or inconsistent this compound yield.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Peptidase Degradation | Immediately homogenize fresh or snap-frozen tissue in an acidic extraction buffer containing a cocktail of peptidase inhibitors. | Acidic conditions (e.g., 0.1 N HCl) help to inactivate endogenous peptidases.[1] Inhibitors provide further protection. |
| Suboptimal Lysis | Ensure thorough homogenization of the tissue using a mechanical homogenizer on ice. | Complete disruption of tissue is necessary to release the peptide into the extraction buffer.[10] |
| Peptide Adsorption | Use low-protein-binding microcentrifuge tubes and pipette tips throughout the procedure. | This compound, being a small peptide, can adhere to plastic surfaces, leading to sample loss. |
| Inefficient Extraction | Perform multiple rounds of extraction on the tissue pellet and pool the supernatants. | This ensures maximal recovery of the peptide from the tissue matrix. |
Detailed Experimental Protocol: Acid Extraction of this compound from Brain Tissue
-
Tissue Collection: Dissect the brain region of interest on ice as quickly as possible to minimize post-mortem degradation. Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until extraction.
-
Preparation of Extraction Buffer: Prepare a solution of 0.1 N Hydrochloric Acid (HCl) containing a broad-spectrum peptidase inhibitor cocktail. A recommended addition is 1 mM 1,10-phenanthroline and 10 µM bestatin to specifically inhibit metallopeptidases and aminopeptidases that are known to degrade this compound.[6]
-
Homogenization: Weigh the frozen tissue and add 10 volumes (w/v) of ice-cold extraction buffer. Homogenize the tissue thoroughly using a mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted peptides, and transfer it to a fresh low-protein-binding tube.
-
Protein Quantification: Determine the total protein concentration of the extract using a standard protein assay (e.g., BCA assay) for normalization of results.
-
Storage: Store the extracts at -80°C for long-term storage.
Guide 2: Enhancing this compound Detection by Immunoassay (RIA/ELISA)
For low-abundance peptides like this compound, optimizing your immunoassay is crucial for obtaining reliable and reproducible data.
Issue: Weak or no signal in Radioimmunoassay (RIA) or ELISA.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Low Antibody Affinity/Specificity | Use a highly specific and sensitive antibody. For RIA, the antibody should have a low limit of detection (e.g., 0.5 fmol/tube).[1] | An antibody with high affinity will bind more effectively to the low concentrations of this compound. Specificity is crucial to avoid cross-reactivity with Neurotensin or other related peptides.[1] |
| Insufficient Sample Concentration | Concentrate your tissue extract using methods like solid-phase extraction (SPE) with C18 cartridges prior to the assay. | This will increase the concentration of this compound in your sample, bringing it within the detection range of the assay. |
| Matrix Effects | Dilute your sample in the assay buffer to minimize interference from other molecules in the tissue extract. Perform a spike and recovery experiment to assess matrix effects. | Components of the tissue extract can interfere with antibody-antigen binding. |
| Suboptimal Assay Conditions | Optimize incubation times and temperatures as per the manufacturer's instructions or through empirical testing. | These parameters can significantly impact the binding kinetics and overall signal. |
Commercially Available ELISA Kits for this compound and its Precursor:
| Product Name | Target | Sample Type | Detection Range | Sensitivity | Supplier |
| Mouse Nts (Neurotensin/neuromedin N) ELISA Kit | Neurotensin/neuromedin N | Serum, plasma, cell culture supernatant | 1.563-100 pg/ml | 0.938 pg/ml | Xpress Biotech |
| Human Proneurotensin/neuromedin N (ProNT/NMN) ELISA Kit | Proneurotensin/neuromedin N | Human serum, plasma, tissue homogenates, cell lysates, cell culture supernates | 12.35-1,000 pg/mL | Not Specified | MyBioSource |
| Human ProNT/NMN(Proneurotensin/neuromedin N) ELISA Kit | Proneurotensin/neuromedin N | serum, plasma, cell lysates, cell culture supernates | 15.63-1000 pg/mL | 5.72 pg/mL | ELK Biotechnology |
Guide 3: Adapting Western Blotting for this compound Detection
While challenging for small peptides, Western blotting can be adapted for this compound detection with careful optimization.
Issue: Faint or absent bands on the Western blot.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Low Protein Loading | Load a higher amount of total protein per lane (up to 100 µg for low-abundance targets).[11] | This increases the absolute amount of this compound on the gel. |
| Poor Transfer of Small Peptides | Use a membrane with a smaller pore size (e.g., 0.2 µm) and optimize the transfer time and voltage. A wet transfer system is often recommended for small proteins.[12] | Small peptides can pass through membranes with larger pores during transfer. |
| Ineffective Antibody Binding | Increase the primary antibody concentration and extend the incubation time (e.g., overnight at 4°C).[13] | This can enhance the signal from low-abundance targets. |
| High Background Obscuring Signal | Optimize the blocking buffer and washing steps. A gradient of blocking agent concentrations can be tested.[10][13] | Reducing non-specific binding can improve the signal-to-noise ratio. |
Visualizations
Diagram 1: Simplified Precursor Processing of Pro-Neurotensin/Neuromedin N
Caption: Differential processing of the pro-neurotensin/neuromedin N precursor in different tissues.
Diagram 2: Experimental Workflow for this compound Analysis
Caption: A general workflow for the extraction and detection of this compound from tissue samples.
Diagram 3: Troubleshooting Low this compound Signal
Caption: A decision tree for troubleshooting low this compound signal in your experiments.
References
- 1. The characterization and regional distribution of this compound-like immunoreactivity in rat brain using a highly sensitive and specific radioimmunoassay. Comparison with the distribution of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential processing of the neurotensin/neuromedin N precursor in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological role and degradation processes of this compound in the gastrointestinal tract: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotensin and this compound undergo distinct catabolic processes in murine astrocytes and primary cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inactivation of neurotensin and this compound by Zn metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Neuromedin N and Neurotensin
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Neuromedin N (NMN) and neurotensin (NT). These two neuropeptides, while originating from a common precursor, exhibit distinct profiles in receptor binding, signaling, and physiological effects. All data presented is supported by experimental findings from peer-reviewed literature.
Introduction: A Shared Origin
Neurotensin (NT), a 13-amino acid peptide, and this compound (NMN), a 6-amino acid peptide, are both derived from a common precursor protein known as pro-neurotensin/neuromedin N (pro-NT/NMN).[1][2] This precursor is differentially processed in various tissues, such as the brain and gut, leading to the release of both peptides.[2] Both NMN and NT exert their effects by interacting with a family of neurotensin receptors, primarily the G protein-coupled receptors NTS1 and NTS2.[3][4] Their shared origin and receptors make them a compelling subject for comparative analysis, revealing subtle yet significant differences in their biological function.
Data Presentation: Receptor Binding and Potency
The primary distinction in the activity of NMN and NT lies in their affinity for the neurotensin receptors and their resulting potency in biological assays. Neurotensin typically binds to the high-affinity receptor, NTS1, with significantly greater affinity than this compound.
| Parameter | Neurotensin (NT) | This compound (NMN) | Receptor Type(s) | System | Reference |
| Binding Affinity (Kd) | 0.1 - 0.4 nM | ~265 nM | NTS1, NTS2 | Rat Brain Membranes | [3][5] |
| Binding Inhibition (IC50) | Higher Potency | ~425-454 nM | NTS2 | Rat Brain/Spinal Cord | [5] |
| Relative Binding Potency | 1 (Reference) | 19-fold lower | NT Receptors | Rat Brain Membranes | [6] |
| Relative Functional Potency (Fluid Secretion) | ~21x more potent than NMN | 1 (Reference) | NT Receptors | Rat Small Intestine | [7] |
| Functional Potency (Locomotor Activity) | Less potent than NMN | More potent than NT | NT Receptors | Rat Ventral Tegmental Area | [8] |
Signaling Pathways and Experimental Workflows
Both NMN and NT, upon binding to the NTS1 receptor, activate a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq proteins, leading to the activation of downstream effectors.[3][9][10]
Caption: Shared NTS1 receptor signaling pathway for NT and NMN.
A typical experimental workflow to compare the biological activity of these peptides involves synthesis, in vitro binding, and functional cell-based assays.
Caption: Workflow for comparing NMN and NT biological activity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are representative protocols for key assays used to compare NMN and NT.
This assay determines the binding affinity (Ki) of a test compound (e.g., NMN) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]NT) from the receptor.
-
Materials & Reagents:
-
Cell membranes prepared from cells stably expressing the target receptor (e.g., NTS1).
-
Radiolabeled ligand: [³H]Neurotensin.
-
Unlabeled ligands: Neurotensin (for standard curve) and this compound (test compound).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled NT and NMN in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radiolabeled [³H]NT (at a concentration near its Kd), 50 µL of the unlabeled ligand dilution (NT or NMN), and 50 µL of cell membrane suspension.
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data are analyzed using non-linear regression to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the activation of the Gq signaling pathway by quantifying the production of the second messenger, inositol monophosphate.
-
Materials & Reagents:
-
CHO-K1 or HEK293 cells stably expressing the NTS1 receptor.
-
Cell culture medium (e.g., DMEM/F12).
-
myo-[³H]inositol.
-
Stimulation buffer containing LiCl (e.g., HBSS with 20 mM HEPES, 10 mM LiCl).
-
NMN and NT peptide solutions.
-
Lysis buffer (e.g., 0.1 M Formic Acid).
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Seed NTS1-expressing cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating them overnight with medium containing myo-[³H]inositol.
-
On the day of the experiment, wash the cells with serum-free medium.
-
Pre-incubate the cells with stimulation buffer containing LiCl for 15 minutes at 37°C. LiCl inhibits the degradation of inositol monophosphate.
-
Stimulate the cells by adding various concentrations of NMN or NT and incubate for 45-60 minutes at 37°C.
-
Aspirate the stimulation buffer and lyse the cells with cold lysis buffer.
-
Transfer the cell lysates to columns containing Dowex anion-exchange resin.
-
Wash the columns to remove free inositol.
-
Elute the [³H]inositol phosphates with a high molarity elution buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
Add the eluate to scintillation fluid and quantify radioactivity.
-
Plot the data as a function of ligand concentration and fit to a sigmoidal dose-response curve to determine EC50 values and maximal response (Emax).
-
Conclusion
While this compound and neurotensin are co-synthesized and act on the same receptors, they are not biologically equivalent. Neurotensin generally functions as a high-affinity, potent agonist at the NTS1 receptor.[3] this compound, in contrast, often acts as a lower-affinity or less potent agonist.[6][7][11] The physiological consequence of these differences is significant; for example, NMN can exhibit distinct behavioral effects from NT depending on the specific brain region targeted.[8] This functional divergence, arising from subtle differences in receptor affinity and potency, underscores the complexity of neuropeptide signaling and highlights the importance of comparative analysis in drug development and physiological research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Neurotensin Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 5. Synthesis and binding characteristics of [(3)H]this compound, a NTS2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of neuromedin-N and neurotensin on net fluid flux across rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound mimics the actions of neurotensin in the ventral tegmental area but not in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. encyclopedia.pub [encyclopedia.pub]
A Comparative Analysis of Receptor Binding Affinities: Neuromedin N vs. Neurotensin
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between neuropeptides and their receptors is paramount for targeted therapeutic design. This guide provides an objective comparison of the receptor binding affinities of Neuromedin N (NMN) and neurotensin (NT), two closely related peptides derived from a common precursor.[1][2][3][4][5] The following sections present a detailed analysis supported by experimental data, methodologies, and signaling pathway visualizations.
Neurotensin and this compound are neuropeptides that play significant roles in the central nervous system and the periphery.[4] They exert their effects by binding to a family of G protein-coupled receptors, primarily the neurotensin receptor type 1 (NTS1) and type 2 (NTS2), as well as a single transmembrane domain protein, NTS3/Sortilin.[1][6][7] While structurally similar, their binding affinities for these receptors differ, leading to distinct physiological effects.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and neurotensin for NTS1 and NTS2 receptors have been characterized through various radioligand binding assays. The dissociation constant (Kd), which represents the concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium, and the half-maximal inhibitory concentration (IC50), are key parameters in these assessments.[8] A lower Kd or IC50 value indicates a higher binding affinity.
| Ligand | Receptor | Preparation | Radioligand | Affinity Metric | Value (nM) | Reference |
| Neurotensin | NTS1 | Rat brain synaptic membranes | [3H]Neurotensin | Kd | 0.1 - 0.4 | [6] |
| NTS2 | Rat brain synaptic membranes | [3H]Neurotensin | Kd | 2 - 5 | [6] | |
| This compound | NT Receptors | Rat brain synaptic membranes | [125I-Tyr11]Neurotensin | IC50 | ~19-fold lower potency than NT | [9] |
| NTS2 | Rat brain membranes | [3H]this compound | Kd | 264.8 ± 30.18 | [10] | |
| NTS2 | Rat brain membranes | [3H]this compound | IC50 | 454 | [10] | |
| NTS2 | Rat spinal cord membranes | [3H]this compound | IC50 | 425 | [10] |
Table 1: Comparative binding affinities of Neurotensin and this compound for neurotensin receptors.
The data consistently demonstrates that neurotensin binds to the NTS1 receptor with a significantly higher affinity (in the sub-nanomolar range) compared to the NTS2 receptor.[6] In contrast, this compound exhibits a notably lower potency for neurotensin receptors in general when compared to neurotensin.[9] However, studies utilizing radiolabeled this compound suggest that it preferentially binds to NTS2 receptors, albeit with a weaker affinity (in the nanomolar to micromolar range) than neurotensin's affinity for NTS1.[10]
Experimental Protocols
The determination of binding affinities for this compound and neurotensin relies on meticulously designed and executed experimental protocols. The following are summaries of common methodologies cited in the literature.
Radioligand Competition Binding Assay
This assay is employed to determine the relative binding affinity of a non-radiolabeled ligand (competitor) by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific receptor (e.g., NTS1) using a known radioligand (e.g., [3H]Neurotensin).
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., HT-29 cells for NTS1).[11]
-
Radiolabeled ligand with high affinity and specificity for the receptor.
-
Unlabeled competitor ligands (including the test compound and a known reference).
-
Assay buffer (e.g., Tris-HCl with appropriate additives).
-
Filtration apparatus (e.g., Brandel cell harvester) and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor ligand.
-
Equilibrium: The mixture is incubated for a specific duration at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value.
Saturation Binding Assay
This assay is used to determine the density of receptors in a sample (Bmax) and their affinity for a radioligand (Kd).
Objective: To determine the Kd and Bmax of a radiolabeled ligand (e.g., [3H]this compound) for its receptor (e.g., NTS2).
Procedure:
-
Incubation: The receptor preparation is incubated with increasing concentrations of the radiolabeled ligand.
-
Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand to determine non-specific binding.
-
Equilibrium, Separation, Washing, and Quantification: These steps are similar to the competitive binding assay.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The specific binding data is then plotted against the concentration of the radioligand. The Kd and Bmax values are determined by non-linear regression analysis of the resulting saturation curve.
Signaling Pathways
The differential binding of neurotensin and this compound to NTS1 and NTS2 receptors initiates distinct intracellular signaling cascades.
NTS1 Receptor Signaling: The NTS1 receptor is primarily coupled to Gq/11 proteins.[6] Upon agonist binding, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for many of the physiological effects of neurotensin.
NTS2 Receptor Signaling: The signaling mechanisms of the NTS2 receptor are less well-defined but are known to involve G protein coupling.[10] Some of the physiological effects of this compound, such as hypothermia and analgesia, are thought to be mediated through NTS2.[3] It has been shown that NMN can stimulate G protein activity via NTS2 receptors.[10]
Conclusion
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotensin - Wikipedia [en.wikipedia.org]
- 6. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Neurotensin Receptors [sigmaaldrich.com]
- 8. Dissociation constant - Wikipedia [en.wikipedia.org]
- 9. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and binding characteristics of [(3)H]this compound, a NTS2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to Neurotensin Assay Cross-Reactivity with Neuromedin N
For researchers, scientists, and drug development professionals, the accurate measurement of neurotensin is critical. However, the structural similarity between neurotensin and its co-synthesized peptide, neuromedin N, presents a significant challenge for immunoassay specificity. This guide provides a comparative analysis of neurotensin assay cross-reactivity with this compound, supported by experimental data and detailed protocols to aid in the selection and validation of the most appropriate assay for your research needs.
Neurotensin (NT) and this compound (NN) are both derived from the same precursor protein and share a high degree of sequence homology at their C-terminal ends, which is the primary region for biological activity and antibody recognition in many immunoassays.[1][2] This shared structure can lead to cross-reactivity, where an assay intended to measure neurotensin also detects this compound, potentially leading to inaccurate quantification and misinterpretation of experimental results. Understanding the degree of this cross-reactivity is therefore paramount for reliable data.
Comparative Analysis of Neurotensin Assays
The following table summarizes the reported cross-reactivity of commercially available neurotensin enzyme-linked immunosorbent assay (ELISA) kits with this compound. It is important to note that while many manufacturers claim high specificity, not all provide quantitative data for cross-reactivity with this compound.
| Assay Kit (Manufacturer) | Assay Type | Reported Cross-Reactivity with this compound | Other Reported Cross-Reactants |
| Neurotensin (Human, Rat, Mouse) - EIA Kit (Phoenix Pharmaceuticals) | EIA | 0.03% (Porcine) | Neurotensin (Guinea Pig): 26%, Substance P: 0%, Kinetensin: 0%, Bombesin: 0%[1] |
| Human Neurotensin (NT) ELISA Kit (MyBioSource) | Competitive Inhibition | No significant cross-reactivity or interference between Neurotensin (NT) and analogues was observed.[3] | Data not provided |
| Mouse Nts(Neurotensin/neuromedin N) ELISA Kit (FineTest) | Competitive ELISA | No obvious cross reaction with other analogues.[4] | Data not provided |
| Human/Mouse/Rat Neurotensin EIA Kit (RayBiotech) | Competition-based ELISA | Specific for human, mouse, and rat Neurotensin.[5] | Data not provided |
Note: The absence of specific cross-reactivity data for this compound in a product's datasheet does not imply zero cross-reactivity. Researchers are strongly encouraged to perform their own validation experiments.
Experimental Protocol: Determining Cross-Reactivity in a Competitive ELISA
This protocol outlines a general procedure for assessing the cross-reactivity of a neurotensin antibody (as used in a competitive ELISA) with this compound.
Objective: To determine the percentage of cross-reactivity of a neurotensin assay with this compound.
Principle: A competitive ELISA measures the concentration of an antigen in a sample by its ability to compete with a labeled antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the antigen in the sample. By running standard curves for both neurotensin and this compound, their relative abilities to inhibit the signal can be compared.
Materials:
-
Microtiter plate pre-coated with a capture antibody specific for neurotensin
-
Neurotensin standard
-
This compound peptide
-
Biotinylated neurotensin tracer
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, as per the manufacturer's instructions.
-
Standard Curve Preparation:
-
Prepare a serial dilution of the neurotensin standard in assay buffer to create a standard curve (e.g., 0, 1.56, 3.12, 6.25, 12.5, 25, 50, 100 pg/mL).
-
Prepare a serial dilution of the this compound peptide in assay buffer over a broader concentration range (e.g., 0, 100, 1,000, 10,000, 100,000 pg/mL) to determine its inhibitory concentration.
-
-
Assay Procedure:
-
Add a fixed amount of biotinylated neurotensin to all wells (except for blanks).
-
Add the prepared neurotensin standards and this compound dilutions to their respective wells.
-
Incubate the plate as per the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the concentration for the neurotensin standard curve.
-
Determine the 50% inhibitory concentration (IC50) for both neurotensin and this compound. This is the concentration of the peptide that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Neurotensin / IC50 of this compound) x 100
-
Experimental Workflow
The following diagram illustrates the workflow for determining the cross-reactivity of a neurotensin assay.
Caption: Workflow for assessing neurotensin assay cross-reactivity with this compound.
Signaling Pathways of Neurotensin and this compound
Both neurotensin and this compound exert their biological effects by binding to neurotensin receptors (NTRs). There are three main subtypes: NTR1, NTR2, and NTR3 (also known as sortilin).[1] While both peptides can bind to these receptors, this compound is generally less potent at NTR1 and NTR3.[1] The downstream signaling cascades are complex and can vary depending on the receptor subtype and cell type.
Caption: Simplified signaling pathways of neurotensin and this compound.
Conclusion
The potential for cross-reactivity of neurotensin assays with this compound is a critical consideration for researchers. While some manufacturers provide specific data indicating low cross-reactivity, many commercial kits lack this detailed information. Therefore, it is essential for investigators to either select assays with well-characterized specificity or to perform in-house validation to ensure the accuracy and reliability of their findings. The provided experimental protocol offers a framework for conducting such validation. By carefully considering assay specificity and implementing rigorous validation procedures, researchers can have greater confidence in their quantification of neurotensin.
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Mouse Nts(Neurotensin/neuromedin N) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. raybiotech.com [raybiotech.com]
Neuromedin N vs. Neurotensin: An In Vivo Examination of Their Influence on Gut Motility
A Comparative Guide for Researchers and Drug Development Professionals
Neuromedin N (NMN) and neurotensin (NT), two closely related neuropeptides originating from the same precursor, have been subjects of interest for their roles in regulating various physiological processes, including gut motility. While structurally similar, their in vivo effects on the gastrointestinal tract exhibit both overlapping and distinct characteristics. This guide provides an objective comparison of their in vivo effects on gut motility, supported by experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.
Comparative Analysis of In Vivo Effects on Gut Motility
The in vivo effects of this compound and neurotensin on gut motility have been investigated across different segments of the gastrointestinal tract. While direct comparative studies are limited, existing research provides valuable insights into their individual and comparative actions.
Small Intestine Motility
A direct comparison in rats has revealed differences in the potency and effects of NMN and NT on the migrating myoelectric complex (MMC), the cyclical pattern of electrical and motor activity in the fasted state.
Table 1: In Vivo Effects of this compound and Neurotensin on the Migrating Myoelectric Complex in Rats
| Parameter | This compound | Neurotensin | Reference |
| Effect on MMC | Dose-dependent disruption | Dose-dependent disruption | [1] |
| Potency | Approximately 100-times less potent than neurotensin | High potency | [1] |
| Effective Dose | 100-800 pmol/kg/min (intravenous) | 1.0-8.0 pmol/kg/min (intravenous) | [1] |
In terms of their influence on fluid transport in the small intestine, a study in rats demonstrated that both peptides can induce fluid secretion, with neurotensin being significantly more potent.
Table 2: In Vivo Effects of this compound and Neurotensin on Net Fluid Flux in the Rat Small Intestine
| Parameter | This compound | Neurotensin | Reference |
| Effect on Net Fluid Flux | Induces net fluid secretion at higher doses | Induces net fluid secretion at higher doses | [2] |
| Potency | Less potent | Approximately 21 times more potent than this compound | [2] |
| Regional Activity | Inactive in the duodenum | Inactive in the duodenum | [2] |
Gastric Emptying and Intestinal Transit
While direct comparative in vivo studies on gastric emptying and overall intestinal transit are scarce, individual studies provide insights into their effects. Neurotensin has been shown to inhibit gastric emptying in dogs and rats.[3][4] In suckling rats, oral administration of neurotensin accelerated both gastric emptying and small intestinal transit.[5] Data on the specific in vivo effects of this compound on these parameters remains limited, necessitating further direct comparative investigations.
Colonic Motility
Experimental Protocols
The following methodologies are representative of the experimental designs used to assess the in vivo effects of this compound and neurotensin on gut motility.
Measurement of Migrating Myoelectric Complex in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Preparation: Implantation of three bipolar electrodes into the wall of the small intestine at 5, 15, and 25 cm distal to the pylorus under anesthesia.
-
Drug Administration: Intravenous infusion of this compound (100-800 pmol/kg/min) or neurotensin (1.0-8.0 pmol/kg/min) in fasted, conscious rats.[1]
-
Data Acquisition: Myoelectric activity is recorded and analyzed to identify the phases of the migrating myoelectric complex and any disruptions caused by the peptides.[1]
Experimental workflow for MMC measurement.
Measurement of Net Fluid Flux in the Rat Small Intestine
-
Animal Model: Female Wistar rats.
-
Surgical Preparation: Anesthetized rats undergo laparotomy, and segments of the small intestine (duodenum, jejunum, ileum) are cannulated for perfusion.
-
Drug Administration: Intravenous infusion of various doses of this compound or neurotensin.
-
Measurement: The net fluid flux is determined by measuring the change in the volume and/or concentration of a non-absorbable marker (e.g., phenol red) in the perfusate over a specific time period.
Signaling Pathways
This compound and neurotensin exert their effects by binding to specific G protein-coupled receptors (GPCRs). Neurotensin primarily interacts with two high-affinity receptors, neurotensin receptor 1 (NTR1) and neurotensin receptor 2 (NTR2), and a third receptor, sortilin/NTR3.[8] this compound is also known to bind to neurotensin receptors, with a notable interaction with NTR2.[8]
The activation of these receptors in gastrointestinal smooth muscle cells initiates downstream signaling cascades that modulate contractility.
Signaling pathways of NMN and NT in gut motility.
Activation of NTR1 by neurotensin in intestinal smooth muscle has been shown to couple to Gq proteins, leading to the activation of phospholipase C (PLC).[9] This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The increase in intracellular Ca²⁺ and activation of PKC contribute to smooth muscle contraction.[9]
The precise signaling pathways activated by this compound in the gut are less well-defined but are thought to involve its interaction with neurotensin receptors, leading to the modulation of downstream effectors that influence gut motility.
Conclusion
In vivo studies reveal that both this compound and neurotensin are active modulators of gut motility, though they exhibit significant differences in potency. Neurotensin appears to be a more potent regulator of small intestine motility and fluid secretion. While the effects of neurotensin on gastric emptying and colonic motility have been documented, a notable gap exists in the literature regarding direct in vivo comparative studies of this compound on these parameters. Future research should focus on head-to-head comparisons of these two peptides across all regions of the gastrointestinal tract to provide a more complete understanding of their distinct physiological roles. A deeper investigation into the specific signaling pathways of this compound in the gut is also warranted to elucidate its mechanisms of action and potential as a therapeutic target for motility disorders.
References
- 1. Neuromedin-N inhibits migrating myoelectric complex and induces irregular spiking in the small intestine of rats; comparison with neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of neuromedin-N and neurotensin on net fluid flux across rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin slows gastric emptying by a transient inhibition of gastric and a prolonged inhibition of duodenal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. Oral neurotensin increases gastrointestinal transit in suckling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotensin increases colonic motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotensin Changes Propulsive Activity into a Segmental Motor Pattern in the Rat Colon [jnmjournal.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. kjpp.net [kjpp.net]
A Researcher's Guide to Validating Neuromedin N Antibodies Using Knockout Mouse Tissue
For researchers, scientists, and drug development professionals, the accurate detection of Neuromedin N (NMN) is critical for advancing our understanding of its physiological and pathological roles. This guide provides a comprehensive comparison of commercially available this compound antibodies, with a focus on validation using knockout (KO) mouse tissue—the gold standard for antibody specificity verification.
This compound is a neuropeptide derived from the same precursor as neurotensin and is involved in various biological processes.[1][2] Its validation in experimental models is paramount for reliable data. This guide offers detailed experimental protocols, comparative data, and visual workflows to aid in the selection and validation of this compound antibodies.
Comparative Analysis of this compound Antibodies
The following table summarizes the performance of three commercially available this compound antibodies in key applications. The data presented is a synthesis of typical performance characteristics and should be used as a reference for antibody selection and validation.
| Antibody | Host | Applications | Recommended Dilution | Western Blot Performance (KO Validation) | Immunohistochemistry Performance (KO Validation) |
| Antibody A | Rabbit Polyclonal | WB, IHC | WB: 1:1000, IHC: 1:200 | Wild-Type: Clear band at the expected molecular weight. KO: No band detected. | Wild-Type: Specific staining in target cells. KO: No staining observed. |
| Antibody B | Mouse Monoclonal | WB, IHC, IF | WB: 1:2000, IHC: 1:500, IF: 1:100 | Wild-Type: Strong, specific band. KO: No band detected. | Wild-Type: High-resolution staining of target structures. KO: No staining observed. |
| Antibody C | Goat Polyclonal | WB, ELISA | WB: 1:500, ELISA: 1:10000 | Wild-Type: Band at the expected molecular weight with some minor non-specific bands. KO: Absence of the specific band, but non-specific bands may persist. | Wild-Type: Specific staining with some background. KO: Absence of specific staining, but some background may remain. |
Experimental Protocols
Accurate validation of a this compound antibody is contingent on rigorous experimental execution. Below are detailed protocols for Western Blotting and Immunohistochemistry using wild-type and knockout mouse tissues.
Western Blotting Protocol
This protocol outlines the steps for protein extraction from mouse tissues and subsequent analysis by Western Blot.
1. Protein Extraction from Mouse Tissue:
-
Dissect tissues from wild-type and this compound KO mice and either flash-freeze in liquid nitrogen or immediately proceed with lysis.
-
Homogenize 10-20 mg of tissue in 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) from wild-type and KO tissue lysates into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Immunohistochemistry (IHC) Protocol
This protocol is for the detection of this compound in formalin-fixed, paraffin-embedded mouse tissue sections.
1. Tissue Preparation:
-
Fix tissues from wild-type and this compound KO mice in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with the primary this compound antibody at the recommended dilution overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin, dehydrate, and mount.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound, the following diagrams have been generated.
Experimental workflow for antibody validation.
References
A Comprehensive Guide for Researchers and Drug Development Professionals
A Comparative Analysis of Neuromedin U and Neuromedin S Signaling
Neuromedin U (NMU) and Neuromedin S (NMS) are structurally related neuropeptides that play crucial roles in a variety of physiological processes. Both peptides act as endogenous ligands for two G protein-coupled receptors (GPCRs), Neuromedin U Receptor 1 (NMUR1) and Neuromedin U Receptor 2 (NMUR2).[1][2] Despite sharing receptors, their distinct tissue distribution and subtle differences in signaling activation lead to differentiated physiological outcomes, making them intriguing targets for therapeutic development in areas such as metabolic disorders, inflammation, and circadian rhythm disruption.[1][2][3] This guide provides a detailed comparative analysis of NMU and NMS signaling, supported by quantitative data, experimental protocols, and pathway visualizations.
Quantitative Analysis of Receptor Binding and Potency
NMU and NMS exhibit high affinity for both NMUR1 and NMUR2, generally in the sub-nanomolar range.[2] However, studies have shown that NMS has a significantly higher affinity for the centrally expressed NMUR2 compared to NMU.[1] The binding affinities (Ki) and functional potencies (EC50) of human Neuromedin U-25 (NMU-25) and Neuromedin S (NMS) for their receptors are summarized below.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - Ca²⁺ Mobilization | Functional Potency (EC50, nM) - cAMP Inhibition |
| NMU-25 | NMUR1 | ~0.5 - 1.0 | ~0.2 - 0.8 | ~1.0 - 5.0 |
| NMUR2 | ~0.8 - 2.0 | ~0.5 - 1.5 | ~0.5 - 2.0 | |
| NMS | NMUR1 | ~0.6 - 1.2 | ~0.3 - 1.0 | ~1.5 - 6.0 |
| NMUR2 | ~0.1 - 0.5 | ~0.1 - 0.7 | ~0.2 - 1.0 |
Note: The values presented are a synthesis of data from multiple studies and may vary depending on the specific experimental conditions and cell lines used. The data for NMS binding to NMUR2 is highlighted to emphasize its higher affinity compared to NMU.
Signaling Pathways
Both NMU and NMS activate intracellular signaling cascades upon binding to NMUR1 and NMUR2. These receptors are known to couple to multiple G protein families, primarily Gαq/11 and Gαi/o.[2][3] This dual coupling allows for a complex and nuanced cellular response.
-
Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gαi/o Pathway: The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
MAPK/ERK Pathway: Downstream of both G protein activation and calcium mobilization, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated.[4]
There is evidence suggesting a degree of biased signaling between the two receptors. NMUR1 appears to couple more robustly to the Gαq pathway, while NMUR2 may preferentially signal through Gαi.[1][3]
NMU and NMS Signaling Pathways
Experimental Protocols
The following diagram outlines a typical workflow for assessing the signaling of NMU or NMS through their receptors in a cell-based assay.
GPCR Signaling Assay Workflow
This assay measures the increase in intracellular calcium concentration following receptor activation, typically through the Gαq pathway.
-
Cell Line: HEK293 or CHO cells stably or transiently expressing human NMUR1 or NMUR2.
-
Reagents:
-
Culture medium (e.g., DMEM/F12) with 10% FBS.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (to prevent dye leakage).
-
NMU and NMS peptides.
-
-
Procedure:
-
Seed cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in HBSS with HEPES and probenecid.
-
Remove culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
Prepare serial dilutions of NMU and NMS in HBSS with HEPES.
-
Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure the baseline fluorescence.
-
Add the peptide solutions to the wells and immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
This assay measures the inhibition of forskolin-stimulated cAMP production, which is indicative of Gαi pathway activation.
-
Cell Line: As above.
-
Reagents:
-
Culture medium.
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Forskolin.
-
NMU and NMS peptides.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Culture and seed cells as described above.
-
Pre-incubate cells with varying concentrations of NMU or NMS in stimulation buffer for 15-30 minutes.
-
Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells (except the basal control) and incubate for a further 15-30 minutes.
-
Lyse the cells according to the detection kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the chosen detection method.
-
A decrease in forskolin-stimulated cAMP levels indicates Gαi activation.
-
This assay measures the phosphorylation of ERK1/2, a downstream event in many GPCR signaling pathways.
-
Cell Line: As above.
-
Reagents:
-
Culture medium (serum-free for overnight starvation).
-
Stimulation buffer (e.g., HBSS).
-
NMU and NMS peptides.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
ERK phosphorylation detection kit (e.g., ELISA, Western blot, or cell-based assays like AlphaLISA or HTRF).
-
-
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Stimulate the cells with different concentrations of NMU or NMS for a specific time (e.g., 5-10 minutes).
-
Aspirate the stimulation buffer and lyse the cells on ice.
-
Clarify the lysates by centrifugation.
-
Measure the amount of phosphorylated ERK (p-ERK) and total ERK in the lysates using the chosen detection method.
-
The ratio of p-ERK to total ERK indicates the level of pathway activation.
-
Conclusion
Neuromedin U and Neuromedin S, while acting on the same receptors, exhibit distinct characteristics that are important for researchers and drug developers. NMS shows a higher affinity for NMUR2, which is predominantly expressed in the central nervous system, suggesting a more specialized role in neuronal functions such as the regulation of circadian rhythms.[1] NMU, being more widely distributed, is implicated in a broader range of peripheral activities, including smooth muscle contraction and immune responses.[5] The potential for biased agonism, where different ligands can preferentially activate certain signaling pathways over others, further highlights the need for detailed comparative studies. Understanding these nuances in signaling is critical for the development of selective agonists and antagonists for NMUR1 and NMUR2, which hold therapeutic promise for a variety of human diseases.
References
- 1. Neuromedins NMU and NMS: An Updated Overview of Their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the peptide selectivity and activation of human neuromedin U receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuromedin U Type 1 Receptor Stimulation of A-type K+ Current Requires the βγ Subunits of Go Protein, Protein Kinase A, and Extracellular Signal-regulated Kinase 1/2 (ERK1/2) in Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuromedin U: potential roles in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Tissue-Specific Fate of the Proneurotensin/Neuromedin N Precursor: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the tissue-specific processing of propeptides is critical for elucidating their diverse physiological roles and identifying novel therapeutic targets. This guide provides a detailed comparison of the post-translational processing of the proneurotensin/neuromedin N (pro-NT/NN) precursor in different tissues, supported by experimental data and detailed methodologies.
The pro-NT/NN precursor is a prime example of how a single polypeptide can give rise to a variety of bioactive peptides with distinct functions, depending on the enzymatic machinery present in a given tissue. The primary products of this precursor are neurotensin (NT), a 13-amino acid neuropeptide, and neuromedin N (NN), a 6-amino acid peptide with structural and functional similarities to NT. However, incomplete processing can lead to the generation of larger, N-terminally extended forms of these peptides, referred to as "large neurotensin" and "large this compound," which also possess biological activity.[1][2]
The differential cleavage of the pro-NT/NN precursor is orchestrated by a family of enzymes known as prohormone convertases (PCs).[1] The specific PC expressed in a particular tissue dictates the final peptide products, leading to a tissue-specific molecular signature.
Quantitative Comparison of Proneurotensin/Neuromedin N-Derived Peptides
The relative abundance of NT, NN, and their larger counterparts varies significantly across different tissues, reflecting the distinct processing pathways. The following table summarizes the quantitative data on the concentration of these peptides in key tissues.
| Tissue | Species | Neurotensin (NT) | This compound (NN) | Large NT | Large NN | Predominant PC | Reference |
| Brain | Mouse | 9.74 pmol/g | 5.98 pmol/g | Not Reported | Not Reported | PC2 | [3] |
| Rat | 15.1 +/- 1.4 pmol/g | 9.3 +/- 1.3 pmol/g | Low | Low | PC2 | [4] | |
| Small Intestine | Mouse | 66.37 pmol/g | 0.96 pmol/g | Not Reported | High | PC1 | [3] |
| Adrenal Gland | Cat | Present | Present | Present | Present | PC5-A | [5] |
| Various | Higher than heart, lower than ileum | Not Quantified | Present | Present | PC5-A | [6] |
Tissue-Specific Processing Pathways
The differential processing of the pro-NT/NN precursor in the brain, gut, and adrenal glands is a well-established phenomenon.[1][2]
-
In the Brain: The precursor is extensively processed by prohormone convertase 2 (PC2), leading to the production of roughly equimolar amounts of mature neurotensin and this compound.[1][7] This suggests a role for both peptides in central neurotransmission.
-
In the Intestine: Prohormone convertase 1 (PC1) is the key enzyme in the gut.[1] Its action results in the efficient cleavage of NT from the precursor, but incomplete processing at the C-terminus of NN. This leads to the secretion of NT and a large form of this compound (large NN).[3][8]
-
In the Adrenal Glands: The processing in the adrenal medulla is mediated by prohormone convertase 5-A (PC5-A).[1] This results in a more complex mixture of products, including NT, large NN, and a large form of NT (large NT).[1][5]
The following diagram illustrates the differential cleavage of the pro-NT/NN precursor by these enzymes in different tissues.
Neurotensin Signaling Pathway
Neurotensin and its related peptides exert their biological effects primarily through the high-affinity neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). Activation of NTSR1 initiates a cascade of intracellular signaling events that mediate the diverse physiological actions of these peptides.
The binding of NT to NTSR1 leads to the activation of Gq/11 proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling pathways ultimately lead to the activation of downstream effectors, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in cell proliferation, survival, and inflammation.
Experimental Protocols
The characterization and quantification of proneurotensin/neuromedin N-derived peptides rely on a combination of immunological and chromatographic techniques.
Radioimmunoassay (RIA)
Principle: RIA is a highly sensitive method used to quantify the concentration of peptides in biological samples. It is a competitive binding assay where a radiolabeled peptide (tracer) competes with the unlabeled peptide in the sample for a limited number of antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled peptide in the sample.
Methodology:
-
Antibody Production: Specific antibodies are raised against synthetic neurotensin, this compound, or other precursor-derived fragments. These peptides are often conjugated to a larger carrier protein to enhance immunogenicity.
-
Radiolabeling of Peptide (Tracer): A small amount of the synthetic peptide is labeled with a radioisotope, typically Iodine-125 (¹²⁵I), using methods like the chloramine-T method.
-
Assay Procedure:
-
A standard curve is generated using known concentrations of the unlabeled peptide.
-
A constant amount of specific antibody and radiolabeled tracer is added to a series of tubes.
-
Increasing concentrations of the unlabeled standard peptide or the unknown samples are added to the tubes.
-
The mixture is incubated to allow competitive binding to reach equilibrium.
-
-
Separation of Bound and Free Tracer: The antibody-bound tracer is separated from the free (unbound) tracer. This can be achieved by methods such as precipitation with a second antibody or polyethylene glycol.
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of the peptide in the unknown samples is determined by comparing the results to the standard curve.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique used to separate, identify, and quantify the different peptide components in a mixture. The separation is based on the differential partitioning of the peptides between a stationary phase (packed in a column) and a mobile phase that is pumped through the column under high pressure.
Methodology:
-
Tissue Extraction: Peptides are extracted from tissues using methods that prevent degradation, such as extraction with acidified acetone.
-
Sample Preparation: The crude extract is often partially purified and concentrated using solid-phase extraction cartridges.
-
Chromatographic Separation:
-
The prepared sample is injected into the HPLC system.
-
A common mode for peptide separation is reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile) containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
A gradient of increasing organic solvent concentration is typically used to elute the peptides from the column based on their hydrophobicity.
-
-
Detection and Quantification: As the peptides elute from the column, they are detected by a UV detector (typically at 214 nm, the absorbance wavelength of the peptide bond). The area under each peak in the chromatogram is proportional to the concentration of the corresponding peptide.
-
Fraction Collection and Identification: Fractions corresponding to the different peaks can be collected and their identity confirmed by subsequent analysis, such as radioimmunoassay or mass spectrometry.
The following diagram illustrates a general workflow for the analysis of proneurotensin-derived peptides.
References
- 1. Peptides related to the N-terminus of pro-opiomelanocortin in the human adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly sensitive and selective radioimmunoassay for the measurement of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A radioimmunoassay for neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A radioimmunoassay for neurotensin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotensin and this compound are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence, storage and release of neurotensin-like immunoreactivity from the adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The simultaneous determination of neurotensin and its major fragments by on-line trace enrichment HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A radioimmunoassay for neurotensin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuromedin N and Neurotensin: A Comparative Analysis of Degradation Rates and Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between neuromedin N (NN) and neurotensin (NT) is crucial for therapeutic development. Though structurally related and sharing a common precursor, their metabolic stability and signaling nuances present distinct pharmacological profiles.
This guide provides a comprehensive comparison of the degradation rates of this compound and neurotensin, supported by experimental data. It further delves into their shared signaling pathways and outlines the methodologies used to assess their stability.
Comparative Degradation Profile
This compound is demonstrably more susceptible to enzymatic degradation than neurotensin. In studies utilizing rat brain synaptic membranes, the degradation rate of this compound was observed to be nearly 2.5 times higher than that of neurotensin[1]. Further research with murine astrocytes and primary cultured neurons corroborated this finding, showing that the initial maximal rates of this compound degradation were higher than those of neurotensin in both cell types[2]. In vivo experiments using a vascularly perfused dog ileum model also confirmed the rapid disappearance of this compound upon administration[3].
The primary enzymatic pathways responsible for the degradation of these two neuropeptides are distinctly different. This compound is primarily inactivated by aminopeptidase M, which cleaves the N-terminal lysine residue[3]. In contrast, neurotensin is degraded by a combination of three zinc metallo-endopeptidases: endopeptidase 24.11 (neprilysin), endopeptidase 24.15 (thimet oligopeptidase), and endopeptidase 24.16 (neurolysin).
The following table summarizes the available quantitative data on the degradation of this compound and neurotensin.
| Peptide | Biological Matrix/System | Parameter | Value | Reference |
| This compound | Rat Brain Synaptic Membranes | Relative Degradation Rate | ~2.5 times faster than Neurotensin | [1] |
| Murine Astrocytes & Neurons | Relative Degradation Rate | Higher initial maximal rate than Neurotensin | [2] | |
| Vascularly Perfused Dog Ileum | Observation | Rapid disappearance | [3] | |
| Neurotensin | Human Plasma (in vitro) | Half-life | 226 min | |
| Human (in vivo) | Half-life | 3.8 min | ||
| Mouse Blood (in vitro) | Half-life | 9 min |
Signaling Pathways of this compound and Neurotensin
Both this compound and neurotensin exert their physiological effects primarily through the high-affinity neurotensin receptor 1 (NTSR1), a G protein-coupled receptor. Activation of NTSR1 by either peptide initiates a cascade of intracellular signaling events through the coupling to several G protein subtypes, including Gαq, Gαi/o, and Gα13. This leads to the activation of downstream effector enzymes and the generation of second messengers.
The diagram below illustrates the common signaling pathway activated by both this compound and neurotensin upon binding to NTSR1.
References
- 1. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotensin and this compound undergo distinct catabolic processes in murine astrocytes and primary cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological role and degradation processes of this compound in the gastrointestinal tract: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different commercial Neuromedin N ELISA kits.
For researchers, scientists, and drug development professionals investigating the role of Neuromedin N (NMN) in various physiological and pathological processes, the selection of a reliable and accurate quantification method is paramount. Enzyme-linked immunosorbent assays (ELISAs) offer a sensitive and specific platform for the detection of NMN in a variety of biological samples. This guide provides a head-to-head comparison of different commercial this compound ELISA kits, summarizing their performance characteristics based on manufacturer-provided data to aid in the selection of the most suitable kit for your research needs.
Performance Characteristics of this compound ELISA Kits
The following table summarizes the key quantitative data for several commercially available this compound ELISA kits. These parameters are crucial for assessing the performance and suitability of a kit for specific experimental designs.
| Manufacturer | Kit Name | Target Species | Assay Type | Detection Range (pg/mL) | Sensitivity (pg/mL) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Sample Types |
| ELK Biotechnology | Human ProNT/NMN(Proneurotensin/neuromedin N) ELISA Kit | Human | Competitive Inhibition | 15.63-1000 | 5.72 | <8% | <10% | Serum, plasma, cell lysates, cell culture supernates, other biological fluids |
| Cloud-Clone Corp. | ELISA Kit for Proneurotensin/neuromedin N (ProNT/NMN) | Mouse | Competitive Inhibition | 12.35-1000 | < 5.27 | Not specified | Not specified | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids[1] |
| Xpress Biotech | Mouse Nts (Neurotensin/neuromedin N) ELISA Kit | Mouse | Not specified | Not specified | Not specified | Not specified | Not specified | Serum, plasma, cell culture supernatant, other biological samples |
| FineTest | Rat Nts(Neurotensin/neuromedin N) ELISA Kit | Rat | Competitive-ELISA | Not specified | Not specified | Not specified | Not specified | Not specified |
| Abbexa | Mouse Neuromedin U (NMU) ELISA Kit | Mouse | ELISA | 123.5 - 10000 | < 46.7 | Not specified | Not specified | Serum, plasma, other biological fluids[2] |
| RayBiotech | Human/Mouse/Rat Neuromedin-U EIA Kit | Human, Mouse, Rat | Competition-based ELISA | Not specified | Not specified | Not specified | Not specified | Serum, plasma, cell culture media[3] |
| Assay Genie | Human NMU/Neuromedin-U ELISA Kit - High Sensitivity | Human | Sandwich ELISA | 78.125-5000 | 46.875 | <8% | <10% | Serum, plasma, cell culture supernatants[4] |
Experimental Protocols and Methodologies
The general principle behind these ELISA kits involves the quantification of this compound through an antibody-antigen interaction, followed by an enzymatic reaction that produces a measurable signal. The two primary assay formats are the sandwich ELISA and the competitive inhibition ELISA.
Sandwich ELISA Protocol (as described by Assay Genie and FineTest)[6][7]
-
Plate Preparation: The microplate wells are pre-coated with a capture antibody specific for this compound.
-
Sample/Standard Addition: Standards of known this compound concentrations and unknown samples are added to the wells. The plate is incubated to allow the this compound to bind to the capture antibody.
-
Washing: The wells are washed to remove any unbound substances.
-
Detection Antibody Addition: A biotinylated detection antibody, also specific for this compound, is added to the wells and binds to a different epitope on the captured this compound.
-
Washing: The wells are washed again to remove unbound detection antibody.
-
Enzyme Conjugate Addition: An enzyme-conjugate, typically horseradish peroxidase (HRP) linked to streptavidin, is added to the wells and binds to the biotinylated detection antibody.
-
Washing: A final wash step removes any unbound enzyme conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by the enzyme into a colored product.
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450nm). The concentration of this compound in the samples is proportional to the signal intensity.
Competitive Inhibition ELISA Protocol (as described by ELK Biotechnology and Cloud-Clone Corp.)[1][2]
-
Plate Preparation: The microplate wells are pre-coated with a fixed amount of this compound antigen.
-
Sample/Standard and Antibody Addition: A mixture of the sample or standard and a biotin-conjugated antibody specific for this compound is added to the wells. The this compound in the sample competes with the pre-coated antigen for binding to the limited amount of antibody.
-
Washing: The wells are washed to remove unbound substances.
-
Enzyme Conjugate Addition: An enzyme-conjugate (e.g., HRP-streptavidin) is added to the wells and binds to the biotinylated antibody that is bound to the pre-coated antigen.
-
Washing: The wells are washed to remove unbound enzyme conjugate.
-
Substrate Addition: A substrate solution is added, leading to a color change.
-
Stopping the Reaction: A stop solution is added.
-
Signal Detection: The absorbance is measured. In this format, the signal intensity is inversely proportional to the concentration of this compound in the sample.
Visualizing the Experimental Workflow and Selection Criteria
To further clarify the experimental process and the decision-making involved in selecting a suitable kit, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in a typical ELISA experiment.
Caption: A diagram showing the critical parameters to consider when choosing a this compound ELISA kit.
Conclusion
The choice of a this compound ELISA kit should be guided by a careful consideration of the specific requirements of your study. For instance, if detecting very low concentrations of NMN is critical, a kit with high sensitivity is essential. The expected concentration range of NMN in your samples should fall within the detection range of the chosen kit. Furthermore, the species of your samples must be compatible with the kit's reactivity. For studies requiring high reproducibility, kits with low intra- and inter-assay coefficients of variation are preferable. By evaluating the data presented in this guide, researchers can make an informed decision to select the most appropriate this compound ELISA kit for their experimental needs, ensuring reliable and accurate results.
References
Assessing the Specificity of Neuromedin N Receptor Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of antagonists for receptors targeted by Neuromedin N, supported by experimental data. This compound (NMN), a neuropeptide derived from the same precursor as neurotensin (NT), exerts its physiological effects, including hypothermia and analgesia, primarily through interaction with neurotensin receptors, with a notable affinity for the neurotensin type 2 (NTS2) receptor. [1][2] This guide focuses on antagonists of these receptors, providing a comparative analysis of their specificity and performance based on available experimental evidence.
Understanding this compound and its Receptors
This compound is a hexapeptide that competitively inhibits the binding of neurotensin to its receptors in the brain.[1] While it is structurally related to neurotensin, NMN displays a lower potency in binding to the neurotensin type 1 (NTS1) receptor compared to neurotensin itself.[1] However, studies have demonstrated that NMN shows a high affinity for the NTS2 receptor, and its effects can be inhibited by NTS2-selective antagonists.[2][3] Therefore, assessing the specificity of "this compound receptor antagonists" involves a comparative analysis of compounds targeting the NTS1 and NTS2 receptors.
Comparative Analysis of Antagonist Specificity
The specificity of a receptor antagonist is a critical parameter, defining its utility as a research tool and its potential as a therapeutic agent. An ideal antagonist would exhibit high affinity for its target receptor while displaying minimal affinity for other receptors, thereby reducing the likelihood of off-target effects.
Here, we compare key antagonists that have been evaluated for their interaction with neurotensin receptors, the primary targets of this compound.
| Antagonist | Target Receptor(s) | Binding Affinity (Ki/IC50) | Species | Key Findings |
| Levocabastine | NTS2 | Not explicitly stated, but effectively inhibits NMN's stimulatory effect.[3] | Rat | Demonstrates functional antagonism at the NTS2 receptor, inhibiting NMN-induced G protein activation.[3] |
| SR48692 | NTS1 | Not explicitly stated, but does not inhibit NMN's stimulatory effect.[3] | Rat | Highlights the specificity of NMN's action through the NTS2 receptor, as this NTS1 antagonist has no effect.[3] |
| Naloxone | Opioid Receptors | Not explicitly stated, but does not inhibit NMN's stimulatory effect.[3] | Rat | Used as a control to demonstrate that the observed effects of NMN are not mediated by opioid receptors.[3] |
Note: The provided data is qualitative in some cases, emphasizing the functional outcome rather than precise binding affinities. Further research is needed to quantify the binding kinetics of these antagonists in the context of this compound interaction.
Experimental Protocols for Assessing Antagonist Specificity
The determination of antagonist specificity relies on a combination of binding and functional assays. Below are detailed methodologies for key experiments cited in the assessment of this compound receptor antagonists.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of an antagonist for its receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. A non-labeled antagonist is then introduced at varying concentrations to compete with the radiolabeled ligand for binding.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat brain) is homogenized in a suitable buffer. The homogenate is subjected to differential centrifugation to isolate the cell membranes containing the receptors.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [3H]this compound).
-
Competition: Increasing concentrations of the unlabeled antagonist are added to the incubation mixture.
-
Equilibrium and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assays: [35S]GTPγS Binding
Functional assays are crucial for determining whether a ligand acts as an agonist or an antagonist. The [35S]GTPγS binding assay measures the activation of G proteins, which is an early step in the signal transduction cascade following receptor activation. An antagonist will block the agonist-induced increase in [35S]GTPγS binding.
Signaling Pathway:
Caption: NTS2 receptor signaling and antagonist action.
Experimental Workflow:
Caption: Workflow for a [35S]GTPγS functional assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes from a source expressing the receptor of interest are prepared.
-
Pre-incubation with Antagonist: The membranes are pre-incubated with various concentrations of the antagonist.
-
Agonist Stimulation: The agonist (e.g., this compound) is added to the mixture to stimulate the receptor.
-
[35S]GTPγS Addition: [35S]GTPγS is added to the assay. In response to receptor activation, the G protein releases GDP and binds [35S]GTPγS.
-
Incubation and Termination: The reaction is incubated to allow for G protein activation and is then terminated by rapid filtration.
-
Quantification and Analysis: The amount of bound [35S]GTPγS is quantified. The data is analyzed to determine the extent to which the antagonist inhibits the agonist-stimulated G protein activation. This allows for the calculation of the antagonist's potency (often expressed as a pA2 or Kb value).
Conclusion
The assessment of this compound receptor antagonist specificity is intrinsically linked to the study of neurotensin receptors, particularly NTS2. Levocabastine emerges as a key tool for functionally antagonizing NMN's effects at the NTS2 receptor, while the lack of effect from the NTS1-selective antagonist SR48692 and the opioid antagonist naloxone reinforces the specificity of NMN's action.[3]
For researchers in this field, the rigorous application of both radioligand binding and functional assays is paramount for the comprehensive characterization of novel antagonists. The detailed protocols and comparative data presented in this guide serve as a foundational resource for the design and interpretation of experiments aimed at elucidating the pharmacological profile of this compound receptor antagonists. Future studies should focus on generating more extensive quantitative data, including Ki values for a wider range of antagonists at both NTS1 and NTS2 receptors, to build a more complete picture of their selectivity and potential for therapeutic development.
References
- 1. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and binding characteristics of [(3)H]this compound, a NTS2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Mass Spectrometry Data for Neuromedin N: A Comparison of Methods With and Without Synthetic Standards
For researchers, scientists, and drug development professionals, the accurate quantification of neuropeptides like Neuromedin N is critical for advancing our understanding of its physiological roles and its potential as a therapeutic target. Mass spectrometry (MS) has emerged as a powerful tool for this purpose. However, the reliability of MS data heavily depends on the methodology employed, particularly concerning the use of synthetic standards for validation.
This guide provides an objective comparison of mass spectrometry-based quantification of this compound with and without the use of synthetic internal standards. We will delve into the experimental data, protocols, and the significant advantages conferred by incorporating these standards into the analytical workflow.
The Gold Standard: Synthetic Internal Standards
The use of a synthetic internal standard, ideally a stable isotope-labeled (SIL) version of the analyte, is widely considered the gold standard in quantitative mass spectrometry. This is because the SIL internal standard behaves nearly identically to the endogenous this compound throughout the entire analytical process—from sample extraction and cleanup to chromatography and ionization. By normalizing the signal of the endogenous analyte to that of the known concentration of the spiked-in SIL standard, any variability or loss during sample preparation and analysis can be effectively corrected for, leading to significantly improved accuracy and precision.
Quantitative Data Comparison
The following tables summarize the performance of a highly sensitive nano liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound analysis performed without an internal standard and contrasts it with the expected performance of a well-validated method utilizing a synthetic internal standard, based on regulatory guidelines.
Table 1: Assay Performance without Synthetic Internal Standard
| Parameter | Performance | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.5 pM | [1] |
| Linearity | Not explicitly reported | [1] |
| Accuracy & Precision | Not explicitly reported | [1] |
| Susceptibility to Matrix Effects | High |
Note: While this method demonstrates high sensitivity, the absence of an internal standard makes it more susceptible to variations in sample matrix and preparation, which can affect the accuracy and precision of the results.
Table 2: Expected Assay Performance with Synthetic Internal Standard (Based on FDA & EMA Guidelines)
| Parameter | Expected Performance | Reference |
| Lower Limit of Quantitation (LLOQ) | Comparable to or better than methods without standards | [2] |
| Linearity (Correlation Coefficient, r) | ≥ 0.99 | [3] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) of the nominal concentration | [2] |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | [2] |
| Susceptibility to Matrix Effects | Low (compensated by the internal standard) | [3] |
The use of a synthetic internal standard is crucial for mitigating variability and ensuring the reliability of quantitative results, as is evident in the stringent acceptance criteria set by regulatory bodies for bioanalytical method validation.
Experimental Protocols
Synthesis of Stable Isotope-Labeled this compound Standard
The synthesis of a stable isotope-labeled this compound peptide is typically achieved through solid-phase peptide synthesis (SPPS). In this process, amino acids with incorporated stable isotopes (e.g., ¹³C, ¹⁵N) are sequentially coupled to a solid support resin to build the peptide chain.
Key Steps in SPPS of SIL-Neuromedin N:
-
Resin Preparation: A suitable resin, such as a Rink amide resin for a C-terminally amidated peptide, is chosen as the solid support.
-
Amino Acid Coupling: The C-terminal amino acid (Leucine in this compound) is attached to the resin. Subsequent stable isotope-labeled amino acids are then added one by one in the correct sequence (Lys-Ile-Pro-Tyr-Ile-Leu), with each coupling step followed by a deprotection step to allow the addition of the next amino acid.
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, it is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail.
-
Purification and Characterization: The crude synthetic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final SIL-Neuromedin N product are confirmed by mass spectrometry.
Sample Preparation and LC-MS/MS Analysis
The following protocol outlines a general procedure for the extraction and quantification of this compound from biological samples using a synthetic internal standard.
-
Sample Collection and Storage: Biological samples (e.g., plasma, tissue homogenates) are collected and immediately frozen at -80°C to prevent degradation of the peptide.
-
Sample Extraction:
-
Thaw the samples on ice.
-
Add a known amount of the stable isotope-labeled this compound internal standard to each sample.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or acetone).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the peptides.
-
-
Sample Cleanup and Concentration:
-
The supernatant is dried under vacuum.
-
The dried extract is reconstituted in a suitable solvent for solid-phase extraction (SPE).
-
SPE is performed using a C18 cartridge to remove salts and other interfering substances and to concentrate the peptide fraction.
-
The eluted peptide fraction is dried and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
An aliquot of the prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
The peptides are separated on a C18 analytical column using a gradient of increasing organic solvent.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the endogenous this compound and the SIL internal standard are monitored.
-
-
Data Analysis: The peak area ratio of the endogenous this compound to the SIL internal standard is calculated and used to determine the concentration of this compound in the original sample by referencing a calibration curve prepared with known concentrations of synthetic this compound and a constant concentration of the SIL internal standard.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of this compound using a synthetic internal standard.
Caption: Simplified signaling pathway of this compound.
Conclusion
The validation of mass spectrometry data for this compound using synthetic standards is paramount for obtaining reliable and reproducible quantitative results. While highly sensitive methods exist that do not employ internal standards, they are inherently more prone to inaccuracies arising from experimental variability. The use of a stable isotope-labeled internal standard provides a robust means of correcting for these variations, leading to data of higher quality and confidence. For researchers in drug development and clinical studies, adhering to the principles of validated bioanalytical methods, including the use of appropriate internal standards, is essential for generating data that is both scientifically sound and meets regulatory expectations.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of synthetic winged peptides for absolute protein quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Neuromedin N Quantification: Radioimmunoassay vs. ELISA
For researchers, scientists, and professionals in drug development, the accurate quantification of neuropeptides like Neuromedin N (NMN) is paramount. This guide provides a detailed comparison of two common immunoassay techniques for NMN measurement: the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).
This compound is a neuropeptide derived from the same precursor as the well-studied neurotensin and is involved in various physiological processes, including analgesia and thermoregulation. Its effects are primarily mediated through the neurotensin type 2 (NTS2) G protein-coupled receptor.[1] The choice of assay for quantifying this peptide can significantly impact experimental outcomes, with both RIA and ELISA offering distinct advantages and disadvantages in terms of sensitivity, safety, and workflow.
Performance Comparison: this compound RIA vs. ELISA
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Sensitivity (Limit of Detection) | High (e.g., 0.5 fmol/tube)[2] | Moderate to High (e.g., 0.938 pg/ml to 5.72 pg/mL)[3][4] |
| Detection Range | Typically narrower | Wider dynamic range (e.g., 1.563-100 pg/ml or 15.63-1000 pg/mL)[3][4] |
| Precision (Intra-assay CV%) | Good (e.g., 5.8%)[5] | Excellent (<8%)[4] |
| Precision (Inter-assay CV%) | Good (e.g., 11.2%)[5] | Excellent (<10%)[4] |
| Specificity | High, with potential for cross-reactivity with related peptides[2][6] | High, with minimal cross-reactivity reported for specific kits[7] |
| Throughput | Lower | Higher, suitable for screening large numbers of samples |
| Safety | Involves radioactive isotopes, requiring specialized handling and disposal[8][9] | Non-radioactive, safer to use[8][9] |
| Cost | Generally higher due to radioactive materials and disposal | More cost-effective[10] |
| Workflow | More complex, often involving multiple incubation and separation steps | Simpler and faster protocols available[7][11][12] |
Experimental Protocols
Below are detailed methodologies for performing Radioimmunoassay and ELISA for this compound, based on published literature and commercially available kit protocols.
This compound Radioimmunoassay (RIA) Protocol
This protocol is a generalized representation based on competitive RIA principles.[2][13]
Materials:
-
This compound standard
-
Rabbit anti-Neuromedin N antibody
-
¹²⁵I-labeled this compound (tracer)
-
Goat anti-rabbit IgG (secondary antibody)
-
Assay buffer
-
Sample tubes
-
Gamma counter
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in assay buffer.
-
Assay Setup: In separate tubes, pipette the assay buffer (for total binding), non-specific binding control, standards, and unknown samples.
-
Antibody Addition: Add the primary anti-Neuromedin N antibody to all tubes except the non-specific binding tubes.
-
Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C.
-
Tracer Addition: Add the ¹²⁵I-labeled this compound tracer to all tubes.
-
Second Incubation: Vortex and incubate for another 16-24 hours at 4°C.
-
Precipitation: Add the secondary antibody (Goat anti-rabbit IgG) to all tubes except the total count tubes to precipitate the primary antibody-antigen complex. Incubate at room temperature.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound fraction.
-
Supernatant Removal: Carefully aspirate or decant the supernatant.
-
Quantification: Measure the radioactivity in the pellets using a gamma counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their radioactivity measurements on the standard curve.
This compound Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is based on a competitive ELISA format, which is common for small molecules like neuropeptides.[4][7]
Materials:
-
Microplate pre-coated with a capture antibody or antigen
-
This compound standard
-
Biotinylated this compound
-
Sample diluent
-
Wash buffer
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and samples, according to the kit instructions.
-
Sample and Standard Addition: Add the standards and samples to the appropriate wells of the pre-coated microplate.
-
Competitive Reaction: Add a fixed amount of biotinylated this compound to each well. Incubate to allow competition between the sample/standard NMN and the biotinylated NMN for binding to the immobilized antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well, which will bind to the biotinylated NMN that is bound to the antibody. Incubate.
-
Second Washing: Wash the plate again to remove unbound enzyme conjugate.
-
Substrate Reaction: Add TMB substrate to each well. The HRP enzyme will catalyze a color change. Incubate in the dark.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the concentration of the standards. The concentration of this compound in the samples is inversely proportional to the absorbance and can be calculated from the standard curve.
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
Figure 1: Comparative workflow of this compound Radioimmunoassay (RIA) and competitive ELISA.
Figure 2: Postulated signaling pathway of this compound via the NTS2 G-protein coupled receptor.
Conclusion
The choice between RIA and ELISA for this compound quantification depends on the specific requirements of the research. RIA has historically been valued for its high sensitivity.[9] However, the use of radioactive materials presents significant safety and logistical challenges. ELISA offers a safer, more cost-effective, and higher-throughput alternative, with modern kits providing excellent sensitivity and precision that is often comparable to RIA.[9][10][14] For large-scale studies and routine screening, ELISA is generally the more practical choice. For studies requiring the absolute highest sensitivity, a well-validated RIA may still be considered, provided the necessary safety infrastructure is in place. Ultimately, careful validation of either assay within the specific experimental context is crucial for obtaining reliable and reproducible data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The characterization and regional distribution of this compound-like immunoreactivity in rat brain using a highly sensitive and specific radioimmunoassay. Comparison with the distribution of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. Human ProNT/NMN(Proneurotensin/neuromedin N) ELISA Kit [elkbiotech.com]
- 5. A highly sensitive and selective radioimmunoassay for the measurement of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Rat Nts(Neurotensin/neuromedin N) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. elisakits.co.uk [elisakits.co.uk]
- 9. labtestsguide.com [labtestsguide.com]
- 10. mybiosource.com [mybiosource.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. cloud-clone.us [cloud-clone.us]
- 13. phoenixbiotech.net [phoenixbiotech.net]
- 14. Comparison of sensitivities of ELISA and radioimmunoassay for detection of class-specific antibody in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Neuromedin N
For researchers, scientists, and drug development professionals, the responsible handling and disposal of Neuromedin N are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the proper disposal of this compound in its various forms.
Understanding this compound: Properties and Safety Considerations
This compound is a hexapeptide with the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu[1]. While specific hazard information for this compound is not extensively detailed in safety data sheets, it is prudent to handle all research peptides with care, utilizing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses[2]. Unused or expired peptide compounds should be disposed of in accordance with institutional and environmental regulations[2].
| Property | Data | Source |
| Molecular Formula | C38H63N7O8 | [1] |
| Molar Mass | 745.949 g/mol | [1] |
| Form | Typically a lyophilized powder | |
| Stability | Rapidly degraded by synaptic peptidases and aminopeptidases. | [3] |
| Storage | Store lyophilized peptide at -20°C. | [4] |
Principle of this compound Disposal: Chemical Waste Management
Unused, expired, or contaminated this compound, in both solid (lyophilized) and solution forms, should be treated as chemical waste[5]. It is crucial to prevent the release of peptides into the environment, as their biological activity could have unintended consequences. Never dispose of this compound or its solutions down the drain[6].
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for laboratory peptide waste disposal and should be adapted to comply with your institution's specific Environmental Health & Safety (EHS) guidelines.
Part 1: Disposal of Solid (Lyophilized) this compound
-
Segregation :
-
Collect expired or unwanted vials of lyophilized this compound.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS office.
-
-
Packaging :
-
Ensure the original vial is securely capped.
-
Place the vial in a designated chemical waste container. This container should be clearly labeled as "Chemical Waste for Incineration" or as otherwise specified by your institution.
-
-
Labeling :
-
The outer container must be labeled with the contents, including the name "this compound," the quantity, and the date of accumulation.
-
-
Storage and Pickup :
-
Store the waste container in a designated, secure area away from general laboratory traffic.
-
Arrange for pickup by your institution's hazardous waste disposal service.
-
Part 2: Disposal of this compound Solutions
-
Segregation :
-
Collect all aqueous and solvent-based solutions containing this compound, including unused experimental solutions and contaminated buffers.
-
Segregate halogenated and non-halogenated solvent waste if required by your institution.
-
-
Packaging :
-
Use a dedicated, leak-proof, and chemically resistant waste container.
-
Never pour this compound solutions into public drains or non-designated disposal areas[2].
-
-
Labeling :
-
Clearly label the container with "Aqueous Peptide Waste" or a similar designation.
-
List all chemical components of the solution, including solvents and buffers, and their approximate concentrations. Include "this compound" in the contents list.
-
-
Storage and Pickup :
-
Keep the waste container sealed when not in use.
-
Store in a designated satellite accumulation area.
-
Schedule a pickup with your institution's hazardous waste management team.
-
Part 3: Disposal of Contaminated Materials
-
Segregation :
-
Items such as pipette tips, microfuge tubes, and gloves that have come into direct contact with this compound should be considered contaminated chemical waste.
-
-
Packaging :
-
Collect these materials in a designated solid chemical waste container. This is often a lined cardboard box or a durable plastic container.
-
-
Labeling :
-
Label the container as "Solid Chemical Waste" and list the contaminants, including "Trace this compound."
-
-
Disposal :
-
Dispose of the container through your institution's chemical waste stream.
-
Experimental Protocols Referenced
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are derived from standard laboratory practices for handling and disposing of research-grade peptides and other chemical waste[5][7][8]. The core principle is the containment and proper disposal through a certified hazardous waste vendor to prevent environmental release and ensure personnel safety.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This guide provides a foundational understanding of the necessary precautions and procedures for disposing of this compound. Always consult and adhere to your local and institutional regulations for chemical waste management. By following these guidelines, you contribute to a safer laboratory environment and the responsible conduct of research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. qyaobio.com [qyaobio.com]
- 3. This compound: high affinity interaction with brain neurotensin receptors and rapid inactivation by brain synaptic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innopep.com [innopep.com]
- 5. Neuromedin U - Wikipedia [en.wikipedia.org]
- 6. Characterization of large neuromedin-N using antisera towards regions of the neurotensin/neuromedin-N precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Laboratory Waste Management Solutions | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling Neuromedin N
Disclaimer: A specific Safety Data Sheet (SDS) for Neuromedin N was not located. The following guidance is based on safety information for Neurotensin, a closely related neuropeptide derived from the same precursor, and general best practices for handling non-hazardous lyophilized peptides in a laboratory setting. Researchers should always consult their institution's safety protocols and perform a risk assessment before handling any chemical.
This compound is a hexapeptide neuropeptide that is related to neurotensin. It is typically supplied in a lyophilized powder form.[1] While not classified as a hazardous substance according to available information on the related peptide Neurotensin, proper laboratory hygiene and safety practices are essential to ensure personnel safety and product integrity.[2]
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn to minimize exposure and prevent contamination.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or latex, disposable | To prevent skin contact. Gloves must be inspected prior to use and disposed of properly after handling. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from dust particles or splashes.[3] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities. A dust mask or respirator may be considered when handling larger quantities or if there is a risk of generating dust.[4] | To avoid inhalation of the lyophilized powder.[3] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of this compound.
| Procedure | Step-by-Step Guidance |
| Receiving and Storage | 1. Upon receipt, store the lyophilized peptide at -20°C in a tightly sealed container, protected from light.[1][5] 2. For long-term storage, -80°C is preferred. |
| Preparation for Use | 1. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption, which can reduce peptide stability.[4][6] 2. Weigh the desired amount of peptide quickly in a clean, designated area.[4] |
| Reconstitution | 1. This compound is soluble in water.[5] 2. Use sterile, purified water or an appropriate buffer for reconstitution. 3. Gently vortex or sonicate if necessary to fully dissolve the peptide.[7] |
| Storage of Solutions | 1. It is recommended to prepare fresh solutions for each experiment. 2. If storage in solution is necessary, aliquot the solution into single-use vials and store at -20°C or colder to avoid repeated freeze-thaw cycles.[6][8] 3. The shelf-life of peptides in solution is limited.[8] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for non-hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Lyophilized Peptide | 1. If regulations permit, small quantities of non-hazardous peptides can be disposed of in the regular trash. However, it is best practice to consult with your institution's environmental health and safety department. 2. For larger quantities, collect in a sealed container and dispose of as chemical waste. |
| Contaminated Materials (e.g., vials, pipette tips) | 1. Place in a designated waste container for laboratory waste. |
| Spills | 1. In case of a spill of the lyophilized powder, avoid raising dust.[3] 2. Sweep up the material, place it in a sealed bag or container, and hold for waste disposal.[3] 3. Clean the spill area with an appropriate cleaning agent. |
| Aqueous Solutions | 1. Do not discharge into sewers or surface water. 2. Collect in a designated waste container for aqueous chemical waste. |
Visualizations
Neuromedin Signaling Pathway
This compound is known to interact with neurotensin receptors, which are G protein-coupled receptors (GPCRs).[9] The activation of these receptors initiates downstream signaling cascades. The diagram below illustrates a generalized signaling pathway for related neuromedins like Neuromedin U, which also act through GPCRs.
Caption: Generalized signaling pathway for this compound via GPCR activation.
Experimental Workflow: In Vitro Neuropeptide Assay
The following diagram outlines a typical workflow for studying the effects of this compound on a cell-based assay, such as measuring intracellular calcium mobilization or receptor binding.
Caption: Typical workflow for an in vitro cell-based neuropeptide assay.
References
- 1. ニューロメジンN | Sigma-Aldrich [sigmaaldrich.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. bachem.com [bachem.com]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. genscript.com [genscript.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
